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  • Product: 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • CAS: 3470-55-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: Properties, Synthesis, and Therapeutic Potential

An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Properties, Synthesis, and Therapeutic Potential This technical guide provides a comprehensive overview of the chemical and physical pro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, reactivity, and potential as a scaffold for novel therapeutics.

Introduction: The Significance of the Benzo[1]annulene Scaffold

The 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one molecule belongs to the class of aminoketones, characterized by the presence of both an amine and a ketone functional group.[2][3] This dual functionality within a tricyclic benzofused seven-membered ring system presents a unique scaffold for chemical exploration. The parent structure, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, and its analogs are recognized as important intermediates in the synthesis of pharmaceuticals and fine chemicals.[4] The broader family of benzo-cycloketones, which includes this scaffold, is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] The introduction of an amino group to this core structure is anticipated to modulate its electronic properties, reactivity, and biological interactions, making it a compelling target for drug discovery programs.

Physicochemical Properties

Detailed experimental data for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not widely available in public literature. However, based on its structure and the general properties of aminoketones, we can infer key characteristics.

Table 1: Physicochemical Properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its Parent Compound

Property2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (Parent Compound)
CAS Number 3470-55-1826-73-3
Molecular Formula C₁₁H₁₃NOC₁₁H₁₂O
Molecular Weight 175.23 g/mol 160.21 g/mol [5]
Appearance Likely a solid at room temperatureClear, colorless to light orange/yellow liquid or solid[4]
Melting Point Not reported202 °C[4]
Boiling Point Not reported270 °C (lit.)[4]
Density Not reported1.071 g/mL at 25 °C (lit.)[4]
Solubility Expected to have low solubility in water, with increased solubility in organic solvents. Hydrochloride salts would exhibit greater aqueous solubility.[2]Not specified, but likely soluble in organic solvents.
pKa The amino group is expected to have a pKa in the range of 7-10 for its conjugate acid.[2]Not applicable

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • ¹H NMR (300 MHz, CDCl₃) δ: 7.69 (d, 1H, J = 8.5 Hz), 6.57 (d, 1H, J = 8.5, 2.2 Hz), 6.47 (d, 1H, J = 2.2 Hz), 2.84 (m, 2H), 2.69 (m, 2H), 1.81 (m, 4H).

Chemical Reactivity and Synthesis

The reactivity of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is governed by the interplay of the aromatic amine and the cyclic ketone.

Reactivity of the Functional Groups

The aminoketone structure allows for a range of chemical transformations:

  • Reactions at the Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases.

  • Reactions at the Ketone Group: The carbonyl group is electrophilic and can participate in nucleophilic addition reactions, reductions to the corresponding alcohol, and condensations. The α-protons to the ketone are weakly acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile.[2]

  • Intramolecular Reactions: The proximity of the amino and ketone groups may facilitate intramolecular cyclization reactions under certain conditions to form novel heterocyclic systems.

Chemical_Reactivity Aminoketone Core Aminoketone Core Amine (Nucleophilic) Amine (Nucleophilic) Aminoketone Core->Amine (Nucleophilic) Exhibits Ketone (Electrophilic) Ketone (Electrophilic) Aminoketone Core->Ketone (Electrophilic) Exhibits Intramolecular Cyclization Intramolecular Cyclization Aminoketone Core->Intramolecular Cyclization Acylation Acylation Amine (Nucleophilic)->Acylation Alkylation Alkylation Amine (Nucleophilic)->Alkylation Schiff Base Formation Schiff Base Formation Amine (Nucleophilic)->Schiff Base Formation Nucleophilic Addition Nucleophilic Addition Ketone (Electrophilic)->Nucleophilic Addition Reduction Reduction Ketone (Electrophilic)->Reduction Enolate Formation Enolate Formation Ketone (Electrophilic)->Enolate Formation

Figure 1: Reactivity profile of the aminoketone core.

Synthesis Protocol

A common synthetic route to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one involves an intramolecular Friedel-Crafts acylation of a substituted phenylpentanoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (2000 g).

  • Heating: Heat the PPA to 100 °C with continuous stirring.

  • Addition of Starting Material: To the heated PPA, add 5-(3-acetamidophenyl)pentanoic acid (93.2 g, 396 mmol) in batches over a few minutes.

  • Reaction: Stir the mixture at 100 °C for 3 hours.

  • Quenching: After 3 hours, stop the external heating. While the mixture is still hot, carefully add an ice-water mixture in portions to maintain the temperature between 80-100 °C. Note that this is an exothermic process, and external cooling may be necessary. Continue adding the ice-water mixture until the total volume reaches 4500 mL.

  • Cooling and Neutralization: Cool the mixture to 0-10 °C. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature below 35 °C, until the pH of the aqueous phase reaches 3-4.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic phases.

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a gradient of 0-5% diethyl ether in dichloromethane as the eluent.

  • Crystallization: Crystallize the purified product from a dichloromethane/hexane mixture to yield 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (58.5 g, 84% yield).

Synthesis_Workflow Start Start Reaction Reaction Start->Reaction 5-(3-acetamidophenyl)pentanoic acid + Polyphosphoric Acid @ 100°C Workup Workup Reaction->Workup Quench with ice-water Neutralize with NaOH Purification Purification Workup->Purification Ethyl acetate extraction Column chromatography End End Purification->End Crystallization (DCM/Hexane)

Figure 2: Synthetic workflow for the target compound.

Relevance in Drug Development and Medicinal Chemistry

While specific biological activity data for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is limited in the public domain, the structural motif is of significant interest in medicinal chemistry. The benzofused seven-membered ring system offers a three-dimensional architecture that can be exploited for binding to biological targets.

Potential Therapeutic Applications

Derivatives of related heterocyclic systems have shown a wide array of pharmacological activities, suggesting potential avenues of investigation for this scaffold:

  • Anticancer Activity: Many heterocyclic compounds are known to possess antitumor properties.[6][7]

  • Antimicrobial and Antiviral Activity: The benzo-cycloketone core has been associated with antibacterial and antiviral effects.[4]

  • Central Nervous System (CNS) Activity: The structural features of this molecule may allow it to cross the blood-brain barrier, making it a candidate for targeting CNS disorders.

As a Scaffold for Library Synthesis

The dual functionality of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening. The amino group can be readily derivatized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Drug_Discovery_Potential Core_Scaffold 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Derivatization Library Synthesis (Amine & Ketone Chemistry) Core_Scaffold->Derivatization Screening High-Throughput Screening Derivatization->Screening Lead_Optimization Lead Optimization (SAR Studies) Screening->Lead_Optimization Potential_Therapeutics Potential Therapeutics (Anticancer, Antimicrobial, CNS) Lead_Optimization->Potential_Therapeutics

Figure 3: Role in the drug discovery process.

Conclusion

2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and dual functionality make it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Elattar, K. M., & El-Malah, A. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24681–24712. [Link]

  • Varvounis, G., & Fiamegos, Y. (2003). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 68(15), 5949–5952. [Link]

  • El-Malah, A. A., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. PubMed. [Link]

  • Wikipedia. (2023). Aminoaldehydes and aminoketones. [Link]

  • ChemBK. (2024). 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Request for Quotation. [Link]

  • PubChem. (n.d.). 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. [Link]

  • PubChem. (n.d.). 2-Chloro-6.7.8.9-tetrahydrobenzo(7)annulen-5-one. [Link]

  • Malipeddi, H., & Kumar, D. S. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Perković, I., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Semantic Scholar. [Link]

  • Jagrut, V. B., et al. (2024). Synthesis and Biological Evaluation of Five- and Six-Membered Heterocycles as an Anti-Diabetic Agent: An Overview. Journal of Chemical Reviews. [Link]

  • Kusanur, R. A., et al. (2005). Synthesis, spectroscopic and crystal structure analysis of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carb. ResearchGate. [Link]

  • Charbe, N. B., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS No. 3470-55-1)

An In-depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS No. 3470-55-1) For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS No. 3470-55-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a compelling scaffold for medicinal chemistry and drug discovery. The information presented herein is curated to empower researchers with the foundational knowledge required for its synthesis, characterization, and exploration of its therapeutic potential.

Introduction: The Benzo[1]annulene Scaffold in Medicinal Chemistry

The benzo[1]annulene core, a seven-membered ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, making it an attractive template for targeting a variety of biological receptors and enzymes. Derivatives of this core structure have shown promise in diverse therapeutic areas, including central nervous system (CNS) disorders, pain management, and oncology. The introduction of an amino group at the 2-position of the 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one framework offers a key functional handle for further chemical modification and interaction with biological targets.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a compound is paramount for its application in research and development.

PropertyValue
CAS Number 3470-55-1
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents

Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Two-Step Approach

A practical and scalable synthesis of the title compound can be achieved from the commercially available starting material, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberone). The synthetic strategy involves two key transformations: electrophilic nitration of the aromatic ring followed by reduction of the nitro group to the primary amine.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Step 2: Reduction Benzosuberone 6,7,8,9-Tetrahydro-5H- benzo[7]annulen-5-one Nitrating_Agent HNO₃ / H₂SO₄ Benzosuberone->Nitrating_Agent Electrophilic Aromatic Substitution Nitro_Product 2-Nitro-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Nitrating_Agent->Nitro_Product Reducing_Agent SnCl₂·2H₂O / HCl or H₂/Pd-C Nitro_Product->Reducing_Agent Chemoselective Reduction Final_Product 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Reducing_Agent->Final_Product

Caption: Synthetic workflow for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Experimental Protocol: Step 1 - Nitration of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This protocol describes the electrophilic nitration of the benzosuberone core. The choice of a mixed acid system (HNO₃/H₂SO₄) is critical for the in situ generation of the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent dinitration and other side reactions.

Materials:

  • 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ketone in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the crude nitro product will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Protocol: Step 2 - Reduction of 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The reduction of the nitro group to a primary amine can be achieved through various methods. A common and effective laboratory-scale method involves the use of tin(II) chloride dihydrate in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation offers a cleaner workup.

Materials:

  • 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (or other suitable organic solvent)

  • Brine

Procedure (Using Tin(II) Chloride):

  • In a round-bottom flask, suspend the nitro compound in ethanol or a similar solvent.

  • Add a stoichiometric excess of tin(II) chloride dihydrate to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • After the addition, heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel.

Potential Pharmacological Applications and Therapeutic Targets

While specific pharmacological data for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not extensively documented in publicly available literature, the structural motif is present in compounds with significant biological activities. This suggests a high potential for this molecule as a scaffold in drug discovery.

Insights from Structurally Related Compounds
  • CNS Disorders: Analogs of tetrahydrobenzazepines, which share a similar seven-membered ring system, have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] These receptors play a crucial role in synaptic plasticity and are implicated in various neurological and psychiatric disorders.

  • Pain Management: Certain derivatives of tetrahydro-pyrimido-[4,5-d]azepines have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the development of novel analgesics.[1]

  • Oncology: Substituted 6,7-dihydro-5H-benzo[1]annulene compounds have been explored as anticancer agents, acting as selective antagonists and degraders of estrogen receptors.

  • Inflammatory Diseases: The broader class of aminophenoxazinones, which also feature an amino-aromatic core, exhibit a range of pharmacological activities including anticancer, antibacterial, and antifungal properties.[3]

In Silico Target Prediction

To further explore the potential therapeutic applications, an in silico target prediction was performed using the SwissTargetPrediction tool.[4] This analysis suggests potential interactions with a range of protein classes, highlighting the scaffold's versatility.

Target_Prediction cluster_targets Predicted Protein Target Classes Target_Compound 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one GPCRs G-protein coupled receptors (e.g., Dopamine, Serotonin receptors) Target_Compound->GPCRs Potential Neurological & Psychiatric Applications Enzymes Enzymes (e.g., Kinases, Proteases) Target_Compound->Enzymes Potential Anti-inflammatory & Anti-cancer Applications Ion_Channels Ion Channels (e.g., Voltage-gated channels) Target_Compound->Ion_Channels Potential Pain & Epilepsy Applications Nuclear_Receptors Nuclear Receptors (e.g., Estrogen receptors) Target_Compound->Nuclear_Receptors Potential Hormonal Cancer Applications

Caption: Predicted therapeutic target classes for the title compound.

Analytical Methodologies for Characterization and Quality Control

Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final compound and monitoring the progress of the synthesis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point for method development.

  • Mass Spectrometry (MS): Provides crucial information on the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the tetrahydroannulene ring, and the amino group.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretches of the primary amine.

Conclusion and Future Directions

2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis from a commercially available precursor makes it an accessible scaffold for medicinal chemistry campaigns. The structural alerts from related compounds and in silico predictions suggest that this molecule and its derivatives could be promising candidates for the development of new therapeutics, particularly in the areas of CNS disorders, pain, and oncology. Further research should focus on the synthesis of a library of derivatives to explore the structure-activity relationship (SAR) and to validate the predicted biological targets through in vitro and in vivo studies.

References

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a bicyclic aromatic ketone with potential applications in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a bicyclic aromatic ketone with potential applications in medicinal chemistry and drug development. Recognizing the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic route and presents a detailed analysis based on predicted spectroscopic data. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to serve as a robust resource for researchers engaged in the synthesis and characterization of novel benzoannulene derivatives. This guide emphasizes the integration of multiple analytical techniques to achieve unambiguous structural confirmation, a cornerstone of modern chemical research.

Introduction and Significance

The benzo[1]annulene core, a seven-membered carbocyclic ring fused to a benzene ring, is a structural motif found in a number of biologically active compounds. The introduction of an amino group and a ketone functionality, as in 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, is anticipated to confer unique physicochemical properties and biological activities. Amines and ketones are prevalent functional groups in pharmaceuticals, known to participate in various receptor-ligand interactions. Therefore, a thorough understanding of the synthesis and structural characterization of this molecule is a critical first step towards exploring its therapeutic potential.

This guide will provide a detailed, step-by-step approach to the structural elucidation of this target compound, beginning with a proposed synthetic pathway. Subsequently, a multi-pronged analytical approach will be detailed, encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a prospective view on X-ray Crystallography.

Proposed Synthesis

A logical and efficient synthetic route to 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one commences with the commercially available parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The synthesis would proceed via a two-step sequence involving nitration followed by reduction.

Synthetic_Pathway Parent_Ketone 6,7,8,9-Tetrahydro-5H- benzo[7]annulen-5-one Nitro_Intermediate 2-Nitro-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Parent_Ketone->Nitro_Intermediate   HNO₃ / H₂SO₄    Target_Molecule 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Nitro_Intermediate->Target_Molecule   H₂, Pd/C or   SnCl₂ / HCl    NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure Sample Purified Compound in Deuterated Solvent Sample->1H_NMR Sample->13C_NMR MS_Fragmentation M [M]⁺˙ m/z = 189 M-CO [M-CO]⁺˙ m/z = 161 M->M-CO - CO Fragments Further Fragments M-CO->Fragments

Sources

Exploratory

2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-amino-6,7...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a multi-step sequence commencing with the construction of the core benzosuberone framework, followed by regioselective nitration and subsequent chemoselective reduction. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth discussions on the mechanistic rationale and critical process parameters that ensure reproducibility and high yield.

Introduction: The Significance of the Benzo[1]annulenone Scaffold

The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, commonly known as benzosuberone, and its derivatives are privileged structures in medicinal chemistry.[2] These seven-membered carbocyclic rings fused to a benzene ring are found in a variety of biologically active compounds. The introduction of an amino group onto the aromatic portion of this scaffold, specifically at the 2-position, provides a key handle for further derivatization, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. The target molecule, 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, serves as a critical building block for compounds with potential applications as antidepressants, anti-inflammatory agents, and enzyme inhibitors.[2]

This guide delineates a logical and experimentally grounded three-stage synthetic pathway, designed for both laboratory-scale synthesis and potential scale-up.

Overall Synthetic Strategy

The synthesis of 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is most logically approached via a three-step sequence starting from readily available commercial materials. The strategy hinges on the initial construction of the benzosuberone core, followed by functionalization of the aromatic ring.

  • Stage 1: Friedel-Crafts Acylation/Cyclization to synthesize the parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (I).

  • Stage 2: Electrophilic Aromatic Nitration to introduce a nitro group at the C2 position, yielding 2-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (II).

  • Stage 3: Chemoselective Nitro Group Reduction to afford the final product, 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (III).

This pathway is advantageous due to the relatively low cost of starting materials and the robustness of the chemical transformations involved.

Synthesis_Pathway start Benzene + δ-Valerolactone I I. 6,7,8,9-Tetrahydro-5H- benzo[7]annulen-5-one start->I   Stage 1: Friedel-Crafts Acylation/Cyclization (AlCl3) II II. 2-Nitro-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one I->II   Stage 2: Nitration (HNO3, H2SO4) III III. 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one II->III   Stage 3: Reduction (SnCl2·2H2O)

Figure 1: Overall synthetic pathway for 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Stage 1: Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one (I)

The construction of the benzosuberone core is achieved via an intermolecular Friedel-Crafts acylation of benzene with δ-valerolactone, which proceeds via a ring-opening mechanism to form 5-phenylvaleric acid, followed by an intramolecular Friedel-Crafts acylation (cyclization).[3]

Mechanistic Rationale

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). Initially, AlCl₃ coordinates to the carbonyl oxygen of δ-valerolactone, rendering the carbonyl carbon highly electrophilic. This facilitates the cleavage of the acyl-oxygen bond. Benzene, acting as the nucleophile, attacks the resulting acylium ion intermediate (or its AlCl₃ complex). This intermolecular acylation step forms a 5-phenyl-5-oxopentanoic acid intermediate which is then reduced in situ, or in a subsequent step, to 5-phenylvaleric acid. The terminal carboxylic acid is then activated by the Lewis acid to form an acylium ion, which undergoes an intramolecular electrophilic attack on the aromatic ring to form the seven-membered cycloalkanone, closing the ring.[3]

Friedel_Crafts cluster_0 Stage 1: Friedel-Crafts Acylation and Cyclization Benzene Benzene 5-Phenylvaleric Acid 5-Phenylvaleric Acid Benzene->5-Phenylvaleric Acid 1. δ-Valerolactone, AlCl₃ 2. Reduction Benzosuberone (I) Benzosuberone (I) 5-Phenylvaleric Acid->Benzosuberone (I) Polyphosphoric Acid or AlCl₃ (Intramolecular Acylation)

Figure 2: Workflow for the synthesis of the benzosuberone core.

Detailed Experimental Protocol

Materials:

  • δ-Valerolactone

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [3]

  • To a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add δ-valerolactone (332.3 g) and anhydrous benzene (2.3 L).

  • Begin stirring and add anhydrous aluminum chloride (1.77 kg) in portions over 2 hours, maintaining the temperature at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 14 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the δ-valerolactone is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into a mixture of crushed ice (8 kg) and concentrated HCl (1.4 L) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with toluene (1 x 2 L).

  • Combine the organic layers and wash sequentially with 10% NaOH solution (1 L) and water (1 L).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product is purified by vacuum distillation, collecting the fraction at 178-182 °C to yield 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (I).

Data Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesStoichiometry
δ-Valerolactone100.12332.3 g3.321.0 eq
Benzene78.112.3 L~26~7.8 eq
Aluminum Chloride133.341.77 kg13.27~4.0 eq
Product (I) 160.21 ~378.6 g 2.36 ~71% Yield

Stage 2: Nitration of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one (I)

The introduction of the amino functionality begins with the nitration of the aromatic ring. The carbonyl group is a deactivating, meta-directing group. However, the fused alkyl ring system is weakly activating and ortho-, para-directing. The directing effects are competitive. In related systems like α-tetralone, nitration typically occurs at the positions para and ortho to the activating alkyl portion.[4] For benzosuberone, the C2 and C4 positions are para and ortho, respectively, to one of the benzylic carbons, while C3 is meta. Therefore, nitration is expected to favor the C2 and C4 positions. For this synthesis, we target the 2-nitro isomer.

Mechanistic Rationale

The nitration is a classic electrophilic aromatic substitution (EAS) reaction. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5] The aromatic ring of the benzosuberone acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base (such as water or HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrobenzosuberone product.[5][6]

Detailed Experimental Protocol

Materials:

  • 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one (I)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and thermometer, cool concentrated H₂SO₄ (100 mL) to 0-5 °C in an ice-salt bath.

  • Slowly add 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (I) (40 g, 0.25 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated HNO₃ (18 mL, 0.28 mol) to concentrated H₂SO₄ (50 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the ketone over 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product, a mixture of isomers, is recrystallized from ethanol to isolate the desired 2-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (II). Isomer separation may require column chromatography.

Data Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesStoichiometry
Benzosuberone (I)160.2140.0 g0.251.0 eq
Nitric Acid (70%)63.0118.0 mL~0.28~1.1 eq
Sulfuric Acid98.08150 mL-Solvent/Catalyst
Product (II) 205.21 Variable -Variable Yield

Stage 3: Chemoselective Reduction of 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (II)

The final step is the reduction of the nitro group to an amine. A key challenge is to achieve this transformation without reducing the ketone functionality. While catalytic hydrogenation is a common method for nitro reduction, it can also affect the carbonyl group.[7] Therefore, a chemoselective reagent is required. Tin(II) chloride (SnCl₂) in a polar protic solvent is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of carbonyls.[8]

Mechanistic Rationale

The reduction of a nitro group by SnCl₂ is a complex process involving a series of single electron transfers from Sn(II) to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates. In an acidic medium (typically concentrated HCl is used with SnCl₂·2H₂O), the tin(II) species reduces the nitro group, being itself oxidized to tin(IV). The overall process consumes six reducing equivalents (three moles of SnCl₂) per mole of nitro compound. The ketone remains unaffected under these mild conditions.

Reduction cluster_1 Stage 3: Chemoselective Reduction Nitrobenzosuberone (II) Nitrobenzosuberone (II) Aminobenzosuberone (III) Aminobenzosuberone (III) Nitrobenzosuberone (II)->Aminobenzosuberone (III) SnCl₂·2H₂O, Ethanol (Selective Nitro Reduction) Ketone Group Ketone Group Nitro Group Nitro Group Ketone Group->Ketone Group Remains Unchanged Amino Group Amino Group Nitro Group->Amino Group Reduced

Figure 3: Chemoselectivity of the nitro group reduction.

Detailed Experimental Protocol

Materials:

  • 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (II)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: [8]

  • In a round-bottom flask, dissolve the nitro compound (II) (20.5 g, 0.1 mol) in absolute ethanol (300 mL).

  • Add a solution of tin(II) chloride dihydrate (67.7 g, 0.3 mol) in concentrated HCl (75 mL) to the flask.

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully basify by the slow addition of 5 M NaOH solution until the pH is ~8-9. A precipitate of tin hydroxides will form.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (III).

Data Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesStoichiometry
Nitrobenzosuberone (II)205.2120.5 g0.11.0 eq
SnCl₂·2H₂O225.6367.7 g0.33.0 eq
Product (III) 175.23 ~14-16 g -~80-90% Yield

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented route to 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. By leveraging a classical Friedel-Crafts reaction for the core construction, followed by standard electrophilic nitration and a highly chemoselective reduction, the target molecule can be obtained in good overall yield. The provided protocols and mechanistic insights serve as a solid foundation for researchers to synthesize this valuable intermediate for applications in medicinal chemistry and materials science. Careful control of reaction conditions, particularly during the nitration step, is crucial for maximizing the yield of the desired isomer.

References

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858-2861. [Link]

  • Zhang, W., Gorny, M., & Dowd, P. (1999). A new method for preparing 1-benzosuberone derivatives by free radical promoted three-carbon ring expansion of benzocyclobutenones. Bioorganic & Medicinal Chemistry Letters, 9(19), 2903-2906. [Link]

  • Kikuchi, T., Yamada, K., Yasui, T., & Yamamoto, Y. (2021). Synthesis of Benzo-Fused Cyclic Ketones via Metal-Free Ring Expansion of Cyclopropanols Enabled by Proton-Coupled Electron Transfer. Organic Letters, 23(12), 4710-4714. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Lee, J., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(1), 168-170. [Link]

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  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction. Common Conditions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 18.2c EAS Nitration [Video]. YouTube. [Link]

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Foundational

A Technical Guide to the Friedel-Crafts Synthesis of Benzosuberones: Mechanisms, Catalysts, and Protocols

Introduction: The Significance of the Benzosuberone Scaffold The benzosuberone core, a tricyclic system featuring a seven-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzosuberone Scaffold

The benzosuberone core, a tricyclic system featuring a seven-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry and drug development. Derivatives of this structure are foundational components of various biologically active compounds, including potent inhibitors of tubulin polymerization, antitumor agents, and blood platelet aggregation inhibitors.[1][2] The efficient construction of this seven-membered ring system is a key synthetic challenge, most commonly and effectively addressed through an intramolecular Friedel-Crafts acylation. This guide provides an in-depth exploration of this critical reaction, offering researchers and drug development professionals a synthesis of mechanistic principles, a comparative analysis of catalytic systems, and field-proven experimental protocols.

Core Mechanism: Intramolecular Friedel-Crafts Acylation

The formation of the benzosuberone ring system via this pathway is a classic example of an intramolecular electrophilic aromatic substitution. The reaction proceeds by the cyclization of a γ-arylbutyric acid derivative or a related precursor. The core transformation involves the generation of a highly electrophilic acylium ion, which is then attacked by the tethered, nucleophilic aromatic ring to forge the new carbon-carbon bond that closes the seven-membered ring.[3]

The generalized mechanism can be broken down into three key stages:

  • Generation of the Acylium Ion: A strong Lewis or Brønsted acid catalyst activates the carboxylic acid (or acyl chloride) precursor. This generates a resonance-stabilized acylium ion, a potent electrophile.[4]

  • Electrophilic Attack: The electron-rich aromatic ring, held in close proximity by the aliphatic chain, acts as a nucleophile, attacking the acylium ion. This step forms a new C-C bond and transiently disrupts the aromaticity of the ring, creating a carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (often the conjugate base of the acid catalyst, such as AlCl₄⁻) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the benzene ring and yielding the final benzosuberone product.[4][5]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Intramolecular Electrophilic Attack cluster_2 Step 3: Rearomatization Precursor γ-Arylbutyric Acid (or Acyl Chloride) Acylium Acylium Ion Intermediate (Resonance Stabilized) Precursor->Acylium + Catalyst Acylium_Ion Tethered Acylium Ion Catalyst Lewis or Brønsted Acid (e.g., AlCl₃, PPA, Eaton's Reagent) Catalyst->Acylium Arenium Arenium Ion (Sigma Complex) (Non-aromatic) Acylium_Ion->Arenium Ring Closure Arenium_Ion Arenium Ion Product Benzosuberone Product Arenium_Ion->Product - H⁺ (Deprotonation) Base Conjugate Base (e.g., AlCl₄⁻) Base->Arenium_Ion G cluster_workflow Experimental Workflow A 1. Add Eaton's Reagent to Carboxylic Acid B 2. Stir at Room Temperature (12h) A->B C 3. Quench Reaction (Pour over ice) B->C D 4. Neutralize (Sodium Bicarbonate) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Dry & Concentrate (Na₂SO₄, Reduced Pressure) E->F G 7. Isolate Product F->G

Caption: General workflow for Eaton's Reagent-mediated cyclization.

  • Reaction Scheme: (A diagram showing the chemical structure of carboxylic acid 7 cyclizing to benzosuberone 13)

  • Reagents:

    • 4-(3,4-Dimethoxyphenyl)heptanoic acid (Carboxylic Acid 7): 3.55 g, 14.9 mmol

    • Eaton's Reagent (7.7% P₂O₅ in CH₃SO₃H): 29 mL

  • Procedure:

    • To the carboxylic acid (3.55 g) in a suitable flask, add Eaton's reagent (29 mL).

    • Stir the resulting reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over a beaker of crushed ice.

    • Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel to afford the pure 1,2-dimethoxy-6,7,8,9-tetrahydro-5H-benzoa[5]nnulen-5-one. [6]

Protocol 2: Synthesis of a Tetralone Intermediate via Friedel-Crafts Acylation with AlCl₃

While not a direct benzosuberone synthesis, this protocol for 7-methoxy-1-tetralone is highly relevant as it demonstrates the classic AlCl₃-catalyzed Friedel-Crafts acylation, a foundational step in many multi-step syntheses of complex cyclic ketones. [7]The principles are directly applicable.

  • Reaction Scheme: (A diagram showing anisole reacting with succinic anhydride in the presence of AlCl₃ to form 3-(4-methoxybenzoyl)propionic acid)

  • Reagents:

    • Anisole (methoxybenzene): 10 g, 0.092 mol

    • Succinic anhydride: 9.7 g, 0.097 mol

    • Anhydrous Aluminum Chloride (AlCl₃): 25.9 g, 0.194 mol

    • Dichloromethane (DCM): 100 mL

    • 3 M Hydrochloric Acid: ~200 mL

  • Procedure:

    • To a 250 mL three-necked flask equipped with a stirrer and under an inert atmosphere, add dichloromethane (100 mL).

    • Add anhydrous aluminum chloride (25.9 g) followed by anisole (10 g) while stirring.

    • Cool the mixture to between -5°C and 5°C using an ice-salt bath.

    • Add succinic anhydride (9.7 g) in portions, ensuring the temperature remains within the specified range.

    • Maintain the reaction mixture at this temperature for 4 hours.

    • After the reaction period, carefully transfer the mixture to a beaker containing 200 mL of 3 M hydrochloric acid with stirring.

    • Remove the dichloromethane by evaporation under reduced pressure, which will cause the product to precipitate from the aqueous phase.

    • Collect the solid precipitate by vacuum filtration and wash with water (~50 mL).

    • Dry the product at 45-50°C to obtain 3-(4-methoxybenzoyl)propionic acid. This intermediate can then undergo reduction and a subsequent intramolecular cyclization to form the tetralone. [7]

Conclusion

The intramolecular Friedel-Crafts acylation remains the most robust and versatile strategy for the synthesis of the benzosuberone ring system. While traditional catalysts like AlCl₃ and PPA are effective, modern reagents such as Eaton's Reagent offer significant advantages in terms of milder reaction conditions, operational simplicity, and often superior yields. A thorough understanding of the underlying mechanism and the comparative strengths of each catalytic system empowers researchers to make informed experimental choices, optimizing the path to these valuable medicinal scaffolds.

References

  • Morris, J. C., et al. (2017). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. PMC. Retrieved from [Link]

  • Boulos, L. S., Abdel-Malek, H. A., & El-Sayed, N. F. (2012). Synthesis of Novel Benzosuberone Derivatives using Organophosphorus Reagents and their Antitumor Activities. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Hsung, R. P., et al. (2018). On the formation of seven-membered rings by arene-ynamide cyclization. PMC. Retrieved from [Link]

  • Fengchen group. (n.d.). 7-Methoxy-1-tetralone: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Boulos, L. S., Abdel-Malek, H. A., & El-Sayed, N. F. (2012). Synthesis of Novel Benzosuberone Derivatives using Organophosphorus Reagents and their Antitumor Activities. Zeitschrift für Naturforschung B, 67(3), 243-252. Retrieved from [Link]

  • Li, J., et al. (2020). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC. Retrieved from [Link]

  • Yang, Q., et al. (2011). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses, 88, 199-209. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

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  • Alcaide, B., et al. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

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  • Majumdar, D., & Ali, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

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  • PubMed. (n.d.). Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition. Retrieved from [Link]

  • NIH. (n.d.). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. Retrieved from [Link]

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Exploratory

The Witt-ig Olefination: A Cornerstone in the Synthesis of Benzosuberone Scaffolds

<_ _> An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The benzosuberone framework is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzosuberone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3][4] The strategic introduction of exocyclic double bonds onto this tricyclic ketone is a critical transformation for molecular diversification and the synthesis of advanced intermediates. Among the arsenal of olefination methods, the Wittig reaction stands out for its reliability and predictability in converting the carbonyl group of benzosuberone into a carbon-carbon double bond.[5][6] This guide provides a comprehensive technical overview of the Wittig olefination in the context of benzosuberone synthesis. We will delve into the mechanistic nuances of the reaction, explore the critical role of ylide stabilization in determining stereochemical outcomes, and present detailed experimental protocols. Furthermore, we will discuss practical considerations for reaction optimization and the strategic application of this powerful transformation in the development of novel benzosuberone-based therapeutics.

Introduction: The Significance of the Benzosuberone Moiety

Benzosuberone, a tricyclic ketone, and its derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.[1][2] The rigid, conformationally constrained structure of the benzosuberone core provides a unique template for the design of potent and selective therapeutic agents.[7] The derivatization of the benzosuberone skeleton is a key strategy in drug discovery programs aimed at developing novel treatments for a wide range of diseases, including cancer, inflammation, and neurological disorders.[2][3][4]

The Wittig Olefination: A Powerful Tool for C=C Bond Formation

Discovered by Georg Wittig in 1954, the Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[5] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.[5][8] The exceptional reliability and functional group tolerance of the Wittig reaction have established it as a cornerstone of modern organic synthesis.[6]

Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction has been the subject of extensive investigation. While a stepwise mechanism involving a zwitterionic betaine intermediate was initially proposed, current evidence, particularly in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition pathway.[8][9][10]

The reaction commences with the nucleophilic attack of the ylide on the carbonyl carbon, leading directly to a four-membered ring intermediate called an oxaphosphetane.[9][11] This intermediate is unstable and spontaneously decomposes through a retro-[2+2] cycloreversion to furnish the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9]

Wittig_Mechanism ketone Benzosuberone (C=O) oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (R₂C⁻-P⁺Ph₃) ylide->oxaphosphetane alkene Exocyclic Alkene oxaphosphetane->alkene Retro-[2+2] Cycloreversion tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Figure 1: A simplified diagram illustrating the concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Preparation of Phosphorus Ylides

The requisite phosphorus ylide is typically prepared in a two-step sequence. The first step involves the SN2 reaction of triphenylphosphine with an appropriate alkyl halide to form a stable phosphonium salt.[6][12] Subsequent deprotonation of the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generates the highly reactive ylide.[12][13]

Ylide_Formation PPh3 Triphenylphosphine (PPh₃) phosphonium_salt Phosphonium Salt ([R-CH₂-P⁺Ph₃]X⁻) PPh3->phosphonium_salt Sₙ2 Reaction alkyl_halide Alkyl Halide (R-CH₂-X) alkyl_halide->phosphonium_salt base Strong Base (e.g., n-BuLi) ylide Phosphorus Ylide (R-CH⁻-P⁺Ph₃) base->ylide phosphonium_salt->ylide Deprotonation

Figure 2: The general workflow for the preparation of a phosphorus ylide.

Application of the Wittig Olefination in Benzosuberone Synthesis

The Wittig reaction is particularly well-suited for the olefination of cyclic ketones like benzosuberone, where other methods might lead to mixtures of regioisomers.[6] The reaction provides a predictable and high-yielding route to exocyclic alkenes, which are valuable intermediates for further functionalization.

The Role of Ylide Stabilization in Stereoselectivity

A critical consideration in the Wittig reaction is the nature of the substituent on the ylide's carbanionic carbon, as this dictates the stereochemical outcome of the resulting alkene. Phosphorus ylides are broadly classified as stabilized or unstabilized.[14][15]

  • Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups. They are highly reactive and typically lead to the formation of the Z-alkene (cis) as the major product under kinetic control.[11][15]

  • Stabilized Ylides: These ylides contain electron-withdrawing groups (e.g., ester, ketone) that delocalize the negative charge through resonance. They are less reactive and generally yield the thermodynamically more stable E-alkene (trans) as the predominant isomer.[8][14][15]

  • Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall into this category, and they often provide poor stereoselectivity, yielding mixtures of E and Z isomers.[8][11]

Ylide TypeSubstituent (R) on YlideReactivityPredominant Alkene Isomer
UnstabilizedAlkyl, HHighZ (cis)
Stabilized-COOR, -COR, -CNLowerE (trans)
Semi-stabilizedAryl, VinylModerateMixture of E and Z
Table 1: The influence of ylide stabilization on reactivity and stereoselectivity in the Wittig reaction.
Strategic Considerations for Benzosuberone Olefination

When applying the Wittig reaction to benzosuberone, the choice of ylide is paramount and depends on the desired synthetic outcome. For the introduction of a simple exomethylene group, methylenetriphenylphosphorane (Ph₃P=CH₂), an unstabilized ylide, is the reagent of choice.[8] For the synthesis of α,β-unsaturated esters or ketones, a stabilized ylide is required.

It is important to note that sterically hindered ketones can react slowly, particularly with stabilized ylides.[8] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate carbanions, may offer a superior alternative.[8][16][17][18]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of a phosphonium salt and its subsequent use in the Wittig olefination of benzosuberone.

Protocol 1: Synthesis of Methyltriphenylphosphonium Bromide

Materials:

  • Triphenylphosphine (PPh₃)

  • Bromomethane (CH₃Br)

  • Toluene (anhydrous)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous toluene.

  • Cool the solution in an ice bath and slowly bubble in bromomethane gas or add a solution of bromomethane in toluene.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of the phosphonium salt will form.[19]

  • Collect the solid by vacuum filtration, wash thoroughly with diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum.

Protocol 2: Wittig Olefination of Benzosuberone with Methylenetriphenylphosphorane

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzosuberone

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add n-butyllithium dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of benzosuberone in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired exomethylene benzosuberone derivative.

Conclusion and Future Perspectives

The Wittig olefination is an indispensable tool for the synthesis and derivatization of the benzosuberone scaffold. Its reliability, predictability, and broad functional group tolerance make it a preferred method for the introduction of exocyclic double bonds, a key transformation in the development of novel benzosuberone-based drug candidates. A thorough understanding of the reaction mechanism and the factors governing stereoselectivity is crucial for the successful application of this powerful reaction. As the demand for novel and diverse molecular architectures in drug discovery continues to grow, the Wittig reaction will undoubtedly remain a central strategy in the synthetic chemist's toolbox for the construction of complex and biologically active molecules based on the benzosuberone framework. Future research may focus on the development of catalytic Wittig reactions to improve atom economy and reduce waste, further enhancing the utility of this classic transformation.[9]

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Foundational

The Diverse Biological Activities of Aminobenzosuberones: A Technical Guide for Drug Development Professionals

Abstract The benzosuberone scaffold, a seven-membered ring fused to a benzene ring, represents a privileged structure in medicinal chemistry, inspired by natural products like colchicine. The introduction of an amino gro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzosuberone scaffold, a seven-membered ring fused to a benzene ring, represents a privileged structure in medicinal chemistry, inspired by natural products like colchicine. The introduction of an amino group to this core, creating aminobenzosuberones, has unlocked a remarkable diversity of potent biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of aminobenzosuberone derivatives across key therapeutic areas. Primarily recognized for their profound anticancer effects as tubulin polymerization inhibitors and vascular disrupting agents, these compounds also exhibit significant antimicrobial and neuroprotective properties. We will dissect the experimental protocols used to validate these activities, present key quantitative data, and illustrate the underlying molecular pathways. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Benzosuberone Scaffold

The benzosuberone core is a compelling structural motif found in several clinically reported natural products known for their anti-tumor properties.[1][2] Its synthetic accessibility and amenability to chemical modification have made it an attractive starting point for the development of novel therapeutic agents.[2] The derivatization of the core benzosuberone structure, particularly with the strategic placement of an amino group, has yielded compounds with a broad spectrum of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's activities.[1][3] This guide focuses specifically on these amino-derivatives, highlighting their mechanisms and therapeutic promise.

Synthetic Strategies: Building the Core

The construction of the aminobenzosuberone scaffold is crucial for exploring its biological potential. A common and efficient synthetic route enables the preparation of various functionalized analogues. This methodology often begins with a Wittig reaction to form a key alkene intermediate, followed by selective reduction and a ring-closing cyclization (e.g., Friedel-Crafts) to forge the core seven-membered ring structure.[4][5] Subsequent functional group manipulations, such as the reduction of a nitro group to the critical amine, yield the final target compounds.

G cluster_synthesis General Synthetic Workflow for Aminobenzosuberones A Starting Materials (e.g., Substituted Benzaldehyde & Phenylacetic Acid Derivative) B Wittig Reaction A->B C Stilbene Intermediate B->C D Selective Alkene Reduction C->D E Saturated Intermediate D->E F Ring-Closing Cyclization (e.g., Friedel-Crafts) E->F G Benzosuberone Core (with Nitro Group) F->G H Nitro Group Reduction G->H I Final Aminobenzosuberone Product H->I

Caption: A generalized workflow for the synthesis of aminobenzosuberone analogues.

Potent Anticancer Activity

The most extensively studied application of aminobenzosuberones is in oncology, where they function as highly potent antimitotic agents.[6]

Primary Mechanism: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[8] Aminobenzosuberone derivatives have been identified as powerful inhibitors of tubulin polymerization, acting as microtubule destabilizing agents.[4][5][9]

Causality: These compounds exert their effect by binding to the colchicine site on the β-subunit of the tubulin heterodimer.[4][6] This binding event introduces a conformational constraint that prevents the tubulin dimers from assembling into functional microtubules. The subsequent failure to form a mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[8][10]

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers Complex Tubulin-Inhibitor Complex Tubulin->Complex Polymerization Polymerization Tubulin->Polymerization Normal Process Aminobenzosuberone Aminobenzosuberone Derivative Aminobenzosuberone->Complex Binds to Colchicine Site NoPolymerization Inhibition of Polymerization Complex->NoPolymerization Microtubule Functional Microtubule Polymerization->Microtubule NoSpindle Mitotic Spindle Disruption NoPolymerization->NoSpindle CellCycleArrest G2/M Cell Cycle Arrest NoSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Aminobenzosuberones bind tubulin, inhibiting microtubule formation and inducing apoptosis.

Vascular Disrupting Agents (VDAs)

A key therapeutic advantage of certain tubulin inhibitors is their function as Vascular Disrupting Agents (VDAs).[9] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the established vasculature of solid tumors.[4][9] The endothelial cells lining tumor blood vessels are particularly sensitive to microtubule-destabilizing agents. The disruption of their tubulin cytoskeleton leads to changes in cell shape, increased permeability, and ultimately, the collapse of the tumor's blood supply, causing widespread necrotic cell death within the tumor core.[4]

Experimental Evaluation Protocols

The validation of aminobenzosuberones as anticancer agents involves a tiered system of assays, moving from the molecular target to cellular effects.

Protocol 1: Cell-Free Tubulin Polymerization Assay

  • Objective: To directly measure the inhibitory effect of a compound on the assembly of purified tubulin into microtubules, independent of other cellular factors.

  • Methodology:

    • Purified tubulin (>99%) is incubated in a polymerization buffer at 37°C, which promotes its assembly.

    • The assembly process is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye.

    • Test compounds (aminobenzosuberones) are added at various concentrations to determine their effect on the rate and extent of polymerization.

    • Known inhibitors (e.g., colchicine, combretastatin A-4) and stabilizers (e.g., paclitaxel) are used as positive controls.

    • The concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.

Protocol 2: Cellular Cytotoxicity (MTT/SRB) Assay

  • Objective: To quantify the growth-inhibitory or cytotoxic effects of a compound on human cancer cell lines.

  • Methodology:

    • Human cancer cells (e.g., SK-OV-3 ovarian, HeLa cervical, A549 lung) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compound for a defined period (typically 48-72 hours).

    • Post-incubation, cell viability is assessed. In the MTT assay, a tetrazolium salt is converted by metabolically active cells into a colored formazan product, which is solubilized and measured spectrophotometrically.

    • The concentration of the compound that causes 50% growth inhibition (GI50) or a 50% reduction in cell viability (IC50) is determined from dose-response curves.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency of aminobenzosuberone derivatives can be extraordinary, with some analogues demonstrating picomolar cytotoxicity.[4][5] The SAR for this class is well-defined, providing a roadmap for rational drug design.

  • Aromatic Ring Substituents: A 3,4,5-trimethoxyphenyl ring is often a key feature for high potency, mimicking the A-ring of combretastatin A-4.[4]

  • Amino Group: The presence and position of the amino group on the benzosuberone core are critical for activity. A 6-amino analogue was shown to be a strong inhibitor of tubulin polymerization.[5]

  • Core Structure: Modifications to the seven-membered ring, such as the introduction or reduction of double bonds, can significantly impact tubulin inhibitory activity.[9]

Compound Class/ExampleTarget/Cell LinePotency (IC50/GI50)Reference
6-Amino-1-(3',4',5'-trimethoxyphenyl) benzosubereneTubulin Polymerization1.2 µM[4][5]
6-Amino-1-(3',4',5'-trimethoxyphenyl) benzosubereneSK-OV-3 Ovarian Cancer33 pM[4][5]
Benzosuberone-1,2,4-triazole Hybrid (7d)HeLa Cervical Cancer0.079 µM[11]
Benzosuberone-based bis-trifluoromethyl analogue (74)Tubulin Polymerization~1 µM[9]

Broad-Spectrum Antimicrobial Activity

Beyond their anticancer effects, aminobenzosuberone derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.[2][3]

Spectrum of Activity

These compounds have demonstrated efficacy against a range of pathogens:

  • Antibacterial: Activity has been reported against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[12] Some derivatives also show potent activity against various mycobacterial species, including sensitive and resistant strains of M. tuberculosis.[3]

  • Antifungal: Antifungal properties have also been noted, contributing to their broad-spectrum potential.[2][3]

Mechanism of Action

While multiple mechanisms may be at play, one identified pathway for certain aminobenzimidazole derivatives (a related class) is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[13][14] These essential enzymes control DNA topology and are validated targets for antibiotics like fluoroquinolones.[13] Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death.

Experimental Evaluation & Data

The standard method for assessing antibacterial potency is by determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology:

    • A standardized inoculum of the test bacterium or fungus is prepared.

    • The test compound is serially diluted in microtiter plates containing appropriate growth media.

    • The microbial inoculum is added to each well.

    • Plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is read as the lowest compound concentration in which no visible turbidity (growth) is observed.

Compound ClassOrganismPotency (MIC)Reference
Benzosuberone-dithiazole derivative (22a)H. influenzae1.95 µg/ml[3]
Benzosuberone-dithiazole derivative (22a)M. tuberculosis (sensitive)0.12 µg/ml[3]
Benzosuberone-dithiazole derivative (22a)M. tuberculosis (resistant)0.98 µg/ml[3]

Neuroprotective Potential: Cholinesterase Inhibition

The versatility of the aminobenzosuberone scaffold extends to the central nervous system, with derivatives being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[1]

Rationale and Mechanism

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[15][16] A primary therapeutic strategy is to increase acetylcholine levels by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[15][17] Certain aminobenzofuran and aminobenzimidazolone derivatives have shown potent inhibitory activity against these enzymes.[15][16][18]

G cluster_ache Mechanism of Cholinesterase Inhibition ACh Acetylcholine (Neurotransmitter) Breakdown Hydrolysis ACh->Breakdown AChE AChE Enzyme AChE->Breakdown Block Active Site Blocked AChE->Block Inhibitor Aminobenzosuberone Derivative Inhibitor->Block Binds to Enzyme Products Choline + Acetate (Signal Termination) Breakdown->Products Block->ACh Hydrolysis Prevented

Caption: Aminobenzosuberone derivatives can block AChE, preventing acetylcholine breakdown.

Experimental Evaluation

The in vitro evaluation of cholinesterase inhibitors is commonly performed using the Ellman's method.[15][16]

Protocol 4: Ellman's Method for Cholinesterase Inhibition

  • Objective: To measure the activity of AChE or BuChE and the inhibitory potency of test compounds.

  • Methodology:

    • The assay relies on the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the enzyme, which produces thiocholine.

    • Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

    • The rate of color formation is directly proportional to enzyme activity.

    • The assay is performed in the presence of various concentrations of the test inhibitor to generate a dose-response curve and calculate the IC50 value.

Conclusion and Future Directions

Aminobenzosuberones represent a highly versatile and potent class of bioactive molecules. Their profound cytotoxicity against cancer cells, driven primarily by tubulin polymerization inhibition, establishes them as elite candidates for further oncology drug development, particularly as vascular disrupting agents. Furthermore, their significant antimicrobial and neuroprotective activities underscore the broad therapeutic utility of this chemical scaffold.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The development of advanced drug delivery systems, such as antibody-drug conjugates, could further leverage their high potency for targeted cancer therapy. Continued exploration of the structure-activity relationships within this class will undoubtedly uncover new derivatives with improved efficacy and novel mechanisms of action, solidifying the role of aminobenzosuberones as a cornerstone for next-generation therapeutics.

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  • Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. Available at: [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Available at: [Link]

  • Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Derivatives: Synthesis, Pharmacological Potential, and Structure-Activity Relationships

An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives: Synthesis, Pharmacological Potential, and Structure-Activity Relationships For Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives: Synthesis, Pharmacological Potential, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, commonly known as benzosuberone, represents a privileged scaffold in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring provides a three-dimensional architecture that has proven amenable to the development of a diverse array of biologically active compounds. This guide focuses specifically on the 2-amino substituted derivatives of this core, exploring their synthesis, potential as therapeutic agents, and the critical structure-activity relationships that govern their function.

The Benzosuberone Core: A Gateway to Diverse Bioactivity

The benzosuberone skeleton is a key structural feature in numerous natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[2] These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties, making it a highly attractive starting point for drug discovery programs.[2][3] The introduction of an amino group at the 2-position of the benzosuberone ring system can significantly modulate its electronic properties and spatial arrangement, leading to novel interactions with biological targets.

Synthetic Pathways to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The synthesis of the target compound, 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, and its derivatives typically follows a strategic multi-step approach commencing with the construction of the benzosuberone core. A common and effective strategy involves the nitration of the aromatic ring followed by the reduction of the nitro group to the desired amine.

Synthesis of the Benzosuberone Precursor

A foundational method for the synthesis of the benzosuberone core involves a sequential Wittig olefination, reduction, and an Eaton's reagent-mediated cyclization.[4] This approach provides a high-yielding route to the key benzosuberone intermediate.[4]

Nitration of the Benzosuberone Core

Protocol: Synthesis of 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This protocol outlines the regioselective nitration of the benzosuberone scaffold at the C2 position. The directing effects of the carbonyl group and the alkyl portion of the fused ring system favor nitration at the positions meta and para to the electron-withdrawing ketone. Careful control of reaction conditions is crucial to achieve the desired isomer.

Materials:

  • 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate the 2-nitro isomer.

Self-Validation: The successful synthesis of the 2-nitro derivative can be confirmed by standard analytical techniques. The appearance of characteristic nitro group stretches in the IR spectrum (typically around 1530 and 1350 cm⁻¹) and the expected molecular ion peak in the mass spectrum will validate the product's identity. 1H and 13C NMR will confirm the regiochemistry of the nitration.

Reduction of the Nitro Group to the Amine

Protocol: Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The reduction of the nitro group to a primary amine is a critical step. Several methods are available for this transformation; a common and effective method utilizes tin(II) chloride in ethanol.

Materials:

  • 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until a basic pH is achieved.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Self-Validation: The conversion of the nitro group to an amine can be confirmed by the disappearance of the nitro group stretches and the appearance of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) in the IR spectrum. The mass spectrum will show a molecular ion peak corresponding to the reduced product. 1H NMR will show the appearance of a broad singlet for the -NH₂ protons.

Pharmacological Potential and Structure-Activity Relationships

While extensive research has been conducted on the broader class of benzosuberone derivatives, the specific pharmacological profile of 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its close analogs is an emerging area of investigation. However, based on the known activities of related compounds, several therapeutic avenues can be proposed.

Anticancer Activity

Many benzosuberone derivatives have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization.[4] An amine-based congener, KGP156, has shown strong inhibition of tubulin assembly and potent cytotoxicity in the nanomolar range.[4] The introduction of the 2-amino group provides a key point for further derivatization to optimize these anticancer properties.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Amino Group: N-alkylation or N-acylation of the 2-amino group can significantly impact activity. The size and nature of the substituent can influence binding to the target protein.

  • Substitution on the Benzo Ring: The addition of other substituents, such as halogens or methoxy groups, on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, affecting its pharmacokinetic and pharmacodynamic profile. For instance, the incorporation of a fluorine or chlorine atom at the 1-position of the fused aryl ring in related benzosuberene analogues led to strong inhibition of tubulin assembly and high cytotoxicity against cancer cell lines.[4]

Compound Modification Reported Activity IC50/GI50 Reference
KGP18Phenolic benzosubereneInhibition of tubulin assembly, CytotoxicityIC50 ~1.0 µM, GI50 = 5.47 nM (NCI-H460)[4]
KGP156Amine-based benzosubereneInhibition of tubulin assembly, CytotoxicityNanomolar range[4]
Fluorobenzosuberene 371-Fluoro substitutionInhibition of tubulin assembly, CytotoxicityGI50 = 5.47 nM (NCI-H460)[4]
Other Potential Therapeutic Applications

Given the broad biological activity of the benzosuberone scaffold, 2-amino derivatives may also possess antibacterial, antifungal, or anti-inflammatory properties. Further screening and derivatization are necessary to explore these potential applications.

Characterization Data

The following provides representative analytical data for a related benzosuberone derivative, which can serve as a reference for the characterization of 2-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its analogs.

1,2-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one:

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.54 (1H, d, J = 8.5 Hz, H-4), 6.84 (1H, d, J = 8.5 Hz, H-3), 3.91 (3H, s, OCH₃-1), 3.80 (3H, s, OCH₃-2), 3.01 (2H, m, H-9), 2.70 (2H, m, H-6), 1.85 (2H, m, H-7), 1.81 (2H, m, H-8).[2]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 205.0 (C=O, C-5), 156.1 (C, C-1), 145.9 (C, C-2), 135.7 (CH, C-10/11), 132.8 (C, C-10/11), 125.5 (CH, C-4), 109.7 (CH, C-3), 61.1 (CH₃, OCH₃-1/2), 55.8 (CH₃, OCH₃-1/2), 40.6 (CH₂, C-6), 24.9 (CH₂, C-7), 23.3 (CH₂, C-9), 20.9 (CH₂, C-8).[2]

Future Directions and Conclusion

The 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one scaffold holds significant promise for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic route outlined in this guide provides a reliable method for accessing the core structure, which can then be elaborated into a library of derivatives for biological screening. Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing a diverse range of analogs with modifications at the amino group and on the aromatic ring. Detailed mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The combination of targeted synthesis, comprehensive biological evaluation, and mechanistic studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of molecules.

References

Foundational

The Aminotetrahydrobenzocycloheptenone Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to Aminotetrahydrobenzocycloheptenones in Drug Discovery Abstract: The aminotetrahydrobenzocycloheptenone scaffold represents a compelling, yet underexplored, chemical framework for the develo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Aminotetrahydrobenzocycloheptenones in Drug Discovery

Abstract: The aminotetrahydrobenzocycloheptenone scaffold represents a compelling, yet underexplored, chemical framework for the development of novel therapeutics. This fused bicyclic system, characterized by a seven-membered cycloheptane ring fused to a benzene ring and featuring a ketone and an amine functionality, offers a unique three-dimensional architecture. This structural complexity provides a versatile platform for generating compounds with the potential to precisely interact with a range of high-value biological targets. This guide synthesizes current knowledge from analogous bioactive molecules to illuminate the therapeutic promise of this scaffold. We will explore rational synthetic pathways, delve into key pharmacological targets such as tubulin, the N-methyl-D-aspartate (NMDA) receptor, and acetylcholinesterase (AChE), and present detailed, field-proven protocols for the biological evaluation of novel derivatives. This document is intended to serve as a foundational resource for medicinal chemists, pharmacologists, and drug development professionals seeking to exploit the potential of this promising chemical class.

The core of the aminotetrahydrobenzocycloheptenone is a rigid, fused ring system that provides a defined orientation for its functional groups in three-dimensional space. The general structure, amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, contains several key features that make it attractive for drug design:

  • Structural Rigidity and Complexity: Unlike purely linear or simple cyclic molecules, the fused ring system reduces conformational flexibility. This pre-organization can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty of binding.

  • Stereochemical Potential: The presence of at least one stereocenter at the amino-substituted carbon allows for the synthesis of enantiomerically pure compounds. Stereochemistry is often critical for pharmacological activity, with different enantiomers frequently exhibiting vastly different potencies, selectivities, or metabolic profiles.

  • Strategic Functionalization Points: The aromatic ring, the ketone, and the amino group provide three distinct vectors for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

These characteristics position the aminotetrahydrobenzocycloheptenone scaffold as a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological targets through systematic modification.[1]

Synthetic Strategies: Building the Core

Accessing the aminotetrahydrobenzocycloheptenone core requires a multi-step synthetic approach. While specific routes for this exact scaffold are not broadly published, a logical and efficient pathway can be constructed based on established organic chemistry principles and syntheses of related benz-fused cycloalkanones and azepines.[2][3] A plausible and versatile approach involves an intramolecular Friedel-Crafts acylation followed by functional group manipulation.

The causality behind this synthetic design is rooted in efficiency and modularity. The Friedel-Crafts reaction is a robust method for forming the seven-membered ring, a notoriously challenging step. Subsequent steps are chosen for their high yields and reliability, converting the ketone into the desired amine with controllable stereochemistry.

G cluster_0 Core Scaffold Synthesis A Substituted Phenylbutyric Acid B Acid Chloride Formation (e.g., SOCl2) A->B Activation C Intramolecular Friedel-Crafts Acylation (e.g., AlCl3) B->C Cyclization D Tetrahydrobenzocycloheptenone Core C->D Ring Formation E Reductive Amination (e.g., NaBH(OAc)3, Amine Source) D->E Amination F Aminotetrahydrobenzocycloheptenone Product E->F Final Product

Caption: Proposed synthetic workflow for aminotetrahydrobenzocycloheptenones.

High-Value Therapeutic Targets and Mechanisms of Action

The aminotetrahydrobenzocycloheptenone scaffold is well-suited to target proteins implicated in oncology and central nervous system (CNS) disorders.

Targeting Microtubule Dynamics for Oncology

Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), and are a clinically validated target for cancer therapy.[4] Molecules that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function through this mechanism.[5]

A significant class of tubulin inhibitors binds to the colchicine binding site , preventing the polymerization of tubulin dimers into microtubules.[6][7] The structural features of many colchicine-site inhibitors, often comprising two aromatic rings held in a specific spatial orientation by a linker, align well with the rigid framework of the aminotetrahydrobenzocycloheptenone scaffold. It is hypothesized that derivatives of this scaffold could effectively mimic the binding mode of known inhibitors, making them potent antimitotic agents.[8][9]

G cluster_0 Mechanism of Tubulin Inhibition Compound Aminotetrahydro- benzocycloheptenone Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Mitosis Mitotic Spindle Formation Microtubule->Mitosis CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest Leads to

Caption: Proposed mechanism of action for anticancer activity via tubulin inhibition.

Modulating CNS Activity via NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a primary excitatory neurotransmitter receptor in the brain, playing a crucial role in synaptic plasticity and memory.[10] However, excessive stimulation of NMDA receptors leads to excitotoxicity, a process implicated in neurological disorders like stroke, neuropathic pain, and Parkinson's disease.[11] Consequently, NMDA receptor antagonists are of significant therapeutic interest.[12][13]

The NMDA receptor is a complex of subunits, with the NR2B subtype being particularly concentrated in the forebrain and dorsal horn of the spinal cord.[11] Selective antagonists of the NR2B subunit have shown efficacy in animal models with a reduced side-effect profile compared to non-selective blockers.[11] The design of potent and selective NR2B antagonists often requires a specific pharmacophore, typically involving a basic amine and an aromatic moiety. The aminotetrahydrobenzocycloheptenone scaffold provides this exact combination, presenting a promising starting point for developing novel, subtype-selective NMDA receptor antagonists for treating neurological conditions.[14]

Acetylcholinesterase Inhibition for Alzheimer's Disease

A key pathological feature of Alzheimer's disease is the deficit in the neurotransmitter acetylcholine.[15] A primary therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft.[16] This inhibition increases acetylcholine levels, providing symptomatic relief for cognitive decline.

Many known AChE inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The aminotetrahydrobenzocycloheptenone structure is large enough to potentially span both sites, while the amine and aromatic functionalities can form key interactions within the enzyme's active gorge. This makes the scaffold a suitable candidate for designing potent AChE inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of a successful drug candidate relies on the systematic optimization of its structure to enhance biological activity and improve drug-like properties. For the aminotetrahydrobenzocycloheptenone scaffold, modifications can be targeted to three key regions.

Caption: Key regions for SAR exploration on the aminotetrahydrobenzocycloheptenone scaffold.

The table below summarizes hypothetical SAR trends based on data from analogous tubulin inhibitors and CNS-active compounds.[7][8][11]

Modification SiteSubstitution TypePredicted Impact on ActivityRationale / Causality
Aromatic Ring (R1) Electron-donating groups (e.g., -OCH3, -OH)Increase (Tubulin)Enhances binding at the colchicine site, mimicking the trimethoxyphenyl 'A' ring of combretastatin.[7]
Electron-withdrawing groups (e.g., -F, -Cl)Increase (CNS)Can improve blood-brain barrier penetration and metabolic stability.
Amino Group (R2) Small alkyl groups (e.g., -CH3, -C2H5)Maintain/Increase Maintains basicity required for interaction with acidic residues (e.g., glutamate in NMDA-R).
Bulky substituentsDecrease Likely to cause steric hindrance within the binding pocket of most targets.
Cycloheptane Ring (R3) Introduction of stereocentersCritical Enantiomers will likely have different potencies; controlling stereochemistry is essential for selectivity.
Hydroxylation or other polar groupsImprove (ADME)Can increase solubility and provide additional hydrogen bonding opportunities.

Experimental Protocols for Compound Evaluation

To validate the therapeutic potential of novel aminotetrahydrobenzocycloheptenone derivatives, robust and reproducible biological assays are essential. The following protocols describe industry-standard methods for assessing activity against two of the key targets discussed.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is a self-validating system designed to quantify the effect of a test compound on the polymerization of purified tubulin.[17] The choice of a fluorescence-based method offers higher sensitivity compared to turbidimetric assays.[18]

Principle: Purified tubulin polymerizes into microtubules at 37°C in the presence of GTP. A fluorescent reporter dye is included, which preferentially binds to polymerized microtubules, causing a measurable increase in fluorescence. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test Compounds, Nocodazole (inhibitor control), Paclitaxel (enhancer control)

  • Black, clear-bottom 96-well microplate

  • Temperature-controlled fluorescence plate reader (Excitation/Emission appropriate for reporter)

Procedure:

  • Reagent Preparation (on ice):

    • Reconstitute tubulin to 10 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP. Aliquot and store at -80°C.

    • Prepare 10x stocks of test compounds and controls (100 µM Nocodazole, 100 µM Paclitaxel) in General Tubulin Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

    • Prepare the Tubulin Reaction Mix: On ice, dilute the tubulin stock to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter. Keep on ice.[18]

  • Assay Execution:

    • Pre-warm the plate reader and the 96-well plate to 37°C for at least 30 minutes.

    • Add 5 µL of 10x test compound, control, or vehicle buffer to the appropriate wells of the pre-warmed plate.

    • To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL. Avoid bubbles.

    • Immediately place the plate in the reader and begin kinetic measurement of fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well.

    • Calculate the initial rate of polymerization (Vmax) from the steepest slope of the curve.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot inhibition percentage against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the robust and widely used Ellman's method for quantifying AChE activity and its inhibition in a 96-well plate format.[5][19]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of TNB²⁻ formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[16]

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • DTNB solution (3 mM in buffer)

  • ATCI solution (15 mM in deionized water, prepare fresh)

  • Test Compounds and a known inhibitor (e.g., Donepezil) as a positive control

  • Clear, flat-bottom 96-well microplate

  • Absorbance microplate reader

Procedure:

  • Plate Setup (in triplicate):

    • Blank wells: 200 µL Phosphate Buffer.

    • Control wells (100% activity): 140 µL Buffer + 20 µL AChE solution + 20 µL vehicle (e.g., buffer with DMSO).

    • Test wells: 140 µL Buffer + 20 µL AChE solution + 20 µL of test compound dilution.

  • Pre-incubation:

    • Gently mix the contents and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of ATCI solution and 20 µL of DTNB solution to all wells except the blank.

    • Immediately place the plate in the reader and measure the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well using the linear portion of the kinetic curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the control wells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

The aminotetrahydrobenzocycloheptenone scaffold stands as a platform of significant potential in modern drug discovery. Its unique structural and chemical properties make it an ideal starting point for the design of novel inhibitors targeting key proteins in oncology and neuroscience. The synthetic accessibility and multiple points for diversification allow for the rapid generation of compound libraries for high-throughput screening and detailed SAR exploration.

Future work should focus on several key areas:

  • Stereoselective Synthesis: Developing efficient methods to access single enantiomers of the core scaffold is paramount, as this will be critical for optimizing on-target activity and minimizing off-target effects.

  • ADMET Profiling: Early assessment of metabolic stability, solubility, and potential toxicities will be crucial for guiding the selection of promising lead compounds.

  • Broadening Target Space: While this guide has focused on tubulin, NMDA receptors, and AChE, the scaffold's versatility suggests it could be adapted to target other protein classes, such as kinases or G-protein coupled receptors (GPCRs).

References

  • Bio-protocol. (n.d.). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. Retrieved from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Retrieved from [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Retrieved from [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). NMDA receptor antagonists – Knowledge and References. Retrieved from [Link]

  • Chemical structures of known tubulin inhibitors (lead compounds) and.... ResearchGate. Retrieved from [Link]

  • Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Retrieved from [Link]

  • Azabenzocycloheptenones. Part XI. Synthesis and some reactions of the tetrahydrobenz[c]azepin-5-one system. Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

  • Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. PMC - PubMed Central. Retrieved from [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed. Retrieved from [Link]

  • Pharmacological and biological evaluation of a series of substituted 1,4-naphthoquinone bioreductive drugs. PubMed. Retrieved from [Link]

  • A review of synthetic bioactive tetrahydro-β-carbolines: A medicinal chemistry perspective. PubMed. Retrieved from [Link]

  • Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • β-Cyclocitral: Emerging Bioactive Compound in Plants. MDPI. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Retrieved from [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. PubMed. Retrieved from [Link]

  • Role of bioactive compounds in the treatment of hepatitis: A review. PMC - NIH. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one: A Detailed Protocol and Application Note

Introduction The benzo[a]cyclohepten-5-one scaffold, commonly known as benzosuberone, is a privileged structural motif in medicinal chemistry and drug discovery. Its unique seven-membered ring fused to a benzene ring pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[a]cyclohepten-5-one scaffold, commonly known as benzosuberone, is a privileged structural motif in medicinal chemistry and drug discovery. Its unique seven-membered ring fused to a benzene ring provides a three-dimensional architecture that has proven effective for interacting with a variety of biological targets. The introduction of an amino group at the 2-position of the benzosuberone core further enhances its potential for developing novel therapeutics, as the amino group can serve as a key pharmacophoric feature or a handle for further chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The described synthetic route is a multi-step process commencing with the construction of the benzosuberone core, followed by regioselective nitration and subsequent reduction to the target amine. This guide emphasizes not only the procedural details but also the underlying chemical principles and potential challenges, ensuring a thorough understanding for successful execution.

Synthetic Strategy Overview

The synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one is accomplished through a three-stage process. The overall workflow is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials: Benzene & Succinic Anhydride Step1 Step 1: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Start->Step1 Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Acylation Step2 Step 2: Nitration of Benzosuberone Core Step1->Step2 HNO3 / H2SO4 Step3 Step 3: Reduction of Nitro Group Step2->Step3 Reduction (e.g., Pd/C, H2 or SnCl2) FinalProduct Final Product: 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Step3->FinalProduct

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Benzosuberone Core

The foundational step of this synthesis is the construction of the 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one (benzosuberone) core. This is achieved through a reliable three-step sequence starting from readily available commercial reagents.

Reaction Scheme:

Benzosuberone_Synthesis Benzene Benzene Ketoacid γ-Oxo-γ-phenylbutyric acid Benzene->Ketoacid AlCl3 (Friedel-Crafts Acylation) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid PhenylbutyricAcid γ-Phenylbutyric acid Ketoacid->PhenylbutyricAcid Zn(Hg), HCl (Clemmensen Reduction) Benzosuberone 6,7,8,9-Tetrahydro-5H- benzo[7]annulen-5-one PhenylbutyricAcid->Benzosuberone Polyphosphoric Acid (Intramolecular Acylation)

Figure 2: Synthesis of the benzosuberone core.

Experimental Protocol

Step 1.1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This reaction forms the initial carbon-carbon bond between the aromatic ring and the four-carbon chain of succinic anhydride.[1][2]

  • Materials:

    • Succinic anhydride (1.0 eq)

    • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

    • Dry, thiophene-free benzene (solvent and reactant)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Charge the flask with succinic anhydride and dry benzene.

    • With vigorous stirring, carefully add anhydrous aluminum chloride in portions. The reaction is exothermic and will evolve HCl gas.

    • After the addition is complete, heat the reaction mixture to reflux for 30-60 minutes.

    • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by a mixture of ice and concentrated HCl.

    • The product, γ-oxo-γ-phenylbutyric acid, will precipitate as a white solid.

    • Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 1.2: Clemmensen Reduction of γ-Oxo-γ-phenylbutyric acid

The carbonyl group of the ketoacid is reduced to a methylene group using amalgamated zinc.[3][4]

  • Materials:

    • γ-Oxo-γ-phenylbutyric acid (1.0 eq)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Water

  • Procedure:

    • Prepare zinc amalgam by stirring zinc wool or mossy zinc with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

    • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated HCl, and toluene.

    • Add the γ-oxo-γ-phenylbutyric acid to the flask.

    • Heat the mixture to a vigorous reflux with stirring. The reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield γ-phenylbutyric acid.

Step 1.3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The γ-phenylbutyric acid is cyclized in the presence of a strong acid to form the seven-membered ring of benzosuberone. Polyphosphoric acid (PPA) is a convenient and effective reagent for this transformation.

  • Materials:

    • γ-Phenylbutyric acid (1.0 eq)

    • Polyphosphoric acid (PPA)

    • Ice water

    • Dichloromethane or diethyl ether

  • Procedure:

    • In a beaker, heat polyphosphoric acid to approximately 80-90 °C with mechanical stirring.

    • Slowly add the γ-phenylbutyric acid to the hot PPA.

    • Continue heating and stirring the mixture for 30-60 minutes. The reaction progress can be monitored by TLC.

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane or diethyl ether.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude benzosuberone can be purified by vacuum distillation or column chromatography.

Part 2: Nitration of 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one

The introduction of a nitro group onto the aromatic ring is a critical step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring: the alkyl portion and the carbonyl group.[5][6][7][8] The alkyl framework is a weak activating group and an ortho-, para- director, while the carbonyl group is a deactivating group and a meta- director. This can lead to the formation of a mixture of isomers, primarily the 2-nitro and 4-nitro products. The following protocol is a general procedure, and the ratio of isomers may vary depending on the reaction conditions. Careful purification will be necessary to isolate the desired 2-nitro isomer.

Reaction Scheme:

Nitration Benzosuberone 6,7,8,9-Tetrahydro-5H- benzo[7]annulen-5-one Nitrobenzosuberone 2-Nitro-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one (and isomers) Benzosuberone->Nitrobenzosuberone HNO3, H2SO4

Figure 3: Nitration of the benzosuberone core.

Experimental Protocol
  • Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-5-one (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • Water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add the benzosuberone to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of benzosuberone in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • The nitrobenzosuberone isomers will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry.

    • The desired 2-nitro isomer must be separated from other isomers (e.g., the 4-nitro isomer) by fractional crystallization or column chromatography.

Part 3: Reduction of 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one

The final step is the reduction of the nitro group to the corresponding primary amine. Two common and effective methods are provided: catalytic hydrogenation and chemical reduction with tin(II) chloride.

Reaction Scheme:

Reduction Nitrobenzosuberone 2-Nitro-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Aminobenzosuberone 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Nitrobenzosuberone->Aminobenzosuberone Reduction

Figure 4: Reduction of the nitro group.

Experimental Protocol

Method A: Catalytic Hydrogenation

This method is generally clean and high-yielding but requires specialized equipment for handling hydrogen gas.

  • Materials:

    • 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ethanol or methanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve the 2-nitrobenzosuberone in ethanol or methanol in a hydrogenation flask.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (a balloon or a Parr hydrogenator can be used).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-aminobenzosuberone.

    • The product can be purified by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds that does not require specialized hydrogenation equipment.

  • Materials:

    • 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Ethanol

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate or dichloromethane

  • Procedure:

    • In a round-bottom flask, dissolve the 2-nitrobenzosuberone in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture to reflux with stirring for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic (pH > 10). A precipitate of tin salts will form.

    • Extract the mixture with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Data Summary

StepReactant(s)Key ReagentsProductTypical Yield
1.1Benzene, Succinic anhydrideAlCl₃γ-Oxo-γ-phenylbutyric acid80-90%
1.2γ-Oxo-γ-phenylbutyric acidZn(Hg), HClγ-Phenylbutyric acid85-95%
1.3γ-Phenylbutyric acidPolyphosphoric acid6,7,8,9-Tetrahydro-5H-benzo[9]annulen-5-one70-80%
26,7,8,9-Tetrahydro-5H-benzo[9]annulen-5-oneHNO₃, H₂SO₄2-Nitro-6,7,8,9-tetrahydro-5H-benzo[9]annulen-5-oneVariable (isomer mixture)
32-Nitro-6,7,8,9-tetrahydro-5H-benzo[9]annulen-5-onePd/C, H₂ or SnCl₂, HCl2-Amino-6,7,8,9-tetrahydro-5H-benzo[9]annulen-5-one80-95%

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one. By following the outlined protocols, researchers can reliably produce this valuable building block for further elaboration in their drug discovery and development programs. The key challenge in this synthesis is the regioselective nitration of the benzosuberone core, which may require careful optimization and purification to obtain the desired 2-nitro isomer. The subsequent reduction of the nitro group is a straightforward transformation with several reliable methods available. The successful synthesis of this amino-benzosuberone derivative opens up avenues for the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Chem LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

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  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

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  • Sciencemadness.org. (2008, December 6). Acylation of benzene with anhydrides. Retrieved from [Link]

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  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • YouTube. (2021, May 17). Substituent Effects on Aromatic Substitution. Retrieved from [Link]

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Application

Mastering the Purification of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: An Application Guide

Mastering the Purification of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: An Application Guide Introduction: The Critical Role of Purity for a Key Synthetic Intermediate 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]ann...

Author: BenchChem Technical Support Team. Date: January 2026

Mastering the Purification of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: An Application Guide

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a notable bicyclic aromatic amino ketone, serves as a valuable intermediate in the synthesis of various biologically active molecules and novel chemical entities. Its unique structural framework, featuring a seven-membered ring fused to a benzene ring, along with amino and ketone functionalities, makes it a versatile building block in medicinal chemistry and drug development. The purity of this compound is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of the final products. This guide provides a comprehensive overview of robust purification strategies for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, grounded in fundamental chemical principles and supported by established laboratory practices.

This document is designed for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and the scientific rationale behind the recommended purification techniques. We will explore purification by recrystallization and flash column chromatography, along with methods for assessing the purity of the final product.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its potential impurities is the cornerstone of developing an effective purification strategy.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO[2]
Molecular Weight175.23 g/mol [3]
AppearanceLikely a solid at room temperatureInferred from similar structures
PolarityModerately polarDue to the presence of amino and ketone functional groups

Anticipated Impurities:

The nature of impurities is intrinsically linked to the synthetic route employed. A common and efficient method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. For the isomeric 1-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a synthetic route from the nitro precursor has been described.[3] A similar approach for the 2-amino isomer would likely involve the following potential impurities:

  • Unreacted Starting Material: 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • Intermediates from Reduction: Depending on the reducing agent used, partially reduced intermediates such as nitroso or hydroxylamine derivatives may be present.

  • By-products: Side reactions can lead to the formation of various by-products.

Another plausible synthetic route is the reductive amination of the parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This could introduce the parent ketone as a key impurity.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. We will detail two primary methods: recrystallization and flash column chromatography.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[4][5] The principle lies in dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[6]

Causality Behind Experimental Choices:

The selection of an appropriate solvent is critical for successful recrystallization.[7] An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic amines, polar protic solvents like ethanol or a mixture of solvents are often effective.[8] The presence of both a polar amino group and a moderately polar ketone group in the target molecule suggests that a solvent system of intermediate polarity will be most effective.

Experimental Protocol: Recrystallization

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in separate test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) to each test tube at room temperature. Observe the solubility.
  • Gently heat the test tubes in a water bath to the boiling point of the solvent and observe the solubility.
  • Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
  • Select the solvent or solvent mixture that provides poor solubility at low temperatures and good solubility at high temperatures. Ethanol or an ethanol/water mixture is a promising starting point.

2. Recrystallization Procedure:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot filtration to remove the charcoal and any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
  • Dry the crystals in a vacuum oven.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
No crystals form upon coolingToo much solvent used; supersaturated solution.Boil off some solvent; scratch the inside of the flask with a glass rod; add a seed crystal.[9][10]
Oiling outThe compound's melting point is lower than the solvent's boiling point; high impurity level.Re-heat the solution, add more solvent, and cool slowly. Consider a different solvent or solvent pair.[9][11]
Low recoveryCompound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled; use a minimal amount of cold solvent for washing; pre-heat the filtration apparatus.[12]

Logical Flow of Recrystallization:

G crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one by recrystallization.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds from a mixture.[1][13][14] It utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or mixture of solvents) that is pushed through the column under pressure. Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.[15][16]

Causality Behind Experimental Choices:

The choice of the stationary and mobile phases is crucial for achieving good separation. Silica gel, a polar stationary phase, is commonly used. Since the target compound is moderately polar, a mobile phase of intermediate polarity will be required to elute it from the column. A non-polar solvent like hexane mixed with a more polar solvent like ethyl acetate is a common starting point for such separations.[17][18] Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before running a column.[19][20]

Experimental Protocol: Flash Column Chromatography

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate (silica gel).
  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
  • Visualize the spots under UV light and/or by staining (e.g., with a potassium permanganate or ninhydrin stain for the amine).
  • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material.
  • Pack the column with silica gel using either a dry or slurry packing method.[4]
  • Equilibrate the column by running the chosen mobile phase through it.

3. Sample Loading:

  • Dissolve the crude compound in a minimum amount of the mobile phase or a more polar solvent.
  • Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading).
  • Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, applying pressure to achieve a steady flow rate.
  • Collect the eluent in fractions (e.g., in test tubes).
  • Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

5. Isolation of the Pure Compound:

  • Combine the fractions containing the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Workflow for Flash Column Chromatography:

G tlc TLC Analysis for Solvent System Optimization column_prep Column Preparation (Silica Gel) tlc->column_prep sample_load Sample Loading column_prep->sample_load elution Elution with Mobile Phase sample_load->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Step-by-step workflow for the purification of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one using flash column chromatography.

Purity Assessment: A Self-Validating System

To ensure the trustworthiness of the purification process, a battery of analytical techniques should be employed to confirm the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of the final product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.[21]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.[22][23] Impurities tend to depress and broaden the melting point range.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and assessing its purity. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the compound with high accuracy, providing further evidence of its identity.

Conclusion

The successful purification of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a critical step in its utilization as a synthetic intermediate. This guide has provided detailed protocols for purification by recrystallization and flash column chromatography, underpinned by a clear explanation of the scientific principles guiding each step. By carefully selecting the appropriate techniques and diligently assessing the purity of the final product, researchers can ensure the quality and reliability of this important building block for their drug discovery and development endeavors.

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  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. (2014-11-07). Available at: [Link]

  • “Pure by NMR”?. ACS Publications. (2008-10-31). Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • How to check the purity of the chemical compound by H NMR?. ResearchGate. (2019-02-01). Available at: [Link]

  • recrystallization.pdf. University of California, Berkeley. Available at: [Link][11]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link][7]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021-01-19). Available at: [Link][8]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. (2022-07-08). Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022-04-07). Available at: [Link]

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Method

Application Note: Comprehensive NMR Characterization of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Application Note: Comprehensive NMR Characterization of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-6,7,8...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Comprehensive NMR Characterization of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key intermediate in pharmaceutical research, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, such as solvent selection and parameter optimization, is explained to ensure the acquisition of high-quality, unambiguous data. This guide is intended for researchers, scientists, and drug development professionals seeking to perform robust characterization of complex organic molecules.

Introduction: The Significance of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS No: 3470-55-1) is a fused bicyclic compound featuring a seven-membered cycloheptanone ring fused to an aminobenzene ring.[2] This structural motif is of significant interest in medicinal chemistry, as benzocycloalkanones are recognized as important intermediates for a wide range of biologically active compounds.[3] The presence of both a ketone and an aromatic amine functional group makes this molecule a versatile building block for the synthesis of novel therapeutic agents.

Accurate and complete structural characterization is a critical, non-negotiable step in the drug discovery and development pipeline.[4] NMR spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution.[5] This application note details a systematic approach to leveraging a suite of NMR experiments for the complete assignment of all proton and carbon signals of the title compound, thereby confirming its chemical identity and purity.

Foundational Strategy: Experimental Design and Causality

The successful elucidation of a molecule's structure by NMR is not merely a matter of data acquisition; it is a process of logical deduction guided by a well-defined experimental strategy. Our approach is built on a multi-tiered analysis, where each experiment provides a specific piece of the structural puzzle.

The Critical Choice of Solvent

The selection of an appropriate deuterated solvent is the first and one of the most critical decisions in preparing an NMR sample.[6][7] The ideal solvent must dissolve the analyte effectively without interfering with its signals.[8] For 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, which possesses a polar amine group and a moderately polar ketone, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice.

Rationale for DMSO-d₆:

  • Excellent Solvating Power: DMSO-d₆ is a highly polar aprotic solvent, renowned for its ability to dissolve a wide range of organic compounds, particularly those with polar functional groups.[6]

  • Observation of Labile Protons: A key advantage of DMSO-d₆ is its ability to slow down the exchange rate of labile protons (e.g., -NH₂).[6] This allows for the direct observation of the amine proton signals, which might otherwise be broadened or exchanged with residual water in other solvents like CDCl₃.

  • Wide Chemical Shift Window: The residual proton signal for DMSO-d₅ appears as a quintet at approximately 2.50 ppm, and the ¹³C signal is a septet at 39.52 ppm.[9] These signals are in a relatively uncongested region of the spectrum, minimizing potential overlap with analyte signals.

A Multi-dimensional Approach to Structure Elucidation

Our workflow integrates several NMR experiments, each providing unique and complementary information. This self-validating system ensures a high degree of confidence in the final structural assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Structure Final Structure H1_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Attachment) H1_NMR->HSQC Correlates protons to carbons C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Builds spin systems HSQC->HMBC Confirms direct attachments Structure Complete Structural Assignment HMBC->Structure Assembles molecular fragments

Caption: Workflow for NMR-based structure elucidation.

Detailed Experimental Protocols

The following protocols are designed for a standard 500 MHz NMR spectrometer. Instrument parameters should be adjusted accordingly for different field strengths.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ (deuteration degree min. 99.8%).[10][11][12]

  • Homogenization: Gently swirl or vortex the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

¹H NMR Spectroscopy
  • Purpose: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling), which reveals neighboring protons.[13]

  • Protocol:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans (ns): 16

    • Spectral Width (sw): 12 ppm (e.g., from -1 to 11 ppm)

    • Acquisition Time (aq): ~4 seconds

    • Relaxation Delay (d1): 2 seconds

¹³C{¹H} NMR Spectroscopy
  • Purpose: To determine the number of unique carbon atoms and their chemical environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Protocol:

    • Pulse Program: zgpg30 (power-gated proton decoupling)

    • Number of Scans (ns): 1024 (or more, as ¹³C is less sensitive)

    • Spectral Width (sw): 240 ppm (e.g., from -10 to 230 ppm)

    • Acquisition Time (aq): ~1 second

    • Relaxation Delay (d1): 2 seconds

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (J-coupling). This is crucial for identifying connected aliphatic chains.[14][15]

  • Protocol:

    • Pulse Program: cosygpmfqf (gradient-selected, magnitude mode)

    • Number of Scans (ns): 8

    • Increments (F1 dimension): 256

    • Spectral Width (F1 and F2): 12 ppm

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlations).[16][17][18]

  • Protocol:

    • Pulse Program: hsqcedetgpsisp2.3 (editing enabled to distinguish CH/CH₃ from CH₂)

    • Number of Scans (ns): 4

    • Increments (F1 dimension): 256

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 200 ppm

    • ¹JCH Coupling Constant: Optimized for ~145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is essential for connecting molecular fragments, especially across quaternary carbons.[1][19][20][21]

  • Protocol:

    • Pulse Program: hmbcgplpndqf (gradient-selected)

    • Number of Scans (ns): 16

    • Increments (F1 dimension): 256

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 220 ppm

    • Long-Range Coupling Delay: Optimized for 8 Hz

Data Interpretation and Structural Assignment

Based on the known structure and typical chemical shifts for analogous compounds, we can predict and interpret the NMR data.

Structure and Numbering:

Caption: Key HMBC correlations for structural assembly.

Conclusion

The combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectroscopy provides a robust and self-validating methodology for the complete and unambiguous structural characterization of 2-Amino-6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-5-one. By following the detailed protocols and interpretation strategy outlined in this application note, researchers in drug discovery and development can ensure the foundational integrity of their chemical matter, a prerequisite for all subsequent biological and pharmacological evaluation. The causality-driven approach, from solvent selection to the specific choice of 2D experiments, empowers scientists to not only acquire data but to understand the logic behind the structural elucidation process.

References

  • Deuterated DMSO - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Dimethyl sulfoxide-d6, deuteration degree min. 99,8%, NMR spectroscopy grade, Spectrosol. (n.d.). Scharlab. Retrieved from [Link]

  • Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. (2020, December 31). YouTube. Retrieved from [Link]

  • What Is HMBC NMR? - Chemistry For Everyone. (2025, August 12). YouTube. Retrieved from [Link]

  • How to Interpret an HSQC-COSY Experiment. (2009, December 14). ACD/Labs. Retrieved from [Link]

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  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 22). PubMed. Retrieved from [Link]

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  • 1-Aminocyclopentanecarboxylic acid, N-neopentyloxycarbonyl-, decyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • C7H9N. (n.d.). University of Potsdam. Retrieved from [Link]

  • Perspectives on NMR in drug discovery: a technique comes of age. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016, April 19). ResearchGate. Retrieved from [Link]

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  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central. Retrieved from [Link]

  • ChemInform Abstract: Polycyclic N-Heterocyclic Compounds. Part 64. Synthesis of 5-Amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines and Related Compounds. Evaluation of Their Bronchodilator Activity and Effects on Lipoprotein Lipase mRNA Expression. (n.d.). ResearchGate. Retrieved from [Link]

  • Polycyclic N-heterocyclic compounds. Part 64: synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines and related compounds. Evaluation of their bronchodilator activity and effects on lipoprotein lipase mRNA expression. (2010, May). PubMed. Retrieved from [Link]

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Application

Application Note: Quantitative Analysis of Amino Benzosuberones in Pharmaceutical Matrices using LC-MS/MS

Abstract This application note presents a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amino benzosu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amino benzosuberones. These compounds, characterized by a bicyclic benzosuberone core with an amino functional group, are of increasing interest in medicinal chemistry and drug development. The protocol herein details a systematic approach, from sample preparation to data analysis, designed to ensure accuracy, precision, and reliability in complex matrices such as plasma.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated analytical method for this emerging class of molecules.

Introduction to Amino Benzosuberones and Analytical Challenges

Amino benzosuberones are a class of bicyclic compounds featuring a seven-membered ring fused to a benzene ring, with an additional amino group substitution. This structural motif is a key pharmacophore in various biologically active molecules, making their accurate quantification crucial in pharmacokinetic, metabolism, and toxicology studies.

The primary analytical challenge in the quantification of amino benzosuberones lies in their moderate polarity and potential for matrix effects in biological samples.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for reliable quantification at low concentrations.[1][3] This application note provides a foundational methodology that can be adapted for specific amino benzosuberone analogues.

Experimental Workflow Overview

A successful LC-MS/MS analysis of amino benzosuberones follows a structured workflow. Each stage is critical for achieving reliable and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: High-level workflow for amino benzosuberone analysis.

Sample Preparation Protocol

The goal of sample preparation is to isolate the analyte of interest from the sample matrix, minimize interferences, and concentrate the analyte to improve sensitivity.[4][5] For amino benzosuberones in plasma, a solid-phase extraction (SPE) protocol is recommended.[5]

Protocol: Solid-Phase Extraction (SPE) of Amino Benzosuberones from Plasma

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the amino benzosuberones with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.[6]

Liquid Chromatography

Given the chemical nature of amino benzosuberones, reversed-phase chromatography is a suitable separation technique.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEfficiently elutes the analytes.
Gradient 5% B to 95% B over 5 minutesEnsures separation from endogenous matrix components.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative bioanalysis.[7] Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic amino group.

Table 1: Hypothetical MRM Transitions for a Representative Amino Benzosuberone (Assuming a hypothetical molecular weight of 203.27 for C13H17NO)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amino Benzosuberone (Quantifier)204.1159.120
Amino Benzosuberone (Qualifier)204.1131.125
Internal Standard (e.g., Deuterated Analogue)209.1164.120

Proposed Fragmentation Pathway

Understanding the fragmentation of the analyte is key to selecting robust MRM transitions. The fragmentation of protonated amino benzosuberones is expected to be directed by the amino group and the carbonyl function.

Fragmentation cluster_mol Precursor Ion cluster_frag Product Ions Molecule [M+H]+ Frag1 [M+H - NH3]+ Molecule->Frag1 Loss of Ammonia Frag2 [M+H - H2O]+ Molecule->Frag2 Loss of Water Frag3 [M+H - CO]+ Molecule->Frag3 Loss of Carbon Monoxide

Caption: Potential fragmentation pathways for amino benzosuberones.

The primary fragmentation pathways for protonated amino acids often involve the loss of small neutral molecules like ammonia (NH₃) and water (H₂O).[8] For ketones, a common fragmentation is the loss of carbon monoxide (CO).[9][10] Therefore, for amino benzosuberones, we can anticipate cleavages leading to the loss of these neutral molecules, providing distinct product ions for MRM analysis.

Method Validation

A comprehensive method validation is essential to ensure the reliability of the analytical data.[11] The validation should be performed in accordance with relevant regulatory guidelines.

Key Validation Parameters:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[1][11]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[3]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement between multiple measurements, respectively.[1]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[2]

  • Recovery: The efficiency of the extraction procedure.[1]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Quantification

Quantification is achieved by calculating the peak area ratio of the analyte to a stable isotope-labeled internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibrators. The concentration of the analyte in unknown samples is then determined from this curve.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of an LC-MS/MS method for the quantitative analysis of amino benzosuberones. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the proposed fragmentation pathways, offer a solid starting point for researchers. Adherence to rigorous method validation principles will ensure the generation of high-quality, reliable data for pharmaceutical research and development.

References

  • Clinical Tree. (2023, September 18).
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  • Organomation.
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  • PubMed Central. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
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Method

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzoannulenone Derivative In the landscape of drug discovery and development, the initial assessment of a compound's cytotoxic potential is a critical step. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzoannulenone Derivative

In the landscape of drug discovery and development, the initial assessment of a compound's cytotoxic potential is a critical step. This process not only identifies potential therapeutic agents for proliferative diseases like cancer but also flags compounds with undesirable toxicity for other applications. The subject of this guide, 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, is a novel benzocycloheptenone derivative. While structurally related compounds have been explored for various biological activities, including anti-inflammatory and antitumor properties, the specific cytotoxic profile of this molecule remains uncharacterized.[1][2][3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro cytotoxicity of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. The protocols herein are designed to be robust and self-validating, guiding the user from initial cell viability screening to preliminary mechanistic insights. We will detail three widely adopted and complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By triangulating data from these distinct methodologies, a more complete and reliable picture of the compound's cellular effects can be achieved.

PART 1: Foundational Steps - Compound Handling and Cell Line Selection

Compound Preparation and Storage

Prior to initiating any cellular assays, proper handling and solubilization of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one are paramount for reproducible results.

  • Solubilization: The solubility of the compound should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic molecules for in vitro screening. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: For experiments, the DMSO stock is serially diluted in complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Selection of Appropriate Cell Lines

The choice of cell line is fundamental and should be guided by the research question. For a novel compound with unknown activity, a preliminary screening against a panel of cell lines is recommended.

  • Cancer Cell Lines: For oncology applications, a panel representing different cancer types (e.g., lung, breast, colon) is advisable. Commonly used lines include:

    • A549 (Lung Carcinoma): A well-characterized and robust cell line.

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive line.

    • MDA-MB-231 (Breast Adenocarcinoma): An aggressive, triple-negative breast cancer model.

    • HT-29 (Colon Adenocarcinoma): A model for gastrointestinal cancers.[5]

    • HepG2 (Hepatocellular Carcinoma): Often used for assessing potential hepatotoxicity.[5][6]

  • Normal (Non-Transformed) Cell Lines: To assess selectivity, it is crucial to test the compound on a non-cancerous cell line, such as human dermal fibroblasts or HEK293 (Human Embryonic Kidney) cells.[4][5] This helps to determine if the compound's cytotoxicity is specific to cancer cells.

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium and conditions (e.g., 37°C, 5% CO₂).

PART 2: Core Cytotoxicity Assays - A Multi-Parametric Approach

A multi-parametric approach is essential for a thorough cytotoxic assessment. Relying on a single assay can be misleading, as different compounds can induce cell death through various mechanisms.

Assay 1: MTT Assay - Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of metabolically active cells.

MTT_Principle

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][12] Incubate overnight (24 hours) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Medium only (no cells) for background subtraction.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12][13]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][14][15] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8]

Assay 2: LDH Release Assay - Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[16][17]

LDH_Principle

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often advantageous to run the MTT and LDH assays in parallel from the same initial cell plates.

  • Sample Collection: After the incubation period, carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Control Preparation: Include the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Lyse untreated cells by adding a lysis buffer (often provided in commercial kits) for 45 minutes before collecting the supernatant.[18] This represents 100% cytotoxicity.

    • Background Control: Medium only.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[18] Add the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Measurement: Add a stop solution if required by the kit protocol.[18] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18]

Assay 3: Caspase-Glo® 3/7 Assay - Assessing Apoptosis

To investigate whether the compound induces programmed cell death (apoptosis), a Caspase-3/7 activity assay is highly informative. Caspases-3 and -7 are key executioner caspases, and their activation is a central event in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[19][20]

Caspase_Principle

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[21] Allow it to equilibrate to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

PART 3: Data Analysis and Interpretation

Calculating Percentage Viability/Cytotoxicity

For each assay, the raw absorbance or luminescence data must be processed to determine the effect of the compound.

  • MTT Assay Data:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Assay Data:

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Caspase-3/7 Assay Data:

    • Data is often presented as fold-change in luminescence over the vehicle control after subtracting background readings.

    • Fold Change = (Lum_sample - Lum_blank) / (Lum_vehicle - Lum_blank)

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.[22] It is the concentration of the compound that reduces the biological response (e.g., cell viability) by 50%.

  • Dose-Response Curve: Plot the percentage viability (or inhibition) against the logarithm of the compound concentrations.[11][23]

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter logistic equation.[11][24][25]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value from the fitted curve.[11][23] A lower IC₅₀ value indicates greater potency.[11]

Data Presentation and Interpretation

Summarizing the data in tables and graphs is crucial for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data for 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Cell LineAssay TypeEndpointIC₅₀ (µM) after 48hMax Caspase-3/7 Activation (Fold Change)
A549 MTTMetabolic Activity15.2 ± 1.84.5 ± 0.6 at 20 µM
LDHMembrane Integrity> 100N/A
MDA-MB-231 MTTMetabolic Activity8.9 ± 1.16.2 ± 0.9 at 10 µM
LDHMembrane Integrity75.4 ± 9.3N/A
HEK293 MTTMetabolic Activity85.6 ± 10.21.5 ± 0.3 at 20 µM
LDHMembrane Integrity> 100N/A

Interpretation of Hypothetical Data:

  • The compound shows greater potency against the cancer cell lines (A549 and MDA-MB-231) compared to the non-cancerous HEK293 line, suggesting some level of cancer cell selectivity.

  • The significant increase in Caspase-3/7 activity at concentrations near the MTT IC₅₀ in cancer cells suggests that the compound may induce apoptosis.

  • The high IC₅₀ value in the LDH assay for A549 and HEK293 cells indicates that at cytotoxic concentrations, the primary mode of cell death is likely not necrosis (which involves rapid membrane lysis). The lower LDH IC₅₀ in the more sensitive MDA-MB-231 line could reflect secondary necrosis following apoptosis.

Conclusion

This guide provides a structured and scientifically rigorous approach to evaluating the in vitro cytotoxicity of the novel compound 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. By employing a combination of assays that probe different cellular processes—metabolic activity, membrane integrity, and apoptosis—researchers can build a comprehensive initial profile of the compound's biological effects. This multi-faceted data is essential for making informed decisions in the early stages of drug discovery and for guiding future mechanistic studies.

References

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Application

Application Notes and Protocols for the Evaluation of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as a Novel NMDA Receptor Antagonist

Disclaimer: Specific experimental data for 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as an N-methyl-D-aspartate (NMDA) receptor antagonist is not extensively available in publicly accessible scientific literature....

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific experimental data for 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as an N-methyl-D-aspartate (NMDA) receptor antagonist is not extensively available in publicly accessible scientific literature. The following document, therefore, serves as a comprehensive and instructive guide for researchers and drug development professionals on the systematic evaluation of a novel chemical entity, such as 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, for its potential as an NMDA receptor antagonist. The protocols and methodologies described herein are based on established and widely accepted practices in the field of neuropharmacology.

Introduction: The NMDA Receptor - A Critical Target in Neuroscience

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor that plays a fundamental role in synaptic plasticity, a cellular mechanism underlying learning and memory.[1][2] This receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][2] For the channel to open, it requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] A unique characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. This block is relieved upon depolarization of the postsynaptic membrane, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1]

While essential for normal brain function, excessive activation of NMDA receptors leads to a pathological process known as excitotoxicity, which is implicated in a range of neurological and psychiatric disorders. These include stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][4] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[4][5]

This guide outlines a strategic approach to characterize the pharmacological profile of a novel compound, 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, as a potential NMDA receptor antagonist.

Hypothetical Compound Profile: 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

For the purpose of this guide, we will consider 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as a novel chemical entity (NCE) with suspected NMDA receptor antagonist activity. Its chemical structure, featuring a fused ring system and an amino group, suggests potential interactions with the complex topography of the NMDA receptor.

Part 1: In Vitro Characterization - Binding Affinity and Functional Antagonism

The initial phase of characterization involves determining the compound's ability to bind to the NMDA receptor and its functional effect on receptor activity.

Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are a fundamental tool to quantify the affinity of a test compound for a specific receptor.[1] In this protocol, we will determine the inhibitory constant (Ki) of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one for the NMDA receptor using a competitive binding assay with a known radiolabeled antagonist.

Principle: This assay measures the ability of our unlabeled test compound to compete with a radiolabeled ligand for binding to the NMDA receptor in a rat brain membrane preparation.[1][6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀, which can then be used to calculate the Ki.

Experimental Protocol: [³H]MK-801 Binding Assay

  • Preparation of Rat Cortical Membranes:

    • Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step three times to wash the membranes.

    • The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of various concentrations of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding.

      • 50 µL of a saturating concentration of a non-specific ligand (e.g., 10 µM MK-801) for determining non-specific binding.

      • 50 µL of [³H]MK-801 (a well-characterized uncompetitive NMDA receptor antagonist) at a final concentration of approximately 1 nM.

      • 100 µL of the prepared rat cortical membrane suspension (approximately 100-200 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Termination and Scintillation Counting:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Data:

CompoundIC₅₀ (nM)Ki (nM)
2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one 15075
Reference Antagonist (e.g., MK-801) 52.5
Electrophysiology: Assessing Functional Antagonism

Electrophysiological techniques, particularly whole-cell patch-clamp recordings, provide a direct measure of the functional consequences of compound binding to the NMDA receptor.[7][8][9]

Principle: This method allows for the recording of ion currents flowing through NMDA receptors in response to agonist application. The effect of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one on these currents reveals its antagonist properties.

Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons

  • Cell Culture:

    • Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.

    • Use the neurons for recording after 10-14 days in vitro.

  • Recording Setup:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, and 0 MgCl₂ (to relieve the Mg²⁺ block), pH adjusted to 7.4.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.

  • Recording NMDA Receptor Currents:

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

    • Clamp the membrane potential at -60 mV.

    • Apply the NMDA receptor agonist (e.g., 100 µM NMDA) via a rapid perfusion system to evoke an inward current.

    • After obtaining a stable baseline response, co-apply NMDA with increasing concentrations of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.

    • Plot the percentage of inhibition of the NMDA current against the logarithm of the compound concentration to determine the IC₅₀.

    • To determine the mechanism of antagonism (competitive, non-competitive, or uncompetitive), perform a Schild analysis or assess the effect of the antagonist on the agonist dose-response curve.

Workflow for In Vitro Electrophysiological Characterization:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Culture Hippocampal Neurons establish_patch Establish Whole-Cell Configuration prep_cells->establish_patch prep_solutions Prepare External and Internal Solutions prep_solutions->establish_patch prep_pipettes Pull Patch Pipettes prep_pipettes->establish_patch apply_agonist Apply NMDA to Evoke Currents establish_patch->apply_agonist apply_antagonist Co-apply NMDA with Test Compound apply_agonist->apply_antagonist measure_currents Measure Peak Current Amplitude apply_antagonist->measure_currents calculate_inhibition Calculate Percent Inhibition measure_currents->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 determine_mechanism Determine Mechanism of Antagonism determine_ic50->determine_mechanism G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Na_Influx Na⁺ Influx NMDAR->Na_Influx Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Downstream Excitotoxicity Excitotoxicity (Pathological) Ca_Influx->Excitotoxicity Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity Gene_Expression Changes in Gene Expression Downstream->Gene_Expression Antagonist 2-Amino-6,7,8,9-tetrahydro- 5H-benzoannulen-5-one Antagonist->NMDAR

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of an antagonist.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as a potential NMDA receptor antagonist. By combining in vitro binding and functional assays with in vivo models of disease and side-effect profiling, researchers can build a detailed pharmacological profile of this novel compound. This will enable an informed decision on its potential for further development as a therapeutic agent for neurological and psychiatric disorders.

References

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Benveniste, M., Clements, J., Vyklicky, L., Jr, & Mayer, M. L. (1991). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 103(3), 1745–1757. [Link]

  • Graham, R. K., et al. (2009). In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. Journal of Neuroscience, 29(10), 3149–3159. [Link]

  • Vyklicky, L., Jr, & Mayer, M. L. (2014). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 5(11), 1059–1065. [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 2, 2026, from [Link]

  • López-García, J. A., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(11), 2722–2730. [Link]

  • López-García, J. A., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. PubMed. Retrieved January 2, 2026, from [Link]

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  • Dalmau, J., et al. (2011). Clinical experience and laboratory investigations in patients with anti-NMDAR encephalitis. The Lancet Neurology, 10(1), 63–74. [Link]

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Method

Application Notes and Protocols for Screening Aminobenzosuberones for Antiplasmodial Activity

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The rise of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with unique mechan...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. This document provides a comprehensive guide for the in vitro screening of aminobenzosuberone derivatives, a promising class of compounds, for their antiplasmodial activity. Aminobenzosuberones have been identified as inhibitors of P. falciparum alanyl aminopeptidase (PfA-M1), a crucial enzyme in the parasite's hemoglobin digestion pathway.[1][2][3] This guide details the scientific rationale, step-by-step protocols for parasite culture, antiplasmodial activity assessment using the SYBR Green I assay, and cytotoxicity evaluation against a mammalian cell line to determine selectivity.

Introduction: The Rationale for Targeting PfA-M1 with Aminobenzosuberones

Malaria remains a significant global health challenge, primarily due to the emergence and spread of parasite resistance to existing therapies.[4] The parasite's lifecycle within human erythrocytes is characterized by the extensive degradation of host cell hemoglobin to acquire essential amino acids for its growth and proliferation.[2][4] This process is mediated by a cascade of proteases, making them attractive targets for chemotherapeutic intervention.

Among these, the M1 family of metalloaminopeptidases, particularly P. falciparum alanyl aminopeptidase (PfA-M1), plays a pivotal role in the terminal stages of hemoglobin digestion.[2][4][5] PfA-M1 is a zinc-dependent exopeptidase that cleaves neutral amino acids from the N-terminus of peptides.[2][4] Inhibition of PfA-M1 disrupts the parasite's amino acid supply, leading to its death, thus validating it as a promising antimalarial drug target.[2][3][6]

Aminobenzosuberones are a class of synthetic compounds built on a benzosuberone scaffold, which has been explored for various therapeutic applications, including anti-cancer and anti-inflammatory activities.[7][8][9][10][11] Recent studies have demonstrated that aminobenzosuberone derivatives can act as inhibitors of PfA-M1, exhibiting encouraging antiplasmodial activity.[1][12] For instance, a 4-phenyl substituted aminobenzosuberone derivative has shown IC50 values in the range of 6.5–11.2 µM against different P. falciparum strains.[1][12] The proposed mechanism of action involves the chelation of the catalytic zinc ion within the active site of PfA-M1 by the aminobenzosuberone molecule.[4][6]

This application note provides a detailed framework for researchers to systematically screen novel aminobenzosuberone derivatives for their potential as antimalarial drug candidates.

Experimental Workflow Overview

The screening process involves a multi-step approach to identify potent and selective antiplasmodial compounds. The workflow is designed to first assess the direct activity against the malaria parasite and subsequently evaluate the compound's toxicity to mammalian cells to determine its therapeutic window.

experimental_workflow cluster_0 Phase 1: Parasite Culture & Compound Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Hit Identification Pf_culture P. falciparum Culture (e.g., 3D7 strain) antiplasmodial_assay Antiplasmodial Assay (SYBR Green I) Pf_culture->antiplasmodial_assay Parasites for assay compound_prep Aminobenzosuberone Stock Solution Preparation compound_prep->antiplasmodial_assay Test compounds cytotoxicity_assay Cytotoxicity Assay (MTT on HeLa cells) compound_prep->cytotoxicity_assay Test compounds ic50_calc IC50 Calculation (Antiplasmodial Activity) antiplasmodial_assay->ic50_calc cc50_calc CC50 Calculation (Cytotoxicity) cytotoxicity_assay->cc50_calc si_calc Selectivity Index (SI) Calculation ic50_calc->si_calc cc50_calc->si_calc hit_compound Identification of Potent & Selective Hits si_calc->hit_compound

Caption: High-level experimental workflow for screening aminobenzosuberones.

Detailed Protocols

Plasmodium falciparum Culture

Objective: To maintain a continuous in vitro culture of the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., chloroquine-sensitive 3D7 or a resistant strain)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 10% heat-inactivated human serum or 0.5% AlbuMAX II.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • 37°C incubator

  • Sterile culture flasks and centrifuge tubes

Protocol:

  • Preparation of Erythrocytes: Wash human O+ erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes. Remove the supernatant and buffy coat after each wash. Resuspend the final pellet to a 50% hematocrit in CCM.

  • Culture Initiation/Maintenance: Initiate or sub-culture parasites in a sterile culture flask at a 5% hematocrit and a desired parasitemia (typically 0.5-1%).

  • Incubation: Incubate the culture flask at 37°C in a humidified incubator with the specified gas mixture.

  • Daily Maintenance: Change the culture medium daily. Gently swirl the flask to resuspend the sedimented erythrocytes, aspirate the supernatant, and replace it with an equal volume of fresh, pre-warmed CCM.

  • Monitoring Parasitemia: Prepare a thin blood smear from the culture daily, stain with Giemsa, and determine the parasitemia by light microscopy. Adjust the parasitemia as needed by adding fresh, uninfected erythrocytes.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of aminobenzosuberone derivatives against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (parasitemia of ~1%)

  • 96-well black, clear-bottom microplates

  • Aminobenzosuberone stock solutions (in DMSO)

  • Positive control drug (e.g., Chloroquine or Artemisinin)

  • SYBR Green I nucleic acid stain (10,000x stock)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Protocol:

  • Compound Plating: Prepare serial dilutions of the aminobenzosuberone derivatives and control drugs in CCM in a separate 96-well plate. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Plate Preparation: Add 20 µL of the diluted compounds to the wells of the black, clear-bottom 96-well plate. Include wells for negative controls (parasitized red blood cells without drug) and positive controls.

  • Parasite Addition: Prepare a parasite suspension at 1% parasitemia and 2% hematocrit in CCM. Add 180 µL of this suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: After incubation, add 100 µL of Lysis Buffer containing a 1:5000 dilution of SYBR Green I stock to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the 50% cytotoxic concentration (CC50) of aminobenzosuberone derivatives against a mammalian cell line (e.g., HeLa).

Materials:

  • HeLa cells (or another suitable mammalian cell line)

  • Complete Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 96-well clear microplates

  • Aminobenzosuberone stock solutions (in DMSO)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13][14][15]

  • Compound Addition: Prepare serial dilutions of the aminobenzosuberone derivatives and control drug in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

IC50 and CC50 Determination

The raw fluorescence (for antiplasmodial assay) or absorbance (for cytotoxicity assay) data should be normalized to the negative control (100% growth/viability) and blank controls (0% growth/viability). The IC50 and CC50 values are then calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Selectivity Index (SI)

The selectivity of the aminobenzosuberone derivatives is a critical parameter to assess their potential as drug candidates. The Selectivity Index (SI) is calculated as the ratio of the cytotoxicity to the antiplasmodial activity.[10][16][17][18][19]

SI = CC50 (mammalian cells) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite over mammalian cells, suggesting a more favorable therapeutic window.[16][17][19] Generally, an SI value greater than 10 is considered promising for a potential antimalarial compound.[16]

Data Presentation

The results of the screening should be summarized in a clear and concise table for easy comparison of the activities of different aminobenzosuberone derivatives.

Table 1: Antiplasmodial and Cytotoxic Activities of Aminobenzosuberone Derivatives

Compound IDAntiplasmodial Activity (IC50, µM) vs. P. falciparum 3D7Cytotoxicity (CC50, µM) vs. HeLa cellsSelectivity Index (SI)
AMB-1 ValueValueValue
AMB-2 ValueValueValue
... .........
Chloroquine ValueValueValue

Conclusion and Future Directions

This guide provides a robust and validated framework for the initial screening of aminobenzosuberone derivatives for antiplasmodial activity. Compounds exhibiting high potency against P. falciparum and a favorable selectivity index should be prioritized for further investigation. Subsequent studies may include:

  • Screening against a panel of drug-resistant P. falciparum strains.

  • In-depth mechanistic studies to confirm PfA-M1 as the primary target.

  • Structure-activity relationship (SAR) studies to optimize the aminobenzosuberone scaffold for improved potency and selectivity.

  • In vivo efficacy and pharmacokinetic studies in animal models of malaria.

By following these protocols and a systematic approach to data analysis, researchers can effectively identify promising aminobenzosuberone-based antimalarial drug candidates for further development.

References

  • Dalton, J. P., et al. (2020). Aminobenzosuberone Derivatives as PfA-M1 Inhibitors: Molecular Recognition and Antiplasmodial Evaluation. Bioorganic Chemistry, 98, 103750. [Link]

  • El-Sayed, M. A., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 28(1), 37-50. [Link]

  • Dalton, J. P., et al. (2020). Aminobenzosuberone derivatives as PfA-M1 inhibitors: Molecular recognition and antiplasmodial evaluation. ResearchGate. [Link]

  • Albrecht, S., et al. (2012). Rapid and efficient synthesis of a novel series of substituted aminobenzosuberone derivatives as potent, selective, non-peptidic neutral aminopeptidase inhibitors. European Journal of Medicinal Chemistry, 53, 239-246. [Link]

  • Kandil, S., et al. (2017). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry, 25(1), 159-172. [Link]

  • El-Sayed, M. A., et al. (2017). Biological evaluation of benzosuberones. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2018). Biological evaluation of benzosuberones. PubMed. [Link]

  • El-Sayed, M. A., et al. (2018). Biological evaluation of benzosuberones. Taylor & Francis Online. [Link]

  • Albrecht, S., et al. (2012). Rapid and efficient synthesis of a novel series of substituted aminobenzosuberone derivatives as potent, selective, non-peptidic neutral aminopeptidase inhibitors. ResearchGate. [Link]

  • World Health Organization. (2021). World malaria report 2021.
  • Sarr, S. O., et al. (2011). In vitro antiplasmodial activity and cytotoxicity of some medicinal plants from Senegal. Journal of Ethnopharmacology, 138(2), 487-491.
  • Zofou, D., et al. (2013). Antiplasmodial activity and cytotoxicity of crude extracts and fractions from the leaves of Vismia laurentii De Wild (Guttiferae). Journal of Ethnopharmacology, 146(3), 776-781.
  • McGowan, S., et al. (2017). Understanding the structure and function of Plasmodium aminopeptidases to facilitate drug discovery. MalariaWorld. [Link]

  • Drinkwater, N., et al. (2021). On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity. Journal of Biological Chemistry, 296, 100581. [Link]

  • de Villiers, K. A., et al. (2012). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS Medicinal Chemistry Letters, 3(11), 903-908. [Link]

  • Drinkwater, N., et al. (2022). Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy. eLife, 11, e76922. [Link]

  • Yang, L., et al. (2016). Detection of HeLa cell viability by MTT assay. Bio-protocol, 6(18), e1933. [Link]

  • de Oliveira, R. B., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 441. [Link]

  • McGowan, S., et al. (2011). The Plasmodium falciparum Malaria M1 Alanyl Aminopeptidase (PfA-M1): Insights of Catalytic Mechanism and Function from MD Simulations. PLoS ONE, 6(12), e28589. [Link]

  • io, P. (2017). Cell culture of 7721 or HeLa cells. Protocols.io. [Link]

  • Sharma, R., et al. (2019). Cytotoxicity screening of curcumin on HeLa cancer cell lines. Journal of Entomology and Zoology Studies, 7(6), 114-117. [Link]

  • Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 70(4), 382-386. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Dadashpour, M., et al. (2016). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Avicenna Journal of Medical Biotechnology, 8(3), 116-122. [Link]

  • Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Journal of Parasitology Research, 2019, 8134250. [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN. [Link]

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Application

Application Notes and Protocols for the Synthesis of Substituted Benzosuberones for Antimicrobial Testing

Introduction: The Growing Need for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of microorganisms necessitates the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of microorganisms necessitates the development of new classes of antimicrobial agents that can circumvent existing resistance mechanisms. Benzosuberones, a class of compounds characterized by a fused benzene ring and a seven-membered cycloheptanone ring, have emerged as a promising scaffold in medicinal chemistry.[1] Natural and synthetic benzosuberones have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][2] This has spurred significant interest in the synthesis of novel substituted benzosuberone derivatives as potential next-generation antimicrobial drugs.[3]

This comprehensive guide provides detailed protocols for the synthesis of substituted benzosuberones and their subsequent evaluation for antimicrobial activity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The methodologies described herein are designed to be adaptable, allowing for the exploration of diverse chemical space around the benzosuberone core to optimize antimicrobial potency.

Chemical Synthesis of Substituted Benzosuberones

The synthesis of substituted benzosuberones can be broadly divided into two key stages: the construction of the core benzosuberone scaffold and the subsequent introduction of various substituents to modulate biological activity.

Part 1: Synthesis of the Benzocycloheptanone (Benzosuberone) Core

A common and effective method for constructing the benzosuberone core is through an intramolecular Friedel-Crafts acylation of a suitably functionalized precursor. This approach offers a reliable pathway to the tricyclic ketone.

Workflow for Benzocycloheptanone Core Synthesis

cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification A Starting Material (e.g., Phenylacetic acid derivative) B Chain Elongation (e.g., Arndt-Eistert homologation or similar) A->B Introduce additional carbons C Formation of Acyl Chloride B->C Activate for cyclization D Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) C->D Cyclize to form seven-membered ring E Work-up and Extraction D->E Quench reaction and isolate crude product F Column Chromatography E->F Purify the product G Benzosuberone Core F->G

Caption: Workflow for Benzocycloheptanone Core Synthesis.

Detailed Protocol: Synthesis of a Generic Benzocycloheptanone Core

This protocol provides a general procedure for the synthesis of a benzosuberone core via intramolecular Friedel-Crafts acylation. Researchers should adapt the specific reagents and conditions based on the desired substitution pattern of the starting materials.

Materials:

  • Appropriately substituted phenylpropanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Formation of the Acyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylpropanoic acid (1 equivalent) in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. It is often used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate, dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzosuberone.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzosuberone core.

Part 2: Introduction of Substituents for Antimicrobial Activity

The antimicrobial activity of benzosuberones can be significantly influenced by the nature and position of substituents on the aromatic ring and the seven-membered ring. Common modifications include the introduction of halogens, nitro groups, and the fusion of heterocyclic rings to the benzosuberone scaffold.[2][4]

Workflow for the Synthesis of Substituted Benzosuberones

cluster_0 Substitution Reactions A Benzosuberone Core B Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) A->B C Condensation Reactions (e.g., with aldehydes to form chalcones) A->C D Heterocycle Formation (e.g., Pyrazole, Isoxazole fusion) A->D E Substituted Benzosuberone Derivatives B->E C->E D->E F Purification and Characterization E->F Isolate and confirm structure G Antimicrobial Testing F->G Evaluate biological activity

Caption: General workflow for creating diverse benzosuberone derivatives.

Detailed Protocol: Synthesis of a 2-Arylidene-1-Benzosuberone Derivative (Chalcone Analogue)

Chalcone-like derivatives of benzosuberone have shown interesting antimicrobial properties.[1] This protocol describes a Claisen-Schmidt condensation to introduce an arylidene moiety at the 2-position of the benzosuberone core.

Materials:

  • Substituted benzosuberone

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), aqueous solution

  • Ice

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted benzosuberone (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol at room temperature.

    • Prepare a solution of NaOH or KOH in water and cool it in an ice bath.

  • Condensation Reaction:

    • Slowly add the cold aqueous base solution to the ethanolic solution of the reactants with constant stirring.

    • Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylidene-1-benzosuberone derivative.

Protocols for Antimicrobial Testing

Once a library of substituted benzosuberones has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The two most common methods for this initial screening are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.[5][6]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] This method is quantitative and highly reproducible when standardized procedures are followed.[8]

Materials:

  • Synthesized benzosuberone compounds

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[5]

  • 0.5 McFarland turbidity standard[7]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Microplate reader (optional)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each benzosuberone compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of desired concentrations. Typically, 50 µL of MHB is added to wells 2-12, and 100 µL of the compound at twice the highest desired concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, and so on, creating a dilution series.[7]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7] A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[6] It is a simple and widely used screening tool.

Materials:

  • Synthesized benzosuberone compounds

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile forceps or disk dispenser

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare stock solutions of the benzosuberone compounds at a known concentration in a suitable volatile solvent.

    • Impregnate sterile paper disks with a specific volume (e.g., 20 µL) of the compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[10]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[6]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[9]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Data Presentation and Structure-Activity Relationship (SAR) Insights

Systematic evaluation of the antimicrobial activity of a series of substituted benzosuberones allows for the elucidation of structure-activity relationships (SAR). This knowledge is crucial for the rational design of more potent analogues.

Table 1: Antimicrobial Activity of Representative Substituted Benzosuberones

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
BZ-01 Unsubstituted BenzosuberoneS. aureus>500-[2]
BZ-02 2-(4-Chlorobenzylidene)-benzosuberoneS. aureus12518[4]
BZ-03 2-(4-Nitrobenzylidene)-benzosuberoneE. coli25015[4]
BZ-04 Fused Pyrazole RingS. aureus12520[3]
BZ-05 Fused Isoxazole RingC. albicans25016[3]
BZ-06 Fused Pyrimidine RingB. subtilis25014[4]
BZ-07 Fused Triazole RingE. coli>500-[4]
BZ-08 Thioamide derivativeB. subtilis25017[2]
BZ-09 Tetracyclic thiopyran-4(5H)-one derivativeE. coli5022[2]

Note: The data in this table is compiled from various literature sources for illustrative purposes and direct comparison may be limited by variations in experimental conditions.

Key SAR Observations:

  • The Unsubstituted Core: The basic benzosuberone scaffold generally exhibits weak to no antimicrobial activity, highlighting the importance of functionalization.[2]

  • Arylidene Substitutions (Chalcone Analogues): The introduction of an arylidene group at the 2-position often enhances antimicrobial activity. Electron-withdrawing groups, such as chloro and nitro, on the pendant aromatic ring can modulate this activity.[4]

  • Fused Heterocycles: Fusing heterocyclic rings like pyrazole, isoxazole, and pyrimidine to the benzosuberone core has proven to be a successful strategy for generating compounds with significant antimicrobial effects against both bacteria and fungi.[3] The nature of the fused heterocycle plays a critical role in determining the spectrum and potency of activity.

  • Sulfur-Containing Derivatives: The incorporation of sulfur-containing moieties, such as thioamides and fused thiopyran rings, has led to potent antimicrobial agents, with some tetracyclic derivatives showing particularly strong inhibition against Gram-negative bacteria like E. coli.[2]

These SAR insights suggest that future synthetic efforts could focus on exploring a wider range of heterocyclic fusions and substitutions on the arylidene moiety to further optimize the antimicrobial properties of the benzosuberone scaffold.

Conclusion

The benzosuberone scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The synthetic protocols and antimicrobial testing methodologies detailed in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives. By systematically exploring the structure-activity relationships, it is possible to rationally design and discover next-generation antimicrobial compounds with improved potency and a broad spectrum of activity, thereby contributing to the ongoing fight against infectious diseases.

References

  • Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related deriv
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
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  • Antimicrobial activities of some newly synthesized substituted benzosuberone and its related derivatives | Request PDF. (n.d.).
  • Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold. (2016). Molecules.
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  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
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  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Synthesis of New Substituted Dibenzosuberones. (1998).
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  • Synthesis of substituted benzene rings I (video). (n.d.). Khan Academy.
  • Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102". (n.d.). BenchChem.
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  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
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  • Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. (n.d.). BenchChem.
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Method

Application Notes and Protocols for the Functionalization of the Benzosuberone Scaffold

Introduction: The Benzosuberone Scaffold - A Privileged Motif in Medicinal Chemistry The benzosuberone scaffold, a tricyclic system featuring a fused benzene and cycloheptanone ring, represents a "privileged structure" i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzosuberone Scaffold - A Privileged Motif in Medicinal Chemistry

The benzosuberone scaffold, a tricyclic system featuring a fused benzene and cycloheptanone ring, represents a "privileged structure" in the realm of medicinal chemistry. Its inherent conformational flexibility and amenability to diverse chemical modifications have established it as a versatile template for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][2][3] This guide provides a comprehensive overview of key strategies for the functionalization of the benzosuberone core, offering detailed protocols and insights into the underlying chemical principles to empower researchers in drug discovery and development.

Strategic Approaches to Functionalization

The functionalization of the benzosuberone scaffold can be broadly categorized into three primary areas: modifications at the α-position to the carbonyl group, electrophilic substitution on the aromatic ring, and transformations involving the seven-membered ring. The selection of a particular strategy is dictated by the desired biological target and the intended structure-activity relationship (SAR) exploration.

Part 1: α-Functionalization of the Carbonyl Group

The presence of the carbonyl group provides a reactive handle for a variety of transformations at the adjacent α-carbon. These modifications are crucial for introducing diverse substituents that can interact with biological targets.

α-Alkylation of Benzosuberone

α-Alkylation introduces alkyl chains, which can modulate the lipophilicity and steric profile of the molecule. The reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile.

Protocol 1: α-Alkylation of Benzosuberone

This protocol describes a general procedure for the α-alkylation of benzosuberone using an alkyl halide.

Materials:

  • Benzosuberone

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzosuberone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Base Selection: Strong, non-nucleophilic bases like NaH or LDA are used to quantitatively deprotonate the α-carbon, forming the enolate. LDA is often preferred for its solubility in organic solvents and to minimize side reactions.

  • Solvent: Anhydrous THF is a common choice as it is an aprotic solvent that effectively solvates the cation of the base without interfering with the nucleophilic enolate.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the highly reactive enolate from being quenched by atmospheric moisture or oxygen.

Condensation Reactions with Active Methylene Compounds

The Knoevenagel condensation allows for the introduction of a variety of functional groups at the α-position by reacting the benzosuberone with compounds containing an active methylene group.

Protocol 2: Knoevenagel Condensation of Benzosuberone

This protocol details the condensation of benzosuberone with malononitrile.

Materials:

  • Benzosuberone

  • Malononitrile

  • Piperidine or Boric Acid

  • Ethanol or solvent-free conditions under microwave irradiation[4]

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve benzosuberone (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[5][6]

Causality and Experimental Choices:

  • Catalyst: A weak base like piperidine is used to deprotonate the active methylene compound, generating a carbanion that acts as the nucleophile. Boric acid under microwave conditions offers a greener alternative.[4]

  • Reaction Conditions: Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent dehydration to occur.

Part 2: Aromatic Ring Functionalization

Electrophilic aromatic substitution (EAS) reactions are a powerful tool for introducing substituents onto the benzene ring of the benzosuberone scaffold. The position of substitution is directed by the existing alkyl portion of the fused ring system, which is an ortho-, para-director.[7][8]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, which can serve as a precursor for further modifications or as a key pharmacophoric element.[2][9][10]

Protocol 3: Friedel-Crafts Acylation of Benzosuberone

This protocol describes the acylation of benzosuberone with acetyl chloride.

Materials:

  • Benzosuberone

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of benzosuberone (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[9][11]

Causality and Experimental Choices:

  • Lewis Acid: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating the highly electrophilic acylium ion necessary for the EAS reaction.[10]

  • Quenching: The reaction is quenched with an acidic ice mixture to decompose the aluminum chloride complex and protonate any remaining reagents.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[8][12][13]

Protocol 4: Vilsmeier-Haack Formylation of Benzosuberone

This protocol provides a general procedure for the formylation of benzosuberone.

Materials:

  • Benzosuberone

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Aqueous sodium acetate solution

Procedure:

  • Cool anhydrous DMF to 0 °C in a round-bottom flask under an inert atmosphere.

  • Add POCl₃ (1.5 eq) dropwise to the DMF, keeping the temperature below 10 °C. This forms the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzosuberone (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.

  • Allow the reaction to stir at room temperature for 6-8 hours.

  • Pour the reaction mixture onto crushed ice and then add a solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting aldehyde by column chromatography.[12][14][15]

Causality and Experimental Choices:

  • Vilsmeier Reagent: The reaction of DMF and POCl₃ generates the electrophilic chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich aromatic ring.[8][15]

  • Workup: The hydrolysis step with aqueous sodium acetate is crucial to convert the intermediate iminium salt to the final aldehyde product.

Suzuki-Miyaura Cross-Coupling

For benzosuberone derivatives bearing a halide or triflate on the aromatic ring, the Suzuki-Miyaura cross-coupling reaction is an excellent method for forming carbon-carbon bonds with aryl or vinyl boronic acids.[7][16][17]

Protocol 5: Suzuki-Miyaura Cross-Coupling of a Bromo-Benzosuberone Derivative

Materials:

  • Bromo-benzosuberone derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, 1,4-dioxane)

  • Water

Procedure:

  • To a reaction vessel, add the bromo-benzosuberone derivative (1.0 eq), arylboronic acid (1.5 eq), base (3.0 eq), palladium catalyst (5 mol%), and ligand (10 mol% if required).

  • Add the solvent (e.g., DMF) and degas the mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-140 °C for 12-24 hours. Microwave conditions can also be employed to shorten reaction times.[7]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.[7][18][19]

Causality and Experimental Choices:

  • Catalyst and Ligand: The palladium catalyst is central to the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency by influencing the oxidative addition and reductive elimination steps.[19]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[16]

Part 3: Modification of the Seven-Membered Ring

The seven-membered ring offers unique opportunities for structural diversification through ring expansion, contraction, or functionalization of the carbonyl group.

Reduction of the Carbonyl Group

Reduction of the ketone to an alcohol or a methylene group can significantly alter the molecule's polarity and three-dimensional shape.

Protocol 6: Reduction of Benzosuberone to Benzosuberol

Materials:

  • Benzosuberone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve benzosuberone (1.0 eq) in methanol at 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the alcohol.[20][21]

Causality and Experimental Choices:

  • Reducing Agent: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes, making it ideal for this transformation without affecting the aromatic ring.

Ring Expansion

Ring expansion reactions can be employed to generate larger ring systems, which may access different biological targets. The Buchner ring expansion is a classic example.[3] A more modern approach involves a radical-promoted three-carbon ring expansion of a benzocyclobutenone precursor.[1]

Conceptual Workflow: Radical-Promoted Ring Expansion

This method provides access to 1-benzosuberones from benzocyclobutenones.

G cluster_start Starting Material Preparation cluster_expansion Ring Expansion Benzocyclobutenone Benzocyclobutenone Bromoalkyl_Benzocyclobutenone Bromoalkyl-substituted Benzocyclobutenone Benzocyclobutenone->Bromoalkyl_Benzocyclobutenone Reaction with Ph₃P/Br₂ Radical_Initiation Radical Initiation (Bu₃SnH, AIBN) Bromoalkyl_Benzocyclobutenone->Radical_Initiation Slow Addition Alkoxy_Radical Alkoxy Radical Radical_Initiation->Alkoxy_Radical Homolytic Cleavage Ring_Expanded_Radical Ring-Expanded Radical Alkoxy_Radical->Ring_Expanded_Radical Ring Opening Benzosuberone 1-Benzosuberone Ring_Expanded_Radical->Benzosuberone H-atom Abstraction

Caption: Radical-promoted three-carbon ring expansion workflow.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the functionalization of the benzosuberone scaffold.

Reaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference(s)
α-Alkylation NaH or LDA, Alkyl halideTHF0 to RT60-85[22]
Knoevenagel Condensation Active methylene compound, PiperidineEthanolReflux70-95[4][5]
Friedel-Crafts Acylation Acyl chloride, AlCl₃DCM0 to RT75-90[9][10][11]
Vilsmeier-Haack Formylation DMF, POCl₃DMF0 to RT65-80[12][14][15]
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseDMF/Dioxane80-14050-90[7][17]
Carbonyl Reduction (NaBH₄) NaBH₄Methanol0 to RT90-98[20][21]

Conclusion and Future Perspectives

The benzosuberone scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The synthetic strategies outlined in this guide provide a robust toolkit for researchers to explore the chemical space around this privileged core. Future advancements in catalytic methods, such as C-H activation, will undoubtedly open new avenues for the even more efficient and selective functionalization of this versatile scaffold, accelerating the development of next-generation therapeutics.

References

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  • da Silva, A. B., et al. (2015). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 20(7), 12693-12711. [Link]

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  • Gáspár, A., et al. (2009). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 14(12), 5021-5047. [Link]

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  • Padwa, A., et al. (2005). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 7(10), 717-721. [Link]

  • Hadimani, M. B., et al. (2014). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 57(21), 8875-8887. [Link]

  • El-Sayed, W. A., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17720. [Link]

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  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7, 74-89. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Cyclization for Benzosuberone Synthesis

Welcome to the technical support center for the synthesis of benzosuberone via intramolecular Friedel-Crafts cyclization. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzosuberone via intramolecular Friedel-Crafts cyclization. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the intramolecular Friedel-Crafts cyclization to form benzosuberone?

The most common and direct precursor is 4-phenylbutyric acid or its corresponding acyl chloride, 4-phenylbutyryl chloride. The carboxylic acid can be used directly with strong acid catalysts like Eaton's reagent, while the acyl chloride is typically used with traditional Lewis acids such as aluminum chloride (AlCl₃).

Q2: Why is intramolecular Friedel-Crafts acylation preferred over alkylation for synthesizing benzosuberone?

Intramolecular Friedel-Crafts acylation is generally preferred for several reasons.[1][2][3] Firstly, the acylium ion intermediate is resonance-stabilized and not prone to carbocation rearrangements, which can be a significant issue in Friedel-Crafts alkylations.[2][3] This ensures the formation of the desired seven-membered ring without isomeric byproducts. Secondly, the ketone product of acylation is deactivated towards further electrophilic substitution, preventing polyacylation.[1][3]

Q3: What are the key advantages of using Eaton's reagent over traditional Lewis acids like AlCl₃?

Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), offers several practical advantages.[4] It acts as both a strong Brønsted acid and a dehydrating agent, allowing for the direct use of carboxylic acids as substrates, thus avoiding the extra step of converting the acid to an acyl chloride.[4] It is also often easier to handle and can lead to cleaner reactions with simpler work-ups.[5][6]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully employed for Friedel-Crafts acylations, often in conjunction with solid acid catalysts or under microwave irradiation.[7] For the synthesis of 3-benzazepinones, a related seven-membered ring system, Eaton's reagent has been used effectively at room temperature under solvent-free conditions.[5] This approach aligns with green chemistry principles by reducing solvent waste.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of benzosuberone via intramolecular Friedel-Crafts cyclization.

Problem 1: Low or No Yield of Benzosuberone

Possible Cause Underlying Rationale & Explanation Recommended Solution
Inactive Catalyst Lewis acids like AlCl₃ are extremely hygroscopic. Moisture in the air, solvents, or on glassware will hydrolyze the catalyst, rendering it inactive.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, and a fresh, unopened bottle of the Lewis acid. If the AlCl₃ appears clumpy, it has likely been compromised.
Insufficient Catalyst The product ketone forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[8]Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 4-phenylbutyryl chloride. For direct cyclization of 4-phenylbutyric acid with Eaton's reagent, a significant excess of the reagent is standard.
Deactivated Aromatic Ring If the phenyl ring of your precursor is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be too deactivated to undergo electrophilic aromatic substitution.[3]This method is generally not suitable for strongly deactivated substrates. Consider alternative synthetic routes if your target molecule requires such substituents.
Sub-optimal Reaction Temperature The activation energy for the cyclization may not be reached at lower temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition.If the reaction is sluggish at room temperature, gradually increase the temperature. For AlCl₃-mediated reactions in solvents like dichloromethane, refluxing is common.[9] Monitor the reaction by TLC to find the optimal temperature.

Problem 2: Formation of Side Products

Possible Cause Underlying Rationale & Explanation Recommended Solution
Intermolecular Acylation If the reaction concentration is too high, the acylium ion intermediate from one molecule may react with the aromatic ring of another molecule, leading to polymeric or dimeric side products.The intramolecular reaction is favored at high dilution. Perform the reaction at a lower concentration (e.g., 0.05 M) to promote the desired ring closure.[10]
Formation of Isomers (with substituted precursors) If the phenyl ring of the precursor is substituted, cyclization can occur at different positions, leading to a mixture of regioisomers.The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. Ortho- and para-directing groups will favor cyclization at those positions. Careful consideration of the electronics of the starting material is crucial.
Incomplete Reaction or Starting Material in Product The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst.Extend the reaction time or increase the temperature, monitoring by TLC. Ensure the catalyst is active and used in sufficient quantity.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylbutyric Acid (Precursor)

This protocol is adapted from a known procedure involving the Friedel-Crafts reaction of benzene with succinic anhydride, followed by a reduction.[11]

Materials:

  • Benzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrazine hydrate

  • Potassium hydroxide

  • Diethylene glycol

  • Hydrochloric acid (conc.)

Procedure:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous AlCl₃ in benzene, add succinic anhydride portion-wise. Control the initial exotherm with an ice bath. After the addition, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude 3-benzoylpropionic acid can be purified by recrystallization.

  • Wolff-Kishner Reduction: To a solution of 3-benzoylpropionic acid in diethylene glycol, add hydrazine hydrate and potassium hydroxide. Heat the mixture to reflux, allowing water to distill off. Continue refluxing for 4-6 hours.

  • Final Work-up and Purification: Cool the reaction mixture, dilute with water, and acidify with concentrated HCl. The precipitated 4-phenylbutyric acid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Conversion of 4-Phenylbutyric Acid to 4-Phenylbutyryl Chloride

Materials:

  • 4-Phenylbutyric acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylbutyric acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Cool the solution in an ice bath and add thionyl chloride or oxalyl chloride dropwise.[12][13]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-phenylbutyryl chloride, which can often be used directly in the next step without further purification.

Protocol 3: Intramolecular Friedel-Crafts Cyclization to Benzosuberone

Method A: Using Aluminum Chloride

Materials:

  • 4-Phenylbutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (2 M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a slurry of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM. Cool the slurry in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-phenylbutyryl chloride (1.0 eq.) in anhydrous DCM to the cooled AlCl₃ slurry with vigorous stirring.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 40 °C for DCM) for 2-6 hours, monitoring the progress by TLC.

  • Work-up: Cool the mixture in an ice bath and quench the reaction by the slow, careful addition of cold 2 M aqueous HCl.[9] Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with 2 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude benzosuberone can be purified by column chromatography or distillation.[14]

Method B: Using Eaton's Reagent

Materials:

  • 4-Phenylbutyric acid

  • Eaton's reagent (P₂O₅ in MSA)

  • Ice

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: To the 4-phenylbutyric acid, add Eaton's reagent (typically a 10-fold excess by weight).[14]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then dried over sodium sulfate and evaporated. The crude product is purified by flash chromatography.[14]

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization

Catalyst System Substrate Typical Conditions Expected Relative Yield Key Considerations
AlCl₃ 4-Phenylbutyryl chlorideDCM, reflux, 2-6 hHighHighly reactive but moisture-sensitive; requires stoichiometric amounts and anhydrous conditions.
Eaton's Reagent 4-Phenylbutyric acidNeat, room temp, 12-24 hHighAllows direct use of carboxylic acid; often simpler work-up.[4][14]
FeCl₃ 4-Phenylbutyryl chlorideVarious solventsModerate to HighLess potent than AlCl₃ but also less moisture-sensitive and easier to handle.
ZnCl₂ in Ionic Liquid 4-Phenylbutyric acidMicrowave irradiationModerate to GoodGreener approach; cyclization of 4-phenylbutyric acid is reported to be effective.[7]
In(III) Salts Allylic halides (for alkylation)DCM, room tempHigh (for specific substrates)Notably mild and effective for some intramolecular alkylations, but less common for acylations.[10]

Note: The optimal catalyst and conditions are highly dependent on the specific substrate and desired scale.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation AcylChloride 4-Phenylbutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Phenyl Ring (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex Intramolecular Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (to AlCl₄⁻) Benzosuberone Benzosuberone ProductComplex->Benzosuberone Aqueous Work-up

Caption: Mechanism of intramolecular Friedel-Crafts acylation for benzosuberone synthesis.

Troubleshooting Workflow

G Start Low/No Benzosuberone Yield CheckCatalyst Is the Lewis Acid (e.g., AlCl₃) fresh and anhydrous? Start->CheckCatalyst Yes1 Yes CheckCatalyst->Yes1 Yes No1 No CheckCatalyst->No1 No CheckConditions Are all glassware and solvents completely dry? Yes2 Yes CheckConditions->Yes2 Yes No2 No CheckConditions->No2 No CheckStoichiometry Is catalyst loading stoichiometric (≥1.1 eq)? Yes3 Yes CheckStoichiometry->Yes3 Yes No3 No CheckStoichiometry->No3 No CheckTemp Is the reaction temperature optimized? Yes4 Yes CheckTemp->Yes4 Yes No4 No CheckTemp->No4 No CheckSubstrate Is the aromatic ring activated enough? No5 No CheckSubstrate->No5 No Yes1->CheckConditions Sol1 Replace with fresh, anhydrous catalyst. No1->Sol1 Yes2->CheckStoichiometry Sol2 Oven-dry glassware, use anhydrous solvents. No2->Sol2 Yes3->CheckTemp Sol3 Increase catalyst loading. No3->Sol3 Yes4->CheckSubstrate Sol4 Gradually increase temp, monitor by TLC. No4->Sol4 Yes5 Yes Sol5 Reaction may not be suitable for substrate. Consider alternative route. No5->Sol5

Caption: A stepwise workflow for troubleshooting low yields in benzosuberone synthesis.

References

  • 4-Phenylbutyric Acid. PubChem. [Link]

  • St. Gelais, C., et al. (2016). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters. [Link]

  • Han, L. L. (2013). Synthesis Of 4-(4-Phenybutoxy) Benzoic And Study On The Resolution Of P-Chloromandelic Acid. Globe Thesis. [Link]

  • 4-Phenylbutyric acid. SpectraBase. [Link]

  • 4-Phenylbutyric acid - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Dibenzosuberone derivatives and procedures for their preparation.
  • Process for the preparation of glycerol phenylbutyrate.
  • Synthesis of 4-phenylbutyric acid.
  • Pramanik, A. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. International Journal of Chemistry. [Link]

  • Min, S., et al. (2010). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic Letters. [Link]

  • 4-Phenylbutyric acid - Optional[Near IR] - Spectrum. SpectraBase. [Link]

  • Synthesis of 4-phenylbutyric acid.
  • SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office. [Link]

  • Mikotić-Mihun, Z., et al. (2001). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • SAFETY DATA SHEET: Eaton's Reagent. Fisher Scientific. [Link]

  • Wang, X., et al. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Nguyen, H. T., et al. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Kumar, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold. Molecules. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition. PubMed. [Link]

  • Wang, X., et al. (2024). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. figshare. [Link]

  • Wang, X., et al. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. PubMed. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Thimmaiah, S., et al. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. European Journal of Chemistry. [Link]

  • Polystyrene-bound AlCl3 – a catalyst for the solvent-free synthesis of aryl-substituted tetrazoles. National Center for Biotechnology Information. [Link]

  • Thimmaiah, S., et al. (2016). Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones. ResearchGate. [Link]

  • Scope and limitations of the preparation of xanthones using Eaton's reagent. National Center for Biotechnology Information. [Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • AlCl3‐Promoted Facile E‐to‐Z Isomerization Route to (Z)‐2‐Methyl‐1‐buten‐1,4‐ylidene Synthons for Highly Efficient and Selective (Z)‐Isoprenoid Synthesis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Aminotetrahydrobenzocycloheptenones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of aminotetrahydrobenzocycloheptenones. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of aminotetrahydrobenzocycloheptenones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable fused heterocyclic scaffold. We will address common experimental hurdles through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.

Introduction

The aminotetrahydrobenzocycloheptenone core represents a significant structural motif in medicinal chemistry, offering a three-dimensional framework for engaging with biological targets. However, its synthesis is non-trivial, presenting challenges in ring formation, regioselectivity, and stereocontrol. The fusion of an aromatic ring to a seven-membered carbocycle, combined with the presence of both amino and ketone functionalities, necessitates a carefully planned synthetic strategy. This guide provides in-depth, practical solutions to the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for constructing the core tetrahydrobenzocycloheptenone ring system?

A1: The formation of the seven-membered ring fused to a benzene ring is the cornerstone of the synthesis. The most prevalent and effective method is the intramolecular Friedel-Crafts acylation .[1][2] This reaction involves the cyclization of a precursor molecule, typically a phenyl-substituted carboxylic acid or its corresponding acyl chloride, onto the aromatic ring using a strong Lewis acid catalyst. Alternative strategies, though less common for this specific ring system, can be adapted from methods used for synthesizing related fused heterocycles, such as modifications of the Bischler-Napieralski or Pictet-Spengler reactions, although these are primarily for nitrogen-containing rings.[3][4]

Q2: How does the substitution on the aromatic ring affect the success of an intramolecular Friedel-Crafts cyclization?

A2: The electronic nature of the aromatic ring is critical. The reaction is an electrophilic aromatic substitution, meaning electron-donating groups (EDGs) like methoxy or alkyl groups on the ring will activate it, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) such as nitro or halide groups deactivate the ring, making cyclization significantly more difficult and often requiring harsher conditions (e.g., stronger Lewis acids, higher temperatures), which can lead to side reactions.

Q3: What are the primary methods for introducing the amine functionality, and what are the key stereochemical challenges?

A3: The amino group is typically introduced after the formation of the benzocycloheptenone core, most commonly via reductive amination of the ketone. This two-step (or one-pot) process involves the formation of an imine or enamine intermediate, followed by reduction. A major challenge is controlling the stereochemistry at the newly formed stereocenter, which can result in a mixture of cis and trans diastereomers relative to other substituents.[5] The choice of reducing agent and reaction conditions is paramount for achieving the desired stereoselectivity.[6]

Q4: Which analytical techniques are most effective for monitoring these reactions and characterizing the products?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for quickly assessing the consumption of starting materials and the formation of products. For more quantitative analysis during reaction optimization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are ideal. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC) is essential for unambiguous structure elucidation and stereochemical assignment. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Cyclized Tetrahydrobenzocycloheptenone Product.

Q: My intramolecular Friedel-Crafts acylation is failing. TLC shows only starting material or a complex mixture of byproducts. What's going wrong?

This is a common and frustrating issue that typically points to problems with reaction activation or competing side reactions.

Potential Causes & Solutions
  • Insufficient Electrophilicity/Catalyst Inactivity: The acylium ion intermediate may not be forming efficiently, or the aromatic ring may be too deactivated.

    • Solution: Switch to a stronger Lewis acid. If you are using AlCl₃, ensure it is fresh and anhydrous. Polyphosphoric acid (PPA) or Eaton's reagent are excellent alternatives as they act as both catalyst and solvent/dehydrating agent.[2] For highly deactivated systems, consider using a more reactive acylating agent precursor, such as an acyl chloride with oxalyl chloride, or employing superacidic media.

  • Intermolecular Side Reactions: At high concentrations, the precursor can react with another molecule instead of cyclizing, leading to polymer formation.

    • Solution: Employ high-dilution conditions. This is achieved by adding the substrate slowly over several hours to a large volume of the solvent and catalyst mixture. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.[2]

  • Incorrect Reaction Temperature: The activation energy for the cyclization may not be reached, or excessive heat could be causing decomposition.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Reactions in PPA often require temperatures between 80-150°C. Conversely, if decomposition is observed, try running the reaction at a lower temperature (e.g., 0°C to room temperature), especially when using highly reactive catalysts like AlCl₃.[7]

Decision Workflow for Cyclization Failure

start Low/No Cyclization Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_consumed SM Consumed, Complex Mixture check_sm->sm_consumed Yes sm_not_consumed SM Not Consumed check_sm->sm_not_consumed No cause_polymer Cause: Intermolecular Reaction sm_consumed->cause_polymer cause_decomp Cause: Decomposition sm_consumed->cause_decomp cause_activation Cause: Poor Activation sm_not_consumed->cause_activation sol_dilution Solution: Use High Dilution cause_polymer->sol_dilution sol_temp Solution: Lower Temperature cause_decomp->sol_temp sol_catalyst Solution: Increase Catalyst Strength (e.g., PPA, Eaton's Reagent) cause_activation->sol_catalyst sol_temp_increase Solution: Increase Temperature cause_activation->sol_temp_increase cluster_0 Core Synthesis cluster_1 Functionalization A Aromatic Precursor (e.g., Phenylalkanoic Acid) B Intramolecular Cyclization (e.g., Friedel-Crafts) A->B Lewis Acid (PPA, AlCl₃) C Benzocycloheptenone Core B->C Workup & Purification D Reductive Amination C->D Amine Source + Reducing Agent E Final Product (Aminotetrahydro- benzocycloheptenone) D->E Workup & Purification

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Welcome to the technical support guide for the synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as 2-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Welcome to the technical support guide for the synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as 2-aminobenzosuberone). This molecule is a valuable intermediate in medicinal chemistry and drug development.[2] Its synthesis, while well-established, presents several challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

We will explore the primary synthetic routes, focusing on the Beckmann and Schmidt rearrangements of the parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific reasoning behind them.

Core Synthetic Strategies: An Overview

The most prevalent methods for synthesizing the target lactam involve the rearrangement of a seven-membered ring ketone. The two main pathways begin with the common precursor, benzosuberone.

  • Beckmann Rearrangement: This classic reaction involves the conversion of benzosuberone oxime into the corresponding lactam (our target compound) under acidic conditions.[1][3] It is a widely used industrial process for lactam formation.[4]

  • Schmidt Reaction: This reaction treats the benzosuberone ketone directly with hydrazoic acid (or an azide source) in the presence of a strong acid to yield the lactam.[5][6]

Below is a diagram illustrating the general workflow for these transformations.

G cluster_0 General Synthetic Pathways Start Benzosuberone (Ketone Precursor) Oxime Benzosuberone Oxime Start->Oxime Oximation (NH2OH·HCl) Product 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one (Lactam) Start->Product Schmidt Reaction (HN3) Oxime->Product Beckmann Rearrangement

Caption: High-level overview of the primary synthetic routes to the target lactam.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low Yield in the Beckmann Rearrangement

Question: My Beckmann rearrangement of benzosuberone oxime is resulting in a poor yield (<40%) of the desired lactam. What are the common causes and how can I optimize the reaction?

Answer: Low yield in this rearrangement is a frequent problem and can typically be traced to three factors: catalyst choice, reaction conditions, or competing side reactions.

  • Catalyst and Acid Strength: The Beckmann rearrangement is acid-catalyzed, but excessively harsh conditions can promote side reactions.[1] While strong acids like sulfuric acid or polyphosphoric acid (PPA) are effective, they can also lead to degradation or fragmentation, especially at elevated temperatures.[1][7]

    • Recommendation: If using H₂SO₄ or PPA, ensure the temperature is carefully controlled, starting at a lower temperature (e.g., 0-10 °C) and slowly warming to the optimal reaction temperature (often between 100-130 °C).[7] Consider alternative, milder reagents that convert the oxime's hydroxyl into a better leaving group without requiring extremely strong Brønsted acids. Reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride, or even cyanuric chloride can be effective and may reduce charring and side products.[1][8]

  • Oxime Stereochemistry: The Beckmann rearrangement is stereospecific. The group that migrates is the one anti-periplanar to the hydroxyl leaving group on the oxime nitrogen.[1][8] Benzosuberone oxime can exist as two geometric isomers (E and Z). While one isomer will lead to the desired 2-amino lactam, the other will produce the isomeric 1-amino lactam. If your oximation step produces a mixture of isomers and they are not separated or equilibrated, the yield of the desired product will be inherently limited.

    • Recommendation: While chromatographic separation of oxime isomers can be tedious, ensure your oximation conditions are consistent. Often, the isomer mixture is used directly, but be aware that this can be a yield-limiting factor. Some acidic conditions may promote isomerization before rearrangement, but this can be unreliable.[8]

  • Beckmann Fragmentation: A major competing pathway is the Beckmann fragmentation, which produces a nitrile instead of the desired lactam. This is discussed in detail in the next section.

Issue 2: Significant Nitrile Impurity and Beckmann Fragmentation

Question: My reaction product contains a significant amount of a nitrile byproduct, confirmed by IR spectroscopy (sharp peak around 2230 cm⁻¹). How can I suppress this "abnormal" Beckmann fragmentation?

Answer: The Beckmann fragmentation is a well-known side reaction, especially for oximes where the group alpha to the oxime can stabilize a carbocation.[1][8] In the case of benzosuberone, fragmentation is a distinct possibility.

  • Mechanism of Fragmentation: Instead of the aryl group migrating to the nitrogen, the C-C bond alpha to the oxime cleaves, leading to a stable carbocation and a nitrile. Electron-donating groups on the aromatic ring can inadvertently stabilize this potential carbocation, making fragmentation more competitive.[8]

  • Strategies for Minimization:

    • Use Milder, Non-Acidic Catalysts: Strong acids and high temperatures promote carbocation formation and thus fragmentation.[8] Using reagents that avoid strongly acidic conditions is the most effective strategy. Cyanuric chloride with a co-catalyst (e.g., ZnCl₂) is an excellent choice for promoting the rearrangement while minimizing fragmentation.[1] Pre-forming an oxime sulfonate (e.g., with TsCl or MsCl) and then inducing rearrangement thermally in an aprotic solvent can also favor the desired pathway.[7][8]

    • Solvent Choice: The choice of solvent can influence the reaction. Aprotic solvents are generally preferred when using sulfonate esters to prevent hydrolysis and other side reactions.[8]

    • Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy pathway of fragmentation. A careful temperature optimization study is recommended.

The following decision tree can guide your troubleshooting process for the Beckmann rearrangement.

G start Low Yield in Beckmann Rearrangement check_impurities Analyze Crude Product: Nitrile or Isomer Present? start->check_impurities nitrile_present Yes, Nitrile Impurity (Fragmentation) check_impurities->nitrile_present Nitrile isomer_present Yes, Isomeric Lactam check_impurities->isomer_present Isomer low_conversion No, Mainly Starting Material (Low Conversion) check_impurities->low_conversion Neither solution_nitrile Action: Suppress Fragmentation 1. Use milder catalyst (e.g., Cyanuric Chloride) 2. Lower reaction temperature 3. Change solvent to aprotic nitrile_present->solution_nitrile solution_isomer Cause: Oxime Stereochemistry Action: 1. Accept mixture if separation is difficult 2. Attempt to isolate desired oxime isomer isomer_present->solution_isomer solution_conversion Action: Drive Reaction 1. Increase reaction temperature cautiously 2. Increase reaction time 3. Use stronger acid catalyst (e.g., PPA) low_conversion->solution_conversion

Sources

Optimization

Technical Support Center: Separation of Amino Benzosuberone Isomers

Welcome to the technical support center for the separation of amino benzosuberone isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of amino benzosuberone isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these challenging compounds. Benzosuberone derivatives are crucial intermediates in the synthesis of various pharmacologically important compounds.[1][2][3] Achieving pure isomers is often a critical step for structure-activity relationship (SAR) studies and ensuring the efficacy and safety of potential drug candidates.[2][3]

This resource is structured to provide practical, experience-based solutions to common and complex separation challenges. We will delve into the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory.

I. Troubleshooting Guide: Common Issues in Amino Benzosuberone Isomer Separation

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Poor Resolution Between Positional Isomers (e.g., 2-amino vs. 3-amino vs. 4-amino)

Question: I am using a standard C18 column, but my positional amino benzosuberone isomers are co-eluting or showing very poor separation. What can I do to improve this?

Answer:

This is a very common challenge. Positional isomers often have very similar hydrophobicities, making them difficult to separate on traditional reversed-phase columns like C18, which primarily separate based on this property.[4][5]

Probable Causes & Solutions:

  • Insufficient Secondary Interactions: Your C18 column lacks the necessary selectivity for these isomers.

    • Solution 1: Employ a Mixed-Mode Chromatography Column. This is often the most effective solution. Mixed-mode columns combine reversed-phase and ion-exchange characteristics.[5][6] For amino groups, which are basic, a column with cation-exchange properties will introduce ionic interactions, enhancing selectivity between isomers that have subtle differences in their pKa values and charge distribution.[5][6]

    • Solution 2: Utilize a Biphenyl or Phenyl-Hexyl Stationary Phase. These phases can offer alternative selectivities to C18 through pi-pi interactions with the aromatic ring of the benzosuberone core. This can sometimes be sufficient to resolve closely eluting isomers.[7]

    • Solution 3: Adjust Mobile Phase pH. Fine-tuning the pH of your mobile phase can alter the ionization state of the amino groups on your isomers. A small change in pH can lead to a significant difference in retention on a mixed-mode column or even on a standard C18 if you are using an ion-pairing reagent.

  • Inadequate Mobile Phase Composition:

    • Solution: Experiment with Different Organic Modifiers. If you are using acetonitrile, try methanol or isopropanol, and vice-versa. The choice of organic modifier can influence the selectivity of the separation.[7]

Inability to Separate Enantiomers of a Chiral Amino Benzosuberone

Question: I have a racemic mixture of an amino benzosuberone, and I am struggling to achieve baseline separation of the enantiomers. What are my options?

Answer:

Separating enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. This can be achieved through several techniques.[8][9]

Probable Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP) Selection: There is no universal CSP.[10] The choice of CSP is critical and depends on the specific structure of your analyte.

    • Solution 1: Screen a Variety of CSPs. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives like Chiralcel® OD and Chiralpak® AD) are a good starting point and are effective for a wide range of compounds.[11] Cinchona alkaloid-based ion-exchange CSPs can also be very effective for separating chiral amino compounds.[12]

    • Solution 2: Consider Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for chiral separations, often providing higher efficiency and faster analysis times compared to HPLC.[10][13][14] The use of supercritical CO2 with alcohol modifiers is a common and effective mobile phase.[10][15]

    • Solution 3: Capillary Electrophoresis (CE) with Chiral Additives. CE can be an excellent alternative, especially for small sample amounts. Using chiral selectors like cyclodextrins in the background electrolyte can induce separation of enantiomers.[1][16][17] Sulfated β-cyclodextrins have been shown to be effective for benzosuberan derivatives.[1][16]

  • Suboptimal Mobile Phase for Chiral Recognition:

    • Solution: Optimize the Mobile Phase Composition. For normal-phase chiral chromatography, vary the ratio of the non-polar solvent (e.g., heptane) and the alcohol modifier (e.g., isopropanol, ethanol).[13] For reversed-phase chiral chromatography, adjust the organic modifier and any additives. Small amounts of acidic or basic additives can significantly impact peak shape and resolution.

  • Chemical Derivatization:

    • Solution: Convert Enantiomers to Diastereomers. If direct chiral chromatography is not feasible, you can react the racemic amine with a chiral resolving agent (e.g., (R)-mandelic acid or a tartaric acid derivative) to form diastereomers.[8][9][18] Diastereomers have different physical properties and can be separated on a standard achiral column (like C18).[8][18] The separated diastereomers can then be treated to regenerate the pure enantiomers.[8][19]

Poor Peak Shape (Tailing or Fronting)

Question: My amino benzosuberone peaks are tailing significantly. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like amines is a frequent issue in HPLC. It is often caused by strong, undesirable interactions between the analyte and the stationary phase.

Probable Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The silica backbone of many stationary phases has acidic silanol groups that can strongly interact with basic analytes, causing tailing.

    • Solution 1: Use a Base-Deactivated Column. Many modern columns are specifically designed to minimize residual silanol activity.

    • Solution 2: Add a Competing Base to the Mobile Phase. Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), can saturate the active sites on the stationary phase, leading to more symmetrical peaks.

    • Solution 3: Operate at a Low pH. At a low pH (e.g., 2-3), the silanol groups are protonated and less likely to interact with the protonated amine. However, ensure your column is stable at low pH.

  • Column Overload:

    • Solution: Inject a Lower Concentration of Your Sample. Prepare a more dilute sample and inject a smaller volume to see if the peak shape improves.

II. Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is a good starting point for developing a separation method for a new set of amino benzosuberone isomers?

A1: A systematic approach is best.

  • Literature Search: See if similar compounds have been separated and what conditions were used.[1][2][20][21]

  • Column Screening: Start with a standard C18 column to assess the general chromatographic behavior. If resolution is poor, move to a mixed-mode column for positional isomers or a selection of chiral columns for enantiomers.[4][10]

  • Mobile Phase Screening: For reversed-phase, screen different organic modifiers (acetonitrile and methanol) and pH values. For chiral separations, screen different alcohol modifiers in a non-polar solvent.[7][13]

Q2: Should I use HPLC or SFC for my chiral amino benzosuberone separation?

A2: Both techniques have their merits, and the best choice can be application-dependent.

FeatureHPLCSFC
Speed Generally slowerOften faster due to lower viscosity and higher diffusivity of the mobile phase.[10]
Solvent Usage Can use significant amounts of organic solvents.Greener, as it primarily uses CO2.[14][15]
Selectivity Excellent and well-established.Can offer unique or complementary selectivity to HPLC.[10]
Cost Instrumentation is widely available and can be less expensive.Instrumentation can be more expensive.
Sample Recovery Can be time-consuming due to solvent evaporation.Faster sample recovery as CO2 evaporates upon depressurization.[14]

Recommendation: SFC is often preferred for high-throughput chiral screening and preparative separations due to its speed and reduced solvent consumption.[13][14] However, HPLC remains a robust and reliable option, especially if SFC instrumentation is not available.

Experimental Protocols & Workflows

Below are generalized protocols. Always refer to your specific instrument and column manuals for detailed operating procedures.

Protocol 1: Chiral Separation via Supercritical Fluid Chromatography (SFC)
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose-based column).

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Isopropanol or Methanol.

  • Initial Screening Conditions:

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 120-150 bar.

    • Column Temperature: 40°C.[13]

    • Gradient: Start with a shallow gradient, e.g., 5% to 40% Modifier over 5-10 minutes.

  • Optimization:

    • If separation is observed but incomplete, try an isocratic hold at a modifier percentage that provides the best initial separation.

    • Experiment with different alcohol modifiers (e.g., switch from isopropanol to ethanol).

    • Consider adding a small amount of an additive (e.g., 0.1% diethylamine) to the modifier to improve peak shape for the amino compound.

Protocol 2: Separation of Positional Isomers via Mixed-Mode HPLC
  • Column Selection: Choose a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[6]

    • Mobile Phase B: Acetonitrile with the same concentration of the acidic modifier.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Gradient: 10% to 90% Acetonitrile over 15-20 minutes.

  • Optimization:

    • Adjust the pH of the mobile phase. A lower pH will ensure the amine is protonated and interacts with the cation-exchanger.

    • Modify the buffer concentration. Higher buffer concentrations can decrease retention in the ion-exchange mode.[5][6]

III. Visualized Workflows and Logic

To aid in your decision-making process, the following diagrams illustrate key workflows.

Workflow for Chiral Separation Method Development

G start Racemic Amino Benzosuberone Sample sfc Screen on SFC with Polysaccharide CSPs start->sfc hplc Screen on HPLC with Polysaccharide CSPs start->hplc success Baseline Separation Achieved sfc->success Baseline Separation optimize Optimize Mobile Phase (Modifier, Additives) sfc->optimize Partial Separation fail Separation Unsuccessful sfc->fail hplc->success Baseline Separation hplc->optimize Partial Separation hplc->fail derivatize Derivatize with Chiral Agent achiral_hplc Separate Diastereomers on Achiral Column (e.g., C18) derivatize->achiral_hplc regenerate Regenerate Enantiomers achiral_hplc->regenerate regenerate->success optimize->success fail->derivatize

Caption: Decision tree for chiral separation method development.

Troubleshooting Logic for Poor Peak Resolution

G start Poor Resolution Between Isomers check_isomers What type of isomers? start->check_isomers positional Positional Isomers check_isomers->positional Positional enantiomers Enantiomers check_isomers->enantiomers Enantiomeric c18_check Using C18 Column? positional->c18_check achiral_check Using Achiral Column? enantiomers->achiral_check use_mixed_mode Switch to Mixed-Mode or Phenyl Column c18_check->use_mixed_mode Yes optimize_ph Optimize Mobile Phase pH c18_check->optimize_ph No (already on alternative phase) use_csp Switch to Chiral Stationary Phase (CSP) achiral_check->use_csp Yes optimize_chiral_mp Optimize Chiral Mobile Phase achiral_check->optimize_chiral_mp No (already on CSP)

Sources

Troubleshooting

Technical Support Center: Benzosuberone Synthesis

Welcome to the technical support guide for the synthesis of benzosuberone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of benzosuberone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important scaffold. Benzosuberone is a key structural motif in a wide range of biologically active compounds, making its efficient synthesis critical.[1] The most common synthetic route involves the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid or its derivatives. This guide focuses on troubleshooting common issues and side product formations encountered during this process.

Troubleshooting Guide: Common Side Products & Issues

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable protocols to mitigate them.

Q1: My reaction with Polyphosphoric Acid (PPA) is producing a significant amount of a high-molecular-weight, insoluble solid. What is this, and how can I prevent it?

A1: Root Cause Analysis & Mechanism

The insoluble material is likely a polymeric or dimeric side product arising from an intermolecular Friedel-Crafts reaction. While you intend for an intramolecular cyclization, the potent dehydrating and acidic nature of PPA can activate the carbonyl group of your newly formed benzosuberone product.[2] This activated ketone can then act as an electrophile, attacking the electron-rich aromatic ring of another benzosuberone molecule, leading to chain extension and polymerization. This side reaction is particularly favored at elevated temperatures and with prolonged reaction times.

Visualizing the Side Reaction:

G cluster_0 Intended Intramolecular Cyclization cluster_1 Unwanted Intermolecular Side Reaction start γ-Phenylbutyric Acid acylium Acylium Ion Intermediate start->acylium + PPA product Benzosuberone (Desired Product) acylium->product Intramolecular Attack product_activated Benzosuberone-PPA Complex (Activated Electrophile) product->product_activated + PPA (Excess/Heat) dimer Dimer / Polymer product_activated->dimer product2 Another Benzosuberone Molecule (Nucleophile) product2->dimer

Caption: Mechanism of PPA-induced polymerization.

Solution: Modifying Reaction Conditions & Reagents

  • Temperature and Time Control: Lower the reaction temperature to the minimum required for cyclization (typically 80-100°C) and carefully monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times.

  • Reagent Stoichiometry: Use the minimum effective amount of PPA. While PPA serves as both solvent and catalyst, excessive amounts can promote intermolecular reactions.

  • Alternative Reagent: Eaton's Reagent: A superior alternative is Eaton's Reagent (a solution of 7.5-10% w/w P₂O₅ in methanesulfonic acid).[3][4][5] It is significantly less viscous, making it easier to handle, and often provides higher yields with fewer side products due to its milder nature.[3][6]

Experimental Protocol: Cyclization using Eaton's Reagent

  • Prepare Eaton's Reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to chilled methanesulfonic acid (CH₃SO₃H) with stirring to a final concentration of 10% by weight.

  • To a round-bottom flask under a nitrogen atmosphere, add γ-phenylbutyric acid.

  • Add Eaton's Reagent (typically 10 parts by weight relative to the starting acid) to the flask with stirring.

  • Heat the mixture to 60-80°C and monitor the reaction progress every 30 minutes.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzosuberone.

Q2: My TLC/GC-MS analysis shows a significant amount of unreacted starting material. How can I drive the cyclization to completion?

A2: Root Cause Analysis & Troubleshooting Workflow

Incomplete conversion is a common issue in Friedel-Crafts acylation and typically points to three main culprits: catalyst deactivation, insufficient activation energy, or incorrect stoichiometry.[7][8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Friedel-Crafts catalysts like AlCl₃ and the acidic components of PPA/Eaton's reagent are extremely sensitive to moisture.[8] Any water in your glassware, solvent, or starting material will hydrolyze and deactivate the catalyst. Rigorously dry all glassware in an oven and use anhydrous solvents.

  • Verify Catalyst Stoichiometry: Unlike many catalytic reactions, intramolecular Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid.[7] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[9] If using AlCl₃ with γ-phenylbutyryl chloride, ensure at least 1.1 equivalents are used.

  • Optimize Temperature: If the reaction is sluggish at a lower temperature, gradually increase the heat. For PPA, a range of 85-100°C is common.[10] However, be mindful of the increased risk of side products at higher temperatures as discussed in Q1.

Visualizing the Troubleshooting Process:

G start Incomplete Conversion (High Starting Material) check1 Check 1: Anhydrous Conditions? start->check1 check2 Check 2: Catalyst Amount? check1->check2 Yes action1 Action: Dry Glassware, Use Anhydrous Reagents check1->action1 No check3 Check 3: Temperature/Time? check2->check3 Yes action2 Action: Increase Lewis Acid (e.g., to 1.1 eq AlCl₃) check2->action2 No action3 Action: Increase Temp Gradually & Monitor check3->action3 No end Reaction Driven to Completion check3->end Yes action1->check2 action2->check3 action3->end

Caption: Troubleshooting workflow for incomplete cyclization.

Q3: I am observing a small peak in my GC-MS that corresponds to an indanone derivative. How is this possible?

A3: Root Cause Analysis & Mechanism

The formation of a five-membered ring (indanone) from a precursor designed to form a seven-membered ring (suberone) is unusual but can occur under harsh acidic conditions. This is often the result of a fragmentation-recombination mechanism or rearrangement. One plausible pathway involves the protonation and cleavage of the butyric acid side chain to form an allylbenzene intermediate, which can then undergo a separate Friedel-Crafts reaction to form an indanone. The formation of 6-membered rings is generally favored over 5- or 7-membered rings in intramolecular Friedel-Crafts reactions.[11]

Mitigation Strategies:

  • Use Milder Conditions: This side product is a strong indicator that your reaction conditions are too harsh. Switching from PPA to the milder Eaton's Reagent or using AlCl₃ at lower temperatures can prevent this fragmentation.

  • Start with the Acid Chloride: Converting γ-phenylbutyric acid to γ-phenylbutyryl chloride with thionyl chloride (SOCl₂) or oxalyl chloride prior to the Friedel-Crafts reaction allows for the use of Lewis acids like AlCl₃ under less forcing conditions (e.g., 0°C to room temperature), minimizing rearrangements and fragmentation.[12]

Frequently Asked Questions (FAQs)

  • Can I use γ-phenylbutyric acid directly for the cyclization? Yes, strong protic acid/dehydrating agents like Polyphosphoric Acid (PPA) and Eaton's Reagent can facilitate the direct cyclization of the carboxylic acid.[13][14] However, for reactions using classic Lewis acids like AlCl₃, you must first convert the acid to the more reactive acyl chloride.[12]

  • How does the choice of Lewis Acid impact the reaction? The choice of acid is critical and can significantly influence yield and side product profile.

ReagentTypical ConditionsProsCons / Common Side Products
Polyphosphoric Acid (PPA) 80-120°C, neatInexpensive, acts as solvent & catalystHigh viscosity, harsh, promotes polymerization & charring.[2]
Eaton's Reagent 60-100°C, neatLow viscosity, high yields, cleaner reactionsMore expensive, moisture sensitive.[3][15]
AlCl₃ / Acyl Chloride 0°C to RT, in solvent (e.g., DCM, CS₂)High reactivity, works at low tempStrict anhydrous conditions required, requires prior acid chloride formation, stoichiometric amounts needed.[7][9]
H₂SO₄ (conc.) VariableInexpensiveCan cause sulfonation of the aromatic ring, charring.[16]
  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the more nonpolar benzosuberone product (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, higher Rf spot (which should be UV active) indicates product formation. For quantitative analysis, GC-MS is ideal.

References

  • Bentham Science. (2023). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Retrieved from [Link]

  • ResearchGate. (2020). Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents. Retrieved from [Link]

  • PubMed. (2018). Biological evaluation of benzosuberones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • PubMed. (2015). Synthesis and evaluation of benzosuberone embedded with 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole moieties as new potential anti proliferative agents. Retrieved from [Link]

  • Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • De Gruyter. (2012). Synthesis of Novel Benzosuberone Derivatives using Organophosphorus Reagents and their Antitumor Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • De Gruyter. (2012). Synthesis of Novel Benzosuberone Derivatives using Organophosphorus Reagents and their Antitumor Activities. Retrieved from [Link]

  • European Journal of Chemistry. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. Retrieved from [Link]

  • MDPI. (2020). Scope and limitations of the preparation of xanthones using Eaton's reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chegg. (2021). Formation of Q-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a s...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a specialized molecule, and specific, peer-reviewed stability data is not extensively available. The following guidance is based on the established chemical principles of α-amino ketones and structurally related compounds, such as aminotetralones. These recommendations are intended to provide a robust starting point for your experimental design and troubleshooting.

Introduction

2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a valuable building block in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorporating an α-amino ketone moiety, makes it a versatile scaffold for synthesizing novel compounds with potential therapeutic applications. However, the inherent reactivity of the α-amino ketone functional group can present stability challenges during storage, handling, and experimentation. This guide is designed to provide you with the technical insights and practical solutions to mitigate these issues, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one?

A1: Based on its structure as an α-amino ketone, the primary stability concerns are:

  • Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities and a decrease in purity.

  • Self-Condensation: Primary α-amino ketones can be prone to self-condensation reactions, especially under neutral or basic conditions, leading to the formation of dimers or oligomers.[2]

  • pH Sensitivity: The compound's stability can be pH-dependent. While specific data is unavailable, related β-amino ketones show increased stability in acidic conditions, which suppress degradation pathways like the retro-Mannich reaction.[3]

  • Thermal Decomposition: Like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is crucial to store the compound under controlled conditions. The following table summarizes our recommendations, drawing parallels from best practices for storing aminotetralin and other sensitive amines.[4][5]

Parameter Recommendation Rationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down potential side reactions.[4]
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Protects against oxidation of the amine functionality.[4]
Light In an amber vial or protected from lightPrevents photodegradation.
Container Tightly sealed, airtight containerPrevents exposure to air and moisture.[5]

Q3: How should I handle the compound during experimental use?

A3: When working with 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, we recommend the following:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.

  • Weigh out the required amount quickly and reseal the container promptly.

  • For preparing solutions, use solvents that have been purged with an inert gas to minimize dissolved oxygen.[4]

  • If possible, conduct reactions under an inert atmosphere.

Q4: Is this compound likely to be stable in aqueous solutions?

A4: The stability in aqueous solutions will likely be pH-dependent. In neutral or alkaline aqueous solutions, the risk of self-condensation and other degradation pathways may increase. For reactions in aqueous media, consider using a slightly acidic buffer if compatible with your experimental conditions. It is always advisable to prepare aqueous solutions fresh and analyze them for purity if they are to be stored.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.

Observed Problem Potential Cause(s) Recommended Solutions & Investigation
Discoloration of the solid compound or its solutions (e.g., turning yellow or brown) Oxidation of the primary amine.1. Verify Storage: Ensure the compound has been stored under the recommended conditions (see FAQ A2). 2. Purity Check: Analyze the material by HPLC-MS or NMR to identify impurities. 3. Use Fresh Stock: If oxidation is confirmed, use a fresh, unopened vial of the compound. 4. Inert Atmosphere: When preparing solutions, use degassed solvents and handle under an inert atmosphere.[4]
Appearance of new, higher molecular weight peaks in HPLC or Mass Spec analysis Self-condensation or dimerization of the α-amino ketone.1. Check pH: If the sample is in solution, measure the pH. Condensation is more likely at neutral to basic pH. 2. Fresh Preparation: Prepare solutions fresh before use and avoid prolonged storage, especially in protic solvents. 3. Acidic Conditions: If your experimental design allows, consider working in slightly acidic conditions to improve stability.
Inconsistent or poor yields in reactions involving the amine or ketone functionality Degradation of the starting material leading to lower effective concentration.1. Confirm Purity: Before starting your reaction, confirm the purity of your starting material using a suitable analytical technique (e.g., qNMR or HPLC with a standard). 2. Fresh Aliquots: Use a fresh aliquot from a properly stored stock. Avoid repeated freeze-thaw cycles of solutions. 3. Reaction Conditions: Ensure your reaction conditions are compatible with the stability of the α-amino ketone. Avoid strong bases or prolonged heating if possible.
Broad or shifting peaks in NMR spectra Presence of multiple species in equilibrium or ongoing degradation.1. Immediate Analysis: Acquire NMR spectra immediately after dissolving the sample. 2. Solvent Choice: Consider using an aprotic solvent (e.g., DMSO-d6) for analysis. 3. Temperature: Acquire spectra at low temperatures to potentially slow down any dynamic processes.

Visualizing Potential Degradation and Troubleshooting

To further aid in your understanding, the following diagrams illustrate a potential degradation pathway and a logical workflow for troubleshooting stability issues.

A 2-Amino-6,7,8,9-tetrahydro- 5H-benzo[7]annulen-5-one B Oxidized Intermediate (e.g., Imine) A->B Oxidation (O2, light) C Hydrolyzed Product (α-hydroxy ketone) B->C Hydrolysis D Further Degradation Products B->D Polymerization/ Condensation

Caption: Potential Oxidative Degradation Pathway.

start Unexpected Experimental Result check_purity Analyze Compound Purity (HPLC, NMR, MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage & Handling Procedures is_pure->check_storage No proceed Proceed with Experiment is_pure->proceed Yes new_vial Use a Fresh Vial of Compound check_storage->new_vial consult Consult Technical Support check_storage->consult optimize_conditions Optimize Experimental Conditions (pH, temp, atm) new_vial->optimize_conditions optimize_conditions->proceed

Caption: Troubleshooting Workflow for Stability Issues.

References

  • On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters - ACS Publications. Available at: [Link]

  • Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps. RSC Publishing. Available at: [Link]

  • Synthesis of α-amino ketones and aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC - NIH. Available at: [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Available at: [Link]

  • Aminoaldehydes and aminoketones. Wikipedia. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]

  • pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society. Available at: [Link]

  • Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Multi-stage decomposition of 5-aminotetrazole derivatives: Kinetics and reaction channels for the rate-limiting steps. Beijing Institute of Technology. Available at: [Link]

  • Thermal decomposition of energetic materials 76. Chemical pathways that control the burning rates of 5-aminotetrazole and its hydrohalide salts. ResearchGate. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available at: [Link]

  • Drug quality and storage. MSF Medical Guidelines. Available at: [Link]

  • An Overview of Degradation Strategies for Amitriptyline. MDPI. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Amino Ketones

Welcome to the technical support center for the purification of polar amino ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amino ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. My aim is to provide you with not just protocols, but the underlying principles and troubleshooting strategies honed from years of experience in the field. Let's navigate the complexities of purification together.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you select the right purification path.

Q1: My polar amino ketone is highly water-soluble and difficult to extract with common organic solvents. What are my options?

This is a classic challenge. The high polarity, often due to the presence of both an amino and a ketone group, leads to a strong affinity for aqueous phases. Here are your primary strategies:

  • pH Adjustment during Extraction: The key is to suppress the ionization of the amino group. By raising the pH of the aqueous solution with a base (e.g., sodium bicarbonate, sodium carbonate), you deprotonate the ammonium salt to the free amine, which is significantly less polar and more amenable to extraction into an organic solvent like ethyl acetate or dichloromethane.[1][2]

  • Salting Out: Increasing the ionic strength of the aqueous phase by saturating it with a salt like sodium chloride can decrease the solubility of your organic compound, driving it into the organic layer.

  • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, continuous extraction can be highly effective, albeit more instrumentally intensive.

Q2: My amino ketone seems to be degrading on the silica gel column. What's happening and how can I prevent it?

Silica gel is acidic and can cause degradation of sensitive compounds, especially those with basic amino groups.[3] The amine can interact strongly with the acidic silanol groups, leading to peak tailing, irreversible adsorption, or decomposition.[4]

Solutions:

  • Deactivating the Silica: Pre-treating the silica gel with a base can neutralize the acidic sites. A common method is to flush the column with a solvent system containing a small percentage (1-2%) of triethylamine or ammonia in methanol before loading your sample.[3]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like an amino- or diol-functionalized silica.[5][6]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be a good alternative, as the stationary phase is non-polar.

Q3: I'm struggling with poor separation of my polar amino ketone from polar impurities. What chromatographic technique should I try?

When dealing with a cocktail of polar compounds, standard normal-phase or reversed-phase chromatography can be ineffective. Here's a decision-making framework:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for separating highly polar compounds.[6][7] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6] This creates a water-rich layer on the stationary phase, allowing for partitioning of polar analytes.

  • Ion-Exchange Chromatography (IEX): If your amino ketone and impurities have different charge states at a given pH, IEX can provide excellent separation.[5][8][9] You can use a cation-exchange column to bind your protonated amine or an anion-exchange column if your molecule possesses an acidic moiety. Elution is then achieved by changing the pH or increasing the salt concentration.[10]

Q4: Is crystallization a viable option for purifying polar amino ketones?

Absolutely. Crystallization can be a highly effective and scalable purification method. The key is to find a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Selection: For polar compounds, you'll often need a polar solvent to dissolve them. Common choices include ethanol, methanol, isopropanol, or water.[11]

  • Anti-Solvent Crystallization: A powerful technique is to dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" in which your compound is insoluble.[12][13] For a polar amino ketone, you might dissolve it in a minimal amount of methanol and then slowly add a less polar solvent like acetone or ethyl acetate to induce crystallization.[12]

  • pH Adjustment: Similar to extraction, adjusting the pH to the isoelectric point of the amino ketone can significantly decrease its solubility in polar solvents, promoting crystallization.[5][12]

Q5: Should I consider using a protecting group for the amine?

Using a protecting group can be a very strategic move, especially in complex syntheses.[14][15]

  • Why it helps: By temporarily converting the polar, basic amine into a non-polar, neutral carbamate (e.g., Boc or Cbz), you can dramatically alter the molecule's properties.[16][17] This can:

    • Improve solubility in common organic solvents.

    • Reduce interactions with silica gel, leading to better peak shape and recovery in normal-phase chromatography.

    • Prevent unwanted side reactions in subsequent synthetic steps.[14]

  • Considerations: This strategy adds two steps to your synthesis: protection and deprotection.[14] You must choose a protecting group that is stable to your reaction and purification conditions and can be removed cleanly without affecting the rest of your molecule.

II. Troubleshooting Guides

Here, we'll dive into specific problems you might encounter during purification and how to resolve them.

Troubleshooting Normal-Phase Flash Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or won't elute (stays at the baseline) - Solvent system is not polar enough. - Strong interaction with acidic silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[3] - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to compete for active sites on the silica. - Consider switching to a more aggressive polar solvent system, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[3]
Poor separation from impurities - Inappropriate solvent system. - Column is overloaded.- Perform thorough TLC analysis to find a solvent system that gives your target compound an Rf value of ~0.2-0.3 and maximizes the separation from impurities.[4] - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel mass.
Compound decomposes on the column - The compound is unstable on acidic silica gel.- Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[3] - Deactivate the silica gel with triethylamine before use.[4] - Switch to a neutral stationary phase like alumina.[3]
Significant peak tailing - Strong interaction between the basic amine and acidic silanol groups.- Add a basic modifier (e.g., 0.1-1% triethylamine) to your mobile phase.[4] - Use an end-capped column if available.[4]
Troubleshooting Reversed-Phase HPLC
Problem Potential Cause(s) Recommended Solution(s)
Compound elutes in the solvent front (no retention) - The compound is too polar for the stationary phase. - The mobile phase is too "strong" (too much organic solvent).- Decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. Some modern RP columns are stable in 100% aqueous conditions.[4] - Switch to a more polar stationary phase, such as one with embedded polar groups (EPG) or a phenyl-hexyl column.[4] - Use an ion-pairing agent (e.g., trifluoroacetic acid for basic amines) to increase retention.
Split or broad peaks - The pH of the mobile phase is close to the pKa of the amino group.- Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the analyte. For a basic amine, a lower pH (e.g., 2-3) will ensure it is fully protonated and interacts consistently with the stationary phase.[18]
Poor peak shape (tailing) - Secondary interactions with residual silanol groups on the stationary phase.- Lower the pH of the mobile phase to suppress the ionization of silanol groups. - Use a high-quality, end-capped column.[4] - Add a competitive base like triethylamine to the mobile phase in low concentrations.
Troubleshooting Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing - The solution is too supersaturated. - The cooling rate is too fast. - Impurities are inhibiting crystal formation.- Add a small amount of the "good" solvent back to the mixture to dissolve the oil, then cool more slowly. - Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal of your pure compound. - Consider re-purifying the material by another method (e.g., chromatography) to remove impurities and then attempt crystallization again.
No crystals form upon cooling - The solution is not sufficiently supersaturated. - The compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Add an anti-solvent dropwise until the solution becomes slightly cloudy, then warm slightly to redissolve and cool slowly.[12][13]
Low recovery of crystalline material - The compound has significant solubility in the mother liquor. - The crystals were washed with a solvent in which they are too soluble.- Cool the crystallization mixture for a longer period or to a lower temperature. - When washing the crystals, use a minimal amount of ice-cold solvent.

III. Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

This diagram outlines a logical progression for choosing the most appropriate purification technique for your polar amino ketone.

Purification_Strategy start Crude Polar Amino Ketone is_crystalline Is the Crude Material a Solid? start->is_crystalline check_solubility Assess Solubility & Polarity via TLC chromatography Proceed to Chromatography check_solubility->chromatography is_crystalline->check_solubility No / Oily try_crystallization Attempt Crystallization is_crystalline->try_crystallization Yes success_cryst Pure Crystalline Product try_crystallization->success_cryst Success try_crystallization->chromatography Failure / Oiling Out check_stability Check Stability on Silica TLC Plate chromatography->check_stability is_stable Stable? check_stability->is_stable protecting_group Consider Protecting Group Strategy check_stability->protecting_group Decomposes normal_phase Normal-Phase Chromatography (with/without base) is_stable->normal_phase Yes reversed_phase Reversed-Phase Chromatography is_stable->reversed_phase No final_product Purified Product normal_phase->final_product hilic HILIC hilic->final_product reversed_phase->hilic Poor Retention ion_exchange Ion-Exchange Chromatography reversed_phase->ion_exchange Chargeable reversed_phase->final_product Good Separation ion_exchange->final_product protecting_group->normal_phase

Caption: Decision tree for selecting a purification method.

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is essential when your amino ketone shows signs of instability or strong binding to silica gel.

  • Prepare the Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity elution solvent, but add 1-2% triethylamine (Et₃N). For example, if you plan to start with 100% ethyl acetate, prepare a solution of 1-2% Et₃N in ethyl acetate.[4]

  • Dry Pack the Column: Fill your chromatography column with the required amount of silica gel.

  • Flush with Deactivating Solvent: Pass 2-3 column volumes (CV) of the deactivating solvent through the dry-packed silica gel. This will neutralize the acidic silanol groups.

  • Equilibrate the Column: Flush the column with 2-3 CV of your initial elution solvent (this time, without the triethylamine) to remove any excess base.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent (dry loading is often preferred for polar compounds) and load it onto the column.[19]

  • Elute: Begin the chromatography using your pre-determined solvent system, applying a gradient of increasing polarity as needed.

Protocol 2: Anti-Solvent Crystallization

This is a powerful technique for inducing crystallization of polar compounds.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude polar amino ketone in the minimum amount of a hot "good" solvent (e.g., methanol, ethanol, or water). Ensure all the solid is completely dissolved.

  • Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible "anti-solvent" (e.g., acetone, ethyl acetate, or diethyl ether) dropwise with constant swirling.[12] Continue adding until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This brings the solution to the point of saturation.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For better recovery, you can then place it in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Workflow for HILIC Method Development

HILIC_Workflow start Polar Amino Ketone (Poor RP Retention) select_column Select HILIC Column (e.g., bare silica, amide, diol) start->select_column initial_mobile_phase Prepare Mobile Phase A: Acetonitrile B: Water w/ buffer (e.g., 10mM Ammonium Formate) select_column->initial_mobile_phase gradient_run Perform Initial Gradient Run (e.g., 95% A -> 50% A over 15 min) initial_mobile_phase->gradient_run evaluate_retention Evaluate Retention and Peak Shape gradient_run->evaluate_retention optimize_gradient Adjust Gradient Slope and Range evaluate_retention->optimize_gradient Poor Resolution optimize_buffer Optimize Buffer Concentration and pH evaluate_retention->optimize_buffer Poor Peak Shape is_optimized Separation Adequate? evaluate_retention->is_optimized Good optimize_gradient->is_optimized optimize_buffer->is_optimized is_optimized->gradient_run No, Re-inject final_method Final HILIC Method is_optimized->final_method Yes

Caption: HILIC method development workflow.

IV. References

  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • ResearchGate. For highly polar compound, how to do the purification?.

  • IMSA digital commons. Exploring the Polarity of Amino Acids With Thin layer Chromatography.

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Google Patents. Crystallization of amino acid - JPS5939857A.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine.

  • ResearchGate. What technique could I use to separate polar aminoacids from natural extract in large amount?.

  • ACS Publications. Modeling Crystal Shape of Polar Organic Materials: Applications to Amino Acids.

  • Organic Chemistry Portal. Protective Groups.

  • Biotage. What can I use to purify polar reaction mixtures?.

  • Wikipedia. Protecting group.

  • Google Patents. Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - US4661606A.

  • Google Patents. Method for crystallization of amino acids - US5118815A.

  • Alfa Chemistry. Protected Amino Acid Purification.

  • Flinn Scientific. Amino Acid Chromatography—Student Laboratory Kit.

  • SciSpace. Amino Acid-Protecting Groups.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • AZoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

  • YouTube. TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE.

  • Chromatography Forum. purification of amino acids from plant extracts.

  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*.

  • Diaion. Separation and Refining of Amino acids.

  • Reddit. Purification of strong polar and basic compounds.

  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids.

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • Google Patents. Extraction of amino acid from aqueous mixtures - EP0166992B1.

  • NIH. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.

  • NIH. A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS - PMC.

  • Benchchem. overcoming challenges in the purification of polar indole derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Wittig Reactions for Benzosuberone Precursors

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Wittig reaction to synthesize pre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Wittig reaction to synthesize precursors to benzosuberone and related scaffolds. Given that benzosuberone is a sterically hindered ketone, its use in olefination reactions presents unique challenges that require careful consideration of reagents, conditions, and reaction mechanisms. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Introduction: The Challenge of Hindered Ketones

The Wittig reaction is a cornerstone of organic synthesis for its reliable formation of carbon-carbon double bonds.[1] However, its efficiency can be significantly hampered when one of the coupling partners is a sterically hindered ketone, such as benzosuberone. The bulky nature of the seven-membered ring fused to the benzene ring impedes the approach of the phosphorus ylide, often leading to slow reaction rates and poor yields.[2][3] This guide addresses the common pitfalls associated with this specific application and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with benzosuberone failing or giving a very low yield?

Several factors can contribute to low yields. The most common culprit is steric hindrance from the benzosuberone substrate, which slows down the reaction.[4] Other primary reasons include:

  • Ineffective Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.[4]

  • Ylide Instability: Highly reactive, non-stabilized ylides can decompose, especially if the reaction is run at elevated temperatures or for extended periods.[4]

  • Poor Ylide Reactivity: Stabilized ylides are often not reactive enough to overcome the steric barrier presented by benzosuberone.[4][5]

  • Moisture Contamination: Wittig reagents, particularly non-stabilized ylides, are sensitive to moisture and air.[4]

Q2: Which type of ylide is best for reacting with a hindered ketone like benzosuberone?

For sterically hindered ketones, non-stabilized ylides (e.g., where the carbon is attached to alkyl groups or hydrogen, like Ph₃P=CH₂) are generally required. These ylides are more nucleophilic and reactive than their stabilized counterparts (which contain electron-withdrawing groups like esters or ketones).[5][6] However, this increased reactivity comes at the cost of stability.

Q3: Can I use a stabilized ylide? My reaction is much cleaner, but the yield is poor.

Q4: What are the best alternatives to the Wittig reaction for hindered ketones?

The Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[4][5] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and reactive than a corresponding Wittig reagent, making it more effective for hindered carbonyls.[4] A key advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which dramatically simplifies purification compared to the often-problematic triphenylphosphine oxide (TPPO) generated in the Wittig reaction.[4][7] For introducing a simple methylene group (=CH₂), the Tebbe olefination is another powerful, albeit more specialized, alternative.[4]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations.

Problem 1: No Reaction - Benzosuberone is Recovered Unchanged

If you observe no consumption of your starting material, the issue likely lies with the Wittig reagent itself.

Potential Cause Explanation & Validation Recommended Solution
Incomplete Ylide Formation The phosphonium salt has not been fully deprotonated. For non-stabilized ylides, a very strong base is required.[2][8] The formation of the ylide is often accompanied by a distinct color change (e.g., deep red, orange, or yellow).[4] If this color does not develop, deprotonation is incomplete.Verify Base Strength: Use a strong, anhydrous base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[9] Ensure the base is fresh and has not been degraded by air or moisture.[10] • Solvent Choice: Use an appropriate anhydrous aprotic solvent like THF or diethyl ether.[9]
Ylide Decomposition Non-stabilized ylides are sensitive to air and moisture and can degrade before the ketone is added.[4][5] They are also thermally unstable.Strict Anhydrous/Inert Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[4] • Control Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the benzosuberone solution at that same low temperature before allowing the reaction to slowly warm.[4]
Low Ylide Reactivity You may be using a stabilized or semi-stabilized ylide that lacks the necessary reactivity to attack the hindered benzosuberone carbonyl.[5][6]Switch to a Non-Stabilized Ylide: Prepare a more reactive ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), from the corresponding phosphonium salt.[5]

The following diagram outlines a logical workflow for diagnosing a failed reaction.

G start Start: No Product Formation ylide_color Did ylide solution develop a deep color (e.g., red/orange) upon base addition? start->ylide_color base_check Issue: Incomplete Ylide Formation 1. Use a stronger, fresh base (n-BuLi, NaH). 2. Ensure anhydrous conditions. 3. Check phosphonium salt purity. ylide_color->base_check No ylide_stable Was the ylide generated at low temp and under inert atmosphere? ylide_color->ylide_stable Yes conditions_check Issue: Ylide Decomposition 1. Use flame-dried glassware & anhydrous solvent. 2. Maintain inert atmosphere (N2/Ar). 3. Generate and use ylide at low temp (0°C to -78°C). ylide_stable->conditions_check No ylide_type Are you using a stabilized ylide (e.g., contains -CO2Et, -CN)? ylide_stable->ylide_type Yes reactivity_check Issue: Insufficient Reactivity 1. Switch to a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). 2. Consider HWE or Tebbe reaction as an alternative. ylide_type->reactivity_check Yes end_node Consult further literature for specialized conditions. ylide_type->end_node No

Caption: A workflow for diagnosing failed Wittig reactions.

Problem 2: Low Yield with Consumption of Starting Material

If TLC or GC-MS analysis shows that the benzosuberone is being consumed but the desired alkene product yield is low, the issue may be due to side reactions or difficult purification.

Potential Cause Explanation & Validation Recommended Solution
Steric Hindrance Even with a reactive ylide, the reaction rate with a hindered ketone can be very slow, leading to incomplete conversion or ylide decomposition over long reaction times.[2]Increase Reaction Time/Temperature: Cautiously increase the reaction time or allow the reaction to warm to room temperature or slightly above. Monitor progress carefully by TLC to avoid byproduct formation. • Use a More Reactive Reagent: If feasible, switch to the more potent Horner-Wadsworth-Emmons (HWE) reaction.[4]
Side Reactions The strong base used for ylide generation can cause enolization of the ketone, especially if the ketone has α-protons. While benzosuberone's α-protons are somewhat sterically shielded, this can still be a competing pathway.Reverse Addition: Add the base to a mixture of the phosphonium salt and benzosuberone. This ensures the ylide reacts as soon as it is formed, minimizing its exposure to the ketone as a free base.[10] • Change Base/Solvent: The choice of counterion (e.g., Li⁺ vs. Na⁺ vs. K⁺) can influence the reaction pathway. Lithium salts are known to affect the stereochemical outcome and can sometimes stabilize intermediates differently.[5][8]
Difficult Purification The primary byproduct, triphenylphosphine oxide (TPPO), can be very difficult to separate from the desired alkene due to similar polarities.[7] This often leads to product loss during chromatography.Crystallization: If your product is a solid, recrystallization can be effective. TPPO is often more soluble in solvents like propanol or mixtures of hexane/ethyl acetate than the alkene product.[11][12] • Chromatography Optimization: Use a less polar solvent system for column chromatography (e.g., starting with pure hexane) to maximize separation between the nonpolar alkene and the slightly more polar TPPO. • Chemical Treatment: In some cases, TPPO can be precipitated as a complex, for example, with ZnCl₂ or MgCl₂.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with Benzosuberone using n-BuLi

This protocol is for the formation of a non-stabilized ylide followed by reaction with benzosuberone.

Materials:

  • Methyltriphenylphosphonium bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Benzosuberone (1.0 eq)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the methyltriphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Ylide Generation: Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the n-BuLi solution dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.[4]

  • Stir the ylide solution at 0 °C for 1 hour.

  • Reaction: In a separate flame-dried flask, dissolve the benzosuberone in a minimal amount of anhydrous THF.

  • Slowly add the benzosuberone solution to the ylide solution at 0 °C via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

The Wittig Reaction Mechanism

The modern understanding of the Wittig reaction, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the final products.[3][15]

Caption: Mechanism of the Wittig Reaction.

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Introduction: Welcome to the technical support guide for the scale-up synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This molecule is a key intermediate in the development of various pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the scale-up synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This molecule is a key intermediate in the development of various pharmaceutical agents. While laboratory-scale synthesis may be straightforward, scaling up production presents unique challenges related to reaction control, safety, yield, and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your process development.

I. Synthesis Strategy & Core Challenges

The scale-up synthesis of this target molecule typically follows a robust and well-understood pathway. The primary challenge lies not in the novelty of the chemistry, but in the management of reaction parameters and potential hazards when moving from grams to kilograms.

cluster_0 Synthetic Workflow A Substituted Benzene/Cycloheptanone Precursor B Step 1: Friedel-Crafts Acylation or similar cyclization A->B C 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one B->C D Step 2: Electrophilic Nitration C->D E 2-Nitro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one D->E F Step 3: Catalytic Hydrogenation or Metal-Acid Reduction E->F G Crude 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one F->G H Step 4: Purification (Crystallization/Chromatography) G->H I Final Pure Product H->I

Caption: General workflow for the synthesis of the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Setup and Execution

Question 1: We are planning the nitration step (Step 2). What are the critical safety considerations for scale-up?

Answer: The nitration of aromatic compounds is a notoriously energetic reaction, and safety is the paramount concern during scale-up.[1] The primary hazards are thermal runaway due to the highly exothermic nature of the reaction and the potential for detonation with certain nitrating mixtures.

  • Causality: The reaction involves the formation of the highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The subsequent electrophilic attack on the aromatic ring releases a significant amount of heat. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware.[1]

  • Recommendation:

    • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, heat capacity of the mixture, and the maximum temperature of the synthetic reaction (MTSR). This data is non-negotiable for safe scale-up.[1]

    • Controlled Addition: Add the nitrating agent (either nitric acid or the mixed acid) slowly and sub-surface to the solution of the benzoannulenone. The addition rate must be strictly controlled to match the reactor's cooling capacity.

    • Temperature Monitoring: Maintain a strict temperature range, typically 0–10 °C. Use a robust cooling system and have an emergency quenching plan in place (e.g., a pre-chilled, non-reactive solvent or a suitable quenching agent).

    • Agitation: Ensure efficient agitation to prevent localized heating ("hot spots") and to promote even heat transfer to the cooling jacket.

Question 2: For the reduction of the nitro group (Step 3), which method is preferable for large-scale synthesis: catalytic hydrogenation or a metal-acid system?

Answer: The choice depends on your facility's capabilities, cost considerations, and downstream purification strategy. Both methods are viable, but they present different challenges at scale.

FeatureCatalytic Hydrogenation (e.g., H₂/Pd-C)Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl)
Safety High-pressure hydrogen gas is flammable and explosive. Requires specialized hydrogenation reactors (autoclaves).Generates large volumes of hydrogen gas in situ (flammable). Highly exothermic.
Waste Stream Minimal waste; catalyst is filtered and can often be recycled.Generates large volumes of metallic salt waste, which requires treatment and disposal.
Selectivity Generally very clean and high-yielding. Can sometimes reduce other functional groups if not controlled.Can be less selective. Chlorinated byproducts are possible with HCl.
Work-up Simple filtration to remove the catalyst.Requires neutralization of a large amount of acid, followed by filtration of metal salts. Can be labor-intensive and messy.
Cost High initial capital cost for equipment. Palladium catalyst can be expensive, but is used in small amounts.Reagents (iron, tin, acid) are inexpensive. Waste disposal costs can be significant.

Expert Recommendation: For cleaner reactions, simpler work-up, and a more environmentally friendly process, catalytic hydrogenation is generally superior for industrial scale-up, provided the necessary high-pressure equipment is available. If not, a carefully controlled Fe/HCl or Fe/NH₄Cl reduction is a cost-effective alternative, but be prepared for a more complex work-up and waste management protocol.

Category 2: Low Yield and Impurity Profile

Question 3: Our yield from the nitro reduction step is consistently low after work-up. What are the likely causes?

Answer: Low yield in this step often points to one of three areas: incomplete reaction, product degradation, or mechanical loss during a complex work-up.

start Low Yield Observed check_rxn Check Reaction Completion TLC/HPLC/UPLC analysis of crude reaction mixture start->check_rxn incomplete Incomplete Reaction Significant starting material remains check_rxn->incomplete Yes complete Reaction is Complete Little to no starting material check_rxn->complete No solution_incomplete Action: Increase catalyst loading, H₂ pressure, or reaction time. Check catalyst quality. incomplete->solution_incomplete check_workup Investigate Work-up & Degradation Are there many side products? Is the work-up complex? complete->check_workup degradation Product Degradation Aromatic amines are sensitive to air oxidation check_workup->degradation Oxidative byproducts seen loss Mechanical Loss Product may be trapped in metal salts (if using Fe/HCl) or lost in aqueous layers check_workup->loss Work-up is difficult solution_degradation Action: Work-up under an inert atmosphere (N₂). Use antioxidants. Avoid prolonged exposure to acidic/basic conditions. degradation->solution_degradation solution_loss Action: Perform multiple extractions. Wash filtered solids with solvent. Optimize pH for extraction. loss->solution_loss cluster_safety Safe Handling Protocol ppe Personal Protective Equipment (PPE) - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Respirator (if handling powder) handling Handling Procedures - Designate area for use - Avoid generating dust - Use wet solids or solutions ppe->handling eng_controls Engineering Controls - Fume Hood / Ventilated Enclosure - Closed System for Transfers eng_controls->handling disposal Waste Disposal - Collect all waste in labeled, sealed containers - Dispose via certified hazardous waste vendor - Do not mix with other waste streams handling->disposal

Caption: Key pillars of the safe handling protocol for aromatic amines.

  • Exposure Routes: The primary routes of exposure are inhalation of dust and skin absorption.

  • Mandatory PPE:

    • Gloves: Double-gloving with nitrile or neoprene gloves is recommended.

    • Eye Protection: Chemical splash goggles are essential.

    • Respiratory: When handling the solid powder outside of a contained system, a respirator with an appropriate organic vapor/particulate cartridge should be used.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure. For large-scale transfers, use closed systems where possible.

  • Waste Disposal: All contaminated materials (gloves, filter papers, solvents) must be collected as hazardous waste. Aromatic amine waste should not be discharged into standard aqueous waste streams as it is toxic to aquatic life. [2][3]

III. Detailed Protocol Example: Catalytic Hydrogenation

This protocol is a representative example for the reduction step (Step 3) and should be adapted and optimized for your specific equipment and scale.

Objective: To reduce 2-Nitro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one to the corresponding amine.

Scale: 1.0 kg Starting Material

Materials:

  • 2-Nitro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: 1.0 kg

  • Palladium on Carbon (5% Pd/C, 50% wet): 50 g (5 wt%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc): 10 L

  • Hydrogen Gas (H₂): High Purity

  • Nitrogen Gas (N₂): High Purity

  • Celite: 200 g

Procedure:

  • Reactor Setup: Charge the 1.0 kg of the nitro compound and 10 L of solvent into a suitable high-pressure hydrogenation reactor (autoclave).

  • Inerting: Seal the reactor. Purge the vessel and headspace 3-5 times with nitrogen to remove all oxygen.

  • Catalyst Slurry: In a separate flask under a nitrogen atmosphere, prepare a slurry of the 50 g of 5% Pd/C in ~500 mL of the reaction solvent.

  • Catalyst Charging: Carefully transfer the catalyst slurry into the reactor. This is a critical step; wet Pd/C can be pyrophoric if it dries in the presence of air.

  • Hydrogenation:

    • Seal the reactor again and perform 3-5 nitrogen purges.

    • Perform 3-5 purges with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 50-100 psi / 3-7 bar).

    • Begin vigorous agitation and maintain the reaction at a controlled temperature (e.g., 25-40 °C). The reaction is exothermic; use cooling to maintain the set temperature.

  • Monitoring: Monitor the reaction by the cessation of hydrogen uptake. A small sample can be carefully taken (after depressurizing and purging with N₂) to check for completion by HPLC or TLC.

  • Filtration:

    • Once complete, depressurize the reactor and perform 3-5 purges with nitrogen. This is a critical safety step to prevent fire.

    • Prepare a filter pad with a layer of Celite. Keep the Celite pad wet with the solvent.

    • Under a nitrogen blanket, filter the reaction mixture through the Celite to remove the Pd/C catalyst.

    • Wash the reactor and the filter cake with additional solvent (2 x 1 L) to recover all the product.

  • Isolation: The resulting filtrate contains the crude product. Concentrate the solvent under reduced pressure to obtain the crude 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, which can then be taken to the final purification step.

References
  • BenchChem.
  • BenchChem.
  • ACS Publications.
  • ACS Publications.
  • MDPI. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Characterization of Impurities in Aminobenzosuberone Synthesis

Welcome to the technical support center for the synthesis of aminobenzosuberone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminobenzosuberone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this important scaffold. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Synthesis Pathway & Potential Impurities

Q1: What is a common synthetic route to aminobenzosuberone, and what are the likely impurities at each step?

A1: A prevalent synthetic strategy for aminobenzosuberone (specifically, 7-amino-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one) involves a multi-step process. Understanding the potential for side reactions at each stage is critical for effective impurity characterization and control.

A plausible and efficient route is outlined below:

Aminobenzosuberone Synthesis Pathway cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement A γ-(Phenyl)butyric Acid B Benzosuberone A->B Polyphosphoric Acid (PPA) or other Lewis Acid C Benzosuberone D Benzosuberone Oxime C->D Hydroxylamine Hydrochloride E Benzosuberone Oxime F Aminobenzosuberone (as a lactam) E->F Acid catalyst (e.g., H2SO4, PPA)

Figure 1: A common synthetic pathway to Aminobenzosuberone.

Potential Impurities:

  • Step 1 (Friedel-Crafts Acylation):

    • Incomplete Cyclization: Unreacted γ-(phenyl)butyric acid may remain.

    • Positional Isomers: Depending on the substituents on the phenyl ring, the cyclization may occur at different positions, leading to isomeric benzosuberone derivatives.[1]

    • Polyalkylation/Acylation Products: Although less common in intramolecular reactions, intermolecular side reactions can lead to higher molecular weight byproducts.[2]

  • Step 2 (Oximation):

    • Unreacted Benzosuberone: Incomplete reaction will leave the starting ketone.

    • (E/Z)-Isomers of the Oxime: The formation of both (E) and (Z) isomers of the benzosuberone oxime is possible. The ratio can be influenced by reaction conditions. This is a critical point as the subsequent Beckmann rearrangement is stereospecific.

  • Step 3 (Beckmann Rearrangement):

    • Regioisomeric Lactams: The Beckmann rearrangement of an unsymmetrical ketoxime can yield two different lactams, depending on which group migrates.[3][4] The group anti-periplanar to the hydroxyl group on the oxime is the one that migrates.[5] Therefore, the presence of both (E) and (Z) oxime isomers will directly lead to two regioisomeric lactams. For benzosuberone oxime, this would result in the desired aminobenzosuberone and an isomeric lactam.

    • "Abnormal" Beckmann Rearrangement Products: Under certain conditions, benzosuberone oximes can undergo fragmentation or other "abnormal" rearrangements, leading to nitrile-containing byproducts or other unexpected structures.[6]

    • Unrearranged Oxime: Incomplete rearrangement will leave the oxime as an impurity.

    • Hydrolysis Products: The lactam product can be susceptible to hydrolysis back to an amino acid under strong acidic conditions and heat.

Troubleshooting Guides

Low Yield & Incomplete Reactions

Q2: I am experiencing a low yield in the Friedel-Crafts acylation step. What are the common causes and how can I troubleshoot this?

A2: Low yields in intramolecular Friedel-Crafts acylations are a frequent issue. Here is a systematic approach to diagnosing and resolving the problem:

Symptom Potential Cause Troubleshooting Steps
High amount of starting material (γ-(phenyl)butyric acid) remains. Insufficient catalyst activity or amount. Increase the amount of Lewis acid (e.g., PPA, AlCl₃). Ensure the catalyst is fresh and anhydrous, as moisture can deactivate it.[7]
Reaction temperature is too low. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to charring and side product formation.
Reaction time is too short. Extend the reaction time and monitor for completion.
A complex mixture of products is observed. Decomposition of starting material or product. Consider using a milder Lewis acid or running the reaction at a lower temperature for a longer duration.
Intermolecular side reactions. The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular reactions.

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Figure 2: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Q3: My Beckmann rearrangement is giving a mixture of products, including what I suspect is the wrong lactam isomer. How can I control the regioselectivity?

A3: The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime precursor.[8] To control the formation of the desired aminobenzosuberone lactam, you must control the (E/Z) isomerization of the benzosuberone oxime.

  • Isolate Oxime Isomers: If possible, try to separate the (E) and (Z) isomers of the benzosuberone oxime by chromatography or recrystallization before subjecting them to the rearrangement. Characterize each isomer to determine which one will yield the desired product.

  • Optimize Oximation Conditions: The ratio of (E) to (Z) oximes can sometimes be influenced by the pH and temperature of the oximation reaction. Experiment with different conditions to favor the formation of the desired isomer.

  • Use a Stereospecific Rearrangement Catalyst: Some modern methods for the Beckmann rearrangement claim higher stereospecificity. Research and consider alternative catalysts to the classical strong acid methods.

Impurity Characterization Protocols

A multi-technique approach is essential for the unambiguous identification of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for impurity profiling, allowing for the separation and quantification of the main product and its byproducts.[9][10]

Protocol 1: Generic HPLC Method for Aminobenzosuberone Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase composition.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (254 nm, 280 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Retention Time) Detection->Data_Analysis

Figure 3: General workflow for HPLC analysis of aminobenzosuberone and impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is crucial for determining the molecular weights of impurities.[11]

Expected Fragmentation Patterns:

  • Aminobenzosuberone: The molecular ion peak (M+) is expected. Common fragmentation pathways for cyclic ketones and amines include alpha-cleavage and loss of small neutral molecules like CO, NH₃, or H₂O.

  • Isomeric Lactam: Will have the same molecular weight as aminobenzosuberone but may show different fragmentation patterns due to the different ring structure.

  • Unreacted Benzosuberone: The molecular ion will be observed, with characteristic fragmentation of a cyclic aryl ketone.

  • Benzosuberone Oxime: The molecular ion should be present, with potential loss of -OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.[12][13]

Protocol 2: NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the purified impurity or crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For complex spectra, consider 2D NMR techniques like COSY and HSQC to aid in structure elucidation.

Expected ¹H and ¹³C NMR Features:

Compound/Impurity Expected ¹H NMR Signals Expected ¹³C NMR Signals
Aminobenzosuberone Aromatic protons, aliphatic protons of the seven-membered ring, and a broad singlet for the N-H proton.Aromatic carbons, aliphatic carbons, and a carbonyl carbon.
Isomeric Lactam Aromatic protons, distinct aliphatic protons due to the different ring structure, and a broad N-H singlet.Different chemical shifts for the aliphatic and carbonyl carbons compared to aminobenzosuberone.
Benzosuberone Aromatic protons and aliphatic protons of the cycloheptanone ring.[3]Aromatic carbons, aliphatic carbons, and a downfield carbonyl carbon signal.
Unreacted Starting Materials Characteristic signals for the respective functional groups (e.g., carboxylic acid proton for γ-(phenyl)butyric acid).Corresponding carbon signals for the starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for identifying key functional groups.[5][14]

Protocol 3: FTIR Sample Preparation (ATR)

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

Expected IR Absorptions:

Functional Group Characteristic Absorption (cm⁻¹) Associated Compound(s)
C=O (Ketone)~1680Benzosuberone
C=O (Lactam)~1650Aminobenzosuberone, Isomeric Lactam
N-H Stretch~3300 (broad)Aminobenzosuberone, Isomeric Lactam
O-H Stretch (Carboxylic Acid)~2500-3300 (very broad)γ-(Phenyl)butyric acid
C=N Stretch~1640Benzosuberone Oxime
O-H Stretch (Oxime)~3100-3500 (broad)Benzosuberone Oxime

Purification Strategies

Q4: What are the recommended methods for purifying aminobenzosuberone from the reaction mixture?

A4: The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[15]

    • Stationary Phase: Silica gel is a common choice. For basic compounds like aminobenzosuberone, which can interact strongly with acidic silica, consider using silica treated with a small amount of triethylamine in the eluent or using an amine-functionalized silica column.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining very pure material.[16]

    • Solvent Selection: The ideal solvent is one in which the aminobenzosuberone is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material on a smaller scale, preparative reverse-phase HPLC can be employed using a method scaled up from the analytical HPLC conditions.

References

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  • Rapid and efficient synthesis of a novel series of substituted aminobenzosuberone derivatives as potent, selective, non-peptidic neutral aminopeptidase inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(16), 4942-4953.
  • The abnormal beckmann rearrangement of a benzosuberone oxime (6,6-dimethyl-5-oximino-6,7,8,9-tetrahydro-5H-benzocycloheptene). (1976). Journal of the Chemical Society, Perkin Transactions 1, (22), 2429-2431.
  • A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. (2025). BenchChem.
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  • Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases. (2018). Molecules, 23(10), 2636.
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  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). American Pharmaceutical Review.
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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
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  • How to purify and isolate required compound from a reaction mixture? (2015, April 20). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved January 2, 2026, from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2012). LCGC North America, 30(11), 974-983.
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  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(61), 35054-35089.
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  • Identification and Determination of Impurities in Drugs. (2001). Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 755-777.
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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29289-29296.
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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzoannulene-Based NMDA Receptor Antagonists and Other Modulators

A Comparative Guide to Benzo[1]annulene-Based NMDA Receptor Antagonists and Other Modulators For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of a promising class...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Benzo[1]annulene-Based NMDA Receptor Antagonists and Other Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a promising class of N-methyl-D-aspartate (NMDA) receptor antagonists based on the benzo[1]annulene scaffold, with a particular focus on their potential selectivity for the GluN2B subunit. While direct experimental data for 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is limited in publicly accessible literature, this document will synthesize available information on closely related benzo[1]annulen-7-amine analogs to provide a scientifically grounded perspective. This guide will also draw comparisons with established NMDA receptor antagonists, offering insights into potential mechanisms, experimental validation, and future research directions.

The NMDA Receptor: A Key Therapeutic Target

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurological and neurodegenerative disorders. This has made the NMDA receptor a significant target for therapeutic intervention. NMDA receptor antagonists are broadly classified based on their mechanism of action, including competitive antagonists, uncompetitive channel blockers, and glycine site antagonists.[2]

The Emergence of Benzo[1]annulene Scaffolds in NMDA Receptor Modulation

Recent research has highlighted the benzo[1]annulene core structure as a promising scaffold for the development of selective NMDA receptor antagonists, particularly those targeting the GluN2B subunit.[2][3][4] Antagonists that selectively target GluN2B-containing NMDA receptors are of significant interest for treating various neurological disorders due to their potential for neuroprotection.[4]

Research has demonstrated that various substitutions on the benzo[1]annulen-7-amine scaffold can yield compounds with high affinity for the GluN2B subunit. For instance, N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-amines with specific substitutions on the benzene ring, such as 2-nitro, 2-chloro, or 2-benzyloxy groups, exhibit very high GluN2B affinity, with Ki values in the low nanomolar range (1.6-3.6 nM).[4] Docking studies suggest that these benzo[1]annulen-7-amines share a similar binding pose with the well-known GluN2B antagonist ifenprodil, binding at the interface of the GluN1b and GluN2B subunits.[4]

The user's compound of interest, 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, differs from these studied analogs by having a ketone group at the 5-position instead of an amine at the 7-position, and an amino group at the 2-position of the benzene ring. These structural differences would significantly alter the molecule's electronic and steric properties, and consequently, its binding affinity and selectivity for the NMDA receptor. Further experimental evaluation is necessary to elucidate the precise pharmacological profile of this specific compound.

Comparative Analysis with Established NMDA Receptor Antagonists

To understand the potential significance of novel antagonists like those based on the benzo[1]annulene scaffold, it is essential to compare them with well-characterized NMDA receptor modulators.

Uncompetitive Channel Blockers

This class of antagonists binds within the ion channel of the NMDA receptor, effectively blocking the flow of ions. Prominent examples include:

  • Ketamine: A non-competitive antagonist that acts as an open channel blocker.[5] It is widely used as a dissociative anesthetic and has gained attention for its rapid antidepressant effects.[2][6]

  • Memantine: A low to moderate affinity uncompetitive antagonist that preferentially blocks excessive extrasynaptic NMDA receptor activity while sparing normal synaptic function.[3][4][7] This unique property contributes to its clinical use in the treatment of Alzheimer's disease.[4]

  • Phencyclidine (PCP): A non-competitive antagonist that binds to a specific site within the NMDA receptor's ion channel.[1] Its use is primarily recreational due to significant psychotomimetic side effects.[1]

  • Dizocilpine (MK-801): A potent and selective non-competitive NMDA receptor antagonist that binds inside the ion channel.[8][9] While a valuable research tool, its clinical development was halted due to neurotoxic effects observed in preclinical studies.[8]

Compound Mechanism of Action Binding Site Key Characteristics
Ketamine Uncompetitive Channel BlockerWithin the ion channel (PCP site)Rapid antidepressant effects, dissociative anesthetic[2][5][6]
Memantine Uncompetitive Channel BlockerWithin the ion channel (PCP site)Low affinity, voltage-dependent, spares normal synaptic function[3][4][7]
PCP Non-competitive Channel BlockerWithin the ion channel (PCP site)High psychotomimetic effects[1]
MK-801 Non-competitive Channel BlockerWithin the ion channel (PCP site)Potent antagonist, neurotoxic at higher doses[8][9]
Competitive Antagonists

These antagonists compete with the endogenous agonist, glutamate, for binding to the GluN2 subunit.

  • D-AP5 (D-2-amino-5-phosphonopentanoic acid): A classic competitive antagonist widely used in research to study NMDA receptor function.

  • CGS 19755: A potent and selective competitive antagonist that has shown neuroprotective effects in preclinical models of ischemia.[10]

Glycine Site Antagonists

These compounds act at the glycine co-agonist binding site on the GluN1 subunit.

  • Kynurenic Acid: An endogenous antagonist at the glycine site.

  • 5,7-Dichlorokynurenic acid (DCKA): A potent and selective antagonist at the glycine binding site.

Experimental Protocols for Characterizing NMDA Receptor Antagonists

The evaluation of novel NMDA receptor antagonists requires a combination of in vitro and in vivo experimental approaches to determine their affinity, selectivity, and functional effects.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific site on the NMDA receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic membranes from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus).

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]MK-801 for the channel site, [³H]CGP 39653 for the glutamate site, or [³H]glycine for the glycine site) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology Assays (Two-Electrode Voltage Clamp)

Objective: To assess the functional antagonist activity of a compound on NMDA receptor-mediated currents.

Principle: This technique measures the ion flow through NMDA receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells) in response to agonist application, and the ability of an antagonist to inhibit this current.

Step-by-Step Methodology:

  • Receptor Expression: Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) into Xenopus oocytes or transfect mammalian cells.

  • Voltage Clamp: Clamp the membrane potential of the cell at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a solution containing NMDA and glycine to activate the receptors and elicit an inward current.

  • Antagonist Application: Co-apply the test compound with the agonists and measure the reduction in the current amplitude.

  • Data Analysis: Construct a concentration-response curve for the antagonist to determine its IC₅₀ for the inhibition of the NMDA receptor-mediated current.

In Vivo Behavioral Models

Objective: To evaluate the effects of an NMDA receptor antagonist on complex behaviors relevant to neurological and psychiatric disorders.

Principle: Animal models are used to assess the potential therapeutic efficacy and side-effect profile of a compound.

Examples of Behavioral Models:

  • Forced Swim Test/Tail Suspension Test: Used to screen for antidepressant-like activity.

  • Morris Water Maze/Y-Maze: Used to assess effects on learning and memory.

  • Prepulse Inhibition of Startle: A measure of sensorimotor gating, which is often disrupted in schizophrenia.

  • Locomotor Activity: To assess potential stimulant or sedative effects.

Visualizing NMDA Receptor Antagonism

Signaling Pathway of NMDA Receptor Activation and Blockade

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:GluN2 Binds Glycine Glycine Glycine->NMDA_Receptor:GluN1 Binds Competitive_Antagonist Competitive Antagonist (e.g., AP5) Competitive_Antagonist->NMDA_Receptor:GluN2 Blocks Glycine_Antagonist Glycine Site Antagonist (e.g., DCKA) Glycine_Antagonist->NMDA_Receptor:GluN1 Blocks Ca_ion Ca²⁺ NMDA_Receptor:Channel->Ca_ion Influx Signaling Downstream Signaling (Synaptic Plasticity, etc.) Ca_ion->Signaling Uncompetitive_Blocker Uncompetitive Blocker (e.g., Ketamine, Memantine) Uncompetitive_Blocker->NMDA_Receptor:Channel Blocks Channel Mg_ion Mg²⁺ Mg_ion->NMDA_Receptor:Channel Voltage-dependent Block Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Lead Lead Compound Optimization Binding->Lead Electro Electrophysiology (Determine IC50, Mechanism) Electro->Lead PK Pharmacokinetics (ADME) Behavior Behavioral Models (Efficacy & Side Effects) PK->Behavior Start Novel Compound (e.g., Benzo[7]annulene derivative) Start->Binding Start->Electro Lead->PK

Caption: Workflow for the preclinical evaluation of novel NMDA receptor antagonists.

Conclusion

The benzoa[1]nnulene scaffold represents a promising avenue for the development of novel, selective NMDA receptor antagonists, particularly those targeting the GluN2B subunit. While the specific compound 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one requires direct experimental investigation, the available data on related benzoa[1]nnulen-7-amine analogs suggest that this chemical class can achieve high affinity and selectivity. A thorough understanding of the structure-activity relationships, guided by the experimental protocols outlined in this guide, will be crucial for optimizing these compounds for potential therapeutic applications. The continued exploration of novel chemical scaffolds like the benzoa[1]nnulenes holds the potential to yield new therapeutics for a range of neurological disorders with improved efficacy and side-effect profiles compared to existing NMDA receptor antagonists.

References

  • Schulte, T., et al. (2019). Synthesis and pharmacological evaluation of fluorinated benzoa[1]nnulen-7-amines as GluN2B-selective NMDA receptor antagonists. Journal of Labelled Compounds and Radiopharmaceuticals, 62(8), 498-512. [Link]

  • Klein, A., et al. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzoa[1]nnulen-7-amine Scaffold. ChemMedChem, 12(15), 1239-1253. [Link]

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  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

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  • Baron, B. M., et al. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Journal of Pharmacology and Experimental Therapeutics, 255(2), 538-544. [Link]

  • Grokipedia. (n.d.). NMDA receptor antagonist. [Link]

  • Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319-1328. [Link]

  • Grotta, J. C., et al. (1990). CGS-19755, a competitive NMDA receptor antagonist, reduces calcium-calmodulin binding and improves outcome after global cerebral ischemia. Annals of Neurology, 27(6), 612-619. [Link]

  • Lehmann, J., et al. (1988). CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 246(1), 65-75. [Link]

  • Palanimuthu, T., et al. (2019). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. Journal of Psychopharmacology, 33(10), 1205-1218. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Benzosuberone Derivatives in Cancer Cell Lines

Introduction: The Emerging Potential of Benzosuberone Scaffolds in Oncology The benzosuberone core, a 6,7-fused ring system, has garnered significant attention in medicinal chemistry as a privileged scaffold for the deve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Benzosuberone Scaffolds in Oncology

The benzosuberone core, a 6,7-fused ring system, has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of novel anticancer agents.[1] This interest is largely fueled by the discovery of natural products and synthetic analogues that exhibit potent cytotoxic and antiproliferative activities against a spectrum of human cancer cell lines.[2] Many of these compounds exert their anticancer effects by targeting fundamental cellular processes, most notably through the inhibition of tubulin polymerization, a critical event in cell division.[3][4]

This guide provides a comparative analysis of the in vitro cytotoxicity of various benzosuberone derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic potency, present comparative experimental data across multiple cancer cell lines, and provide detailed, field-proven protocols for key cytotoxicity assays. Furthermore, we will explore the underlying molecular mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity of Benzosuberone Derivatives

The cytotoxic efficacy of benzosuberone derivatives is profoundly influenced by the nature and position of substituents on both the benzosuberone core and its pendant aryl rings. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for a selection of recently developed benzosuberone analogues against various human cancer cell lines. This data, collated from multiple studies, allows for a direct comparison of their potencies.

Table 1: Cytotoxicity (IC50/GI50 in µM) of Benzosuberone Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
KGP18 SK-OV-3Ovarian Cancer0.033 (GI50)[5]
NCI-H460Lung Cancer0.00547 (GI50)[3]
KGP156 SK-OV-3Ovarian CancerSub-nanomolar (GI50)[3]
Compound 5a A549Lung Adenocarcinoma3.35[6]
HeLaCervical Cancer4.87[6]
MCF-7Breast Adenocarcinoma16.79[6]
MDA-MB-231Breast Adenocarcinoma6.72[6]
Compound 5c HeLaCervical Cancer6.72[6]
MDA-MB-231Breast Adenocarcinoma4.87[6]
Compound 9b A549Lung Adenocarcinoma0.4 (GI50)[4]
Compound 8a MIAPACAPancreatic Cancer0.6 (GI50)[4]
Compound 7l SKNSHNeuroblastoma4.61[2]
Compound 7n SKNSHNeuroblastoma5.04[2]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are both measures of a compound's potency. The specific assay used can influence the resulting value.

Mechanistic Insights: Targeting the Tubulin-Microtubule System

A primary mechanism of action for many cytotoxic benzosuberone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][3][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle.[7] The failure to form a functional mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[8]

The following diagram illustrates the proposed mechanism of action for tubulin-inhibiting benzosuberone derivatives.

G cluster_0 Cellular Effects Benzosuberone Benzosuberone Derivative Tubulin β-Tubulin (Colchicine Site) Benzosuberone->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Prevents Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for cytotoxic benzosuberone derivatives.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential is fundamental to preclinical drug discovery. The choice of assay depends on the specific research question and the anticipated mechanism of cell death. Here, we provide detailed, step-by-step protocols for three widely used cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[9]

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the benzosuberone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

G cluster_1 MTT Assay Workflow start Seed Cells (96-well plate) treat Treat with Benzosuberone Derivatives start->treat mtt Add MTT Solution treat->mtt incubate Incubate (2-4 hours) mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular biomass.[12]

Principle: Under mildly acidic conditions, the negatively charged SRB dye binds to the basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently remove the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[13]

  • Washing: Carefully discard the TCA solution and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely at room temperature.[13]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well. Incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove any unbound dye.[12]

  • Solubilization: After the plate is completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 510 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the control cells and determine the GI50 value.

G cluster_2 SRB Assay Workflow start Seed & Treat Cells fix Fix with TCA start->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Add Tris Base wash2->solubilize read Read Absorbance (510 nm) solubilize->read

Caption: Workflow for the SRB cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[6]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[6]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottomed 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Reaction Incubation: Add 50 µL of the prepared reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well to terminate the enzymatic reaction.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

G cluster_3 LDH Assay Workflow start Seed & Treat Cells centrifuge Centrifuge Plate start->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reaction Add Reaction Mixture supernatant->reaction incubate Incubate (30 mins) reaction->incubate stop Add Stop Solution incubate->stop read Read Absorbance (490 nm) stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

Benzosuberone derivatives represent a promising class of compounds with significant potential for development as novel anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, often mediated through the inhibition of tubulin polymerization, warrants further investigation. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

Future efforts should focus on optimizing the benzosuberone scaffold to enhance its therapeutic index—maximizing anticancer activity while minimizing toxicity to normal cells. The exploration of novel derivatives with diverse substitution patterns will be crucial for elucidating more detailed structure-activity relationships. Furthermore, in vivo studies are necessary to validate the preclinical efficacy and safety of the most promising candidates identified through in vitro screening. The continued investigation of these compounds may ultimately lead to the development of new and effective therapies for the treatment of cancer.

References

  • Bantu, R., et al. (2014). Synthesis of novel building blocks of benzosuberone bearing coumarin moieties and their evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 80, 254-263. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Chapman, C. J., et al. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry, 21(24), 7859-7872. [Link]

  • King, A. R., et al. (2015). Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 23(17), 5345-5353. [Link]

  • Subhashini, N. J. P., et al. (2020). Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Russian Journal of General Chemistry, 90(10), 2051-2057. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • El-Sayed, M. A. A., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 28(1), 31-47. [Link]

  • Monk, K. A., et al. (2011). An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. ACS Medicinal Chemistry Letters, 2(10), 749-753. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Chan, K. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79838. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kasaboina, S., et al. (2019). Novel benzosuberone conjugates as potential anti-proliferative agents: Design, synthesis and molecular docking studies. Journal of Molecular Structure, 1179, 74-84. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 27(20), 6899. [Link]

  • Cakir, B., et al. (2004). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. Archiv der Pharmazie, 337(2), 99-104. [Link]

  • Al-Ostath, A. I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]

  • Al-Ostath, A. I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Aminobenzosuberones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Aminobenzosuberone Scaffold The aminobenzosuberone core, a seven-membered ring fused to a benzene ring and bearing an amino grou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Aminobenzosuberone Scaffold

The aminobenzosuberone core, a seven-membered ring fused to a benzene ring and bearing an amino group, has emerged as a versatile scaffold in medicinal chemistry. Its inherent structural features allow for three-dimensional diversity, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide will focus on two key areas where aminobenzosuberones have shown significant promise: as inhibitors of M1 metalloaminopeptidases and as analogs of the well-known Alzheimer's drug, donepezil, targeting acetylcholinesterase (AChE). Understanding the SAR of this compound class is crucial for the rational design of next-generation therapeutics with improved efficacy and selectivity.

Structure-Activity Relationship of Aminobenzosuberone Derivatives as M1 Aminopeptidase Inhibitors

M1 aminopeptidases are a family of zinc-dependent enzymes that play crucial roles in various physiological processes, including the renin-angiotensin system, making them attractive drug targets. Aminobenzosuberone derivatives have been identified as potent and selective inhibitors of this enzyme class[1].

The core structure of 7-amino-5,7,8,9-tetrahydrobenzocyclohepten-6-one is the foundational scaffold. The key to its inhibitory activity lies in the hydrated ketone, which mimics the transition state of peptide hydrolysis and coordinates with the active site zinc ion. Modifications at various positions on the benzosuberone ring system have been explored to enhance potency and selectivity.

Key Structural Modifications and Their Impact on Activity
  • Substitution on the Benzene Ring: Modifications on the aromatic ring can influence hydrophobic interactions within the enzyme's active site. Electron-donating or -withdrawing groups can alter the electronic properties of the scaffold, potentially affecting its binding affinity.

  • Substitution at the 5-position: Introducing substituents at the 5-position has been shown to be a particularly effective strategy for modulating activity. Thio-substituted compounds, for instance, have demonstrated enhanced inhibitory potency, with Ki values in the nanomolar range against M1 aminopeptidases[2].

  • Substitution at the 7-position (Amino Group): The amino group is crucial for interacting with the enzyme's catalytic residues. Modifications to this group can significantly impact binding and selectivity.

  • Chirality at the 7-position: The stereochemistry of the amino group is a critical determinant of activity. The (S)-enantiomer is generally more active, highlighting the importance of a specific spatial arrangement for optimal interaction with the enzyme's active site.

Comparative Analysis of M1 Aminopeptidase Inhibitors

The following table summarizes the inhibitory activities of representative aminobenzosuberone derivatives against various M1 aminopeptidases. This data highlights the impact of subtle structural changes on potency and selectivity.

Compound IDR1 (5-position)R2 (Aromatic Ring)Target EnzymeIC50 / Ki (µM)Reference
1a HHAPN0.035 (Ki)[3]
1b 4-PhenylHPfA-M16.5-11.2 (IC50)[4]
1c -S-PhHAPN0.060 (Ki)[2]
1d -S-CH2PhHAPN0.083 (Ki)[2]

Causality Behind Experimental Choices: The rationale for synthesizing and testing these analogs is to probe the steric and electronic requirements of the S1 and S1' pockets of the M1 aminopeptidases. For example, the introduction of a phenyl group at the 4-position (compound 1b ) was designed to explore potential π-π stacking interactions within the active site, leading to its observed antiplasmodial activity[4]. The thioether substitutions in compounds 1c and 1d were investigated to understand the impact of sulfur's size and electronic properties on binding, which unexpectedly led to a significant enhancement in potency against Aminopeptidase N (APN)[2].

Aminobenzosuberones as Acetylcholinesterase Inhibitor Analogs

Inspired by the structure of donepezil, a leading therapeutic for Alzheimer's disease, researchers have explored aminobenzosuberone derivatives as potential acetylcholinesterase (AChE) inhibitors. The rationale is that the benzosuberone core can mimic the indanone moiety of donepezil, while the amino group can interact with the catalytic anionic site (CAS) of the enzyme.

While specific IC50 values for a broad range of aminobenzosuberone analogs against AChE are not as readily available in the public domain as for M1 aminopeptidases, the design strategy follows established SAR principles for AChE inhibitors.

Key Design Considerations for AChE Inhibition
  • The Amino Group: A basic nitrogen atom is essential for interaction with the anionic subsite of AChE. The nature of the substituent on the nitrogen can influence potency and selectivity.

  • The Linker: The distance and flexibility of the linker connecting the aminobenzosuberone core to other moieties are critical for optimal positioning within the enzyme's active site gorge.

  • The Benzyl Moiety: Analogous to donepezil, incorporating a benzyl or substituted benzyl group can lead to interactions with the peripheral anionic site (PAS) of AChE, potentially leading to dual-binding site inhibitors with additional benefits.

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for assessing the inhibitory activity of aminobenzosuberone derivatives against their respective targets.

M1 Aminopeptidase Inhibition Assay

This protocol is based on the use of a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-AMC), which upon cleavage by the aminopeptidase, releases the fluorescent 7-amino-4-methylcoumarin (AMC).

Materials:

  • Purified M1 aminopeptidase (e.g., porcine kidney APN)

  • L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Aminobenzosuberone derivatives (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-AMC in DMSO (e.g., 10 mM). Dilute in Assay Buffer to the desired final concentration (typically at or below the Km value).

    • Prepare serial dilutions of the aminobenzosuberone inhibitors in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the M1 aminopeptidase in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the inhibitor solution (or Assay Buffer for control wells).

    • Add 25 µL of the enzyme solution to all wells except the blank wells (add 25 µL of Assay Buffer to blank wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the L-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used and reliable method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 0.1 M phosphate buffer, pH 8.0

  • Aminobenzosuberone derivatives (dissolved in DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI and DTNB in Assay Buffer.

    • Prepare serial dilutions of the aminobenzosuberone inhibitors in DMSO and then in Assay Buffer.

    • Dilute the AChE in Assay Buffer.

  • Assay Setup:

    • To each well, add 140 µL of Assay Buffer, 20 µL of DTNB solution, and 10 µL of the inhibitor solution.

    • Add 10 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value as described for the M1 aminopeptidase assay.

Visualizing the Molecular Landscape

To better understand the context of aminobenzosuberone activity, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow.

Signaling Pathways

M1_Aminopeptidase_Pathway cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I r_label Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ace_label ACE Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III apn_label APN Renin Renin ACE ACE APN Aminopeptidase N (M1 Family) Aminobenzosuberone Aminobenzosuberone Inhibitor Aminobenzosuberone->APN Inhibits

Caption: Role of M1 Aminopeptidase (APN) in the Renin-Angiotensin System.

AChE_Pathway cluster_NMJ Neuromuscular Junction Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Released Postsynaptic_Muscle Postsynaptic Muscle Cell ACh_Vesicles->Synaptic_Cleft Release ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor->Postsynaptic_Muscle Signal Transduction Aminobenzosuberone_AChE Aminobenzosuberone Analog Aminobenzosuberone_AChE->AChE Inhibits

Caption: Acetylcholinesterase at the Neuromuscular Junction.

Experimental Workflow

Experimental_Workflow cluster_workflow General Workflow for SAR Studies Design Rational Design of Aminobenzosuberone Analogs Synthesis Chemical Synthesis and Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Enzyme Inhibition Assay (IC50 Determination) Characterization->Primary_Screening SAR_Analysis Structure-Activity Relationship Analysis Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

Caption: Iterative Workflow for Aminobenzosuberone SAR Studies.

Conclusion

The aminobenzosuberone scaffold represents a highly promising starting point for the development of novel therapeutic agents. Through systematic structural modifications, guided by a thorough understanding of the target's active site and the principles of medicinal chemistry, potent and selective inhibitors of M1 aminopeptidases and potentially acetylcholinesterase can be designed. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new aminobenzosuberone-based drug candidates. The iterative process of design, synthesis, and testing, as outlined in the experimental workflow, is key to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Salomon, E., Schmitt, M., Marapaka, A. K., et al. (2018). Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases. Molecules, 23(10), 2636. [Link]

  • Albrecht, S., Salomon, E., Defoin, A., et al. (2020). Aminobenzosuberone derivatives as PfA-M1 inhibitors: Molecular recognition and antiplasmodial evaluation. Bioorganic Chemistry, 98, 103750. [Link]

  • Salomon, E., et al. (2018). Table 3. Ki or * IC50 values in micromoles reported in literature for representative M1 AP's inhibitors. ResearchGate. [Link]

  • Albrecht, S., Salomon, E., Defoin, A., & Tarnus, C. (2012). Rapid and efficient synthesis of a novel series of substituted aminobenzosuberone derivatives as potent, selective, non-peptidic neutral aminopeptidase inhibitors. Bioorganic & medicinal chemistry, 20(16), 4942–4953. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]

  • Irvine, G. B., Ennis, M., & Williams, C. H. (1990). Visual detection of peptidase activity using fluorogenic substrates in a microtiter plate assay. Analytical biochemistry, 191(2), 293–296. [Link]

  • Salomon, E., et al. (2018). Figure 1. Representative inhibitors of M1 aminopeptidases (non-exhaustive list). ResearchGate. [Link]

  • Albrecht, S., Salomon, E., Defoin, A., & Tarnus, C. (2012). Rapid and efficient synthesis of a novel series of substituted aminobenzosuberone derivatives as potent, selective, non-peptidic neutral aminopeptidase inhibitors. Bioorganic & medicinal chemistry, 20(16), 4942–4953. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: An Essential Precursor in Medicinal Chemistry

A Comparative Guide to the Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: An Essential Precursor in Medicinal Chemistry Introduction 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key benzosube...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: An Essential Precursor in Medicinal Chemistry

Introduction

2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key benzosuberone derivative, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. Its unique tricyclic structure is a sought-after scaffold in medicinal chemistry for the development of novel therapeutics. This guide provides a comprehensive overview and critical comparison of the primary synthetic methodologies for obtaining this valuable compound, offering researchers, scientists, and drug development professionals a practical resource for selecting the most suitable route for their specific needs. We will delve into the intricacies of each method, presenting detailed experimental protocols, comparative data, and an analysis of the advantages and disadvantages inherent to each approach.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one can be primarily approached through two distinct and well-established strategies:

  • Route A: Nitration followed by Reduction: This classical and robust two-step sequence involves the initial nitration of the benzosuberone core, followed by the reduction of the resulting nitro-intermediate to the desired primary amine.

  • Route B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): A more modern approach that directly forms the C-N bond by coupling a halogenated benzosuberone precursor with an ammonia equivalent, mediated by a palladium catalyst.

The choice between these routes is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and tolerance to various functional groups.

Method 1: Nitration and Subsequent Reduction

This widely-used method is valued for its reliability and the relatively low cost of reagents. The synthesis begins with the commercially available 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Step 1: Synthesis of 2-Nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The foundational step is the electrophilic nitration of the aromatic ring of the benzosuberone scaffold. The directing effects of the carbonyl group and the alkyl portion of the fused ring favor the substitution at the 2-position.

Experimental Protocol: Nitration

  • To a stirred solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the nitro product.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Step 2: Reduction of the Nitro Group

The conversion of the nitro-intermediate to the target amine is a critical step, with several effective reduction methods available. The choice of reducing agent can influence the reaction's selectivity, yield, and environmental impact.

A classic and highly effective method for the reduction of aromatic nitro groups is the use of stannous chloride in an acidic medium.[2] This method is known for its high yields and tolerance to a range of functional groups.

Experimental Protocol: SnCl₂ Reduction

  • Suspend 2-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12), which will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents, with hydrogen gas as the reductant and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[3] This method often provides high yields and cleaner reaction profiles.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 2-nitro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by a gas burette or pressure drop.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction allows for the direct synthesis of the target amine from a halogenated benzosuberone precursor, typically 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, and an ammonia surrogate.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2 equivalents).

  • Add a source of ammonia, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), as an ammonia equivalent.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • If benzophenone imine was used, the resulting imine needs to be hydrolyzed by treatment with an aqueous acid (e.g., 2M HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data Summary

Parameter Method 1a: Nitration/SnCl₂ Reduction Method 1b: Nitration/Catalytic Hydrogenation Method 2: Buchwald-Hartwig Amination
Starting Material 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one2-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
Overall Yield Good to ExcellentExcellentGood to Excellent
Reagents HNO₃/H₂SO₄, SnCl₂·2H₂O, HClHNO₃/H₂SO₄, H₂, Pd/CPd catalyst, phosphine ligand, strong base, ammonia surrogate
Reaction Conditions 0°C to reflux0°C to room temperature, 1-5 atm H₂80-110°C, inert atmosphere
Workup/Purification Aqueous workup, extraction, chromatographyFiltration, concentration, recrystallization/chromatographyAqueous workup, extraction, potential hydrolysis, chromatography
Advantages Robust, reliable, inexpensive reagentsHigh yields, clean reaction, environmentally friendlyDirect C-N bond formation, good functional group tolerance
Disadvantages Use of strong acids, generation of tin wasteRequires specialized hydrogenation equipment, catalyst costExpensive catalyst and ligands, requires inert conditions, potential for side reactions

Validation and Characterization

The successful synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one should be confirmed through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, as well as the aliphatic protons of the seven-membered ring. The appearance of a broad singlet corresponding to the amino (-NH₂) protons is a key indicator of product formation.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₃NO, M.W. = 175.23 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching of the ketone (around 1680 cm⁻¹).

Logical Flow of Synthesis Strategies

Synthesis_Validation cluster_route_a Route A: Nitration & Reduction cluster_route_b Route B: Buchwald-Hartwig Amination cluster_validation Product Validation A1 6,7,8,9-Tetrahydro-5H- benzo[7]annulen-5-one A2 Nitration (HNO₃/H₂SO₄) A1->A2 A3 2-Nitro-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one A2->A3 A4a SnCl₂ Reduction A3->A4a A4b Catalytic Hydrogenation (H₂/Pd-C) A3->A4b A5 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one A4a->A5 A4b->A5 Validation Validation A5->Validation B1 2-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one B2 Buchwald-Hartwig (Pd-cat, Ligand, Base, NH₃ source) B1->B2 B3 2-Amino-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one B2->B3 B3->Validation V1 NMR Spectroscopy (¹H, ¹³C) V2 Mass Spectrometry V3 IR Spectroscopy Validation->V1 Validation->V2 Validation->V3

Caption: Synthetic routes to 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Conclusion: Choosing the Optimal Path

Both the classical nitration-reduction sequence and the modern Buchwald-Hartwig amination represent viable and effective methods for the synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • For large-scale synthesis and cost-effectiveness, the nitration followed by catalytic hydrogenation (Method 1b) is often the preferred route due to its high yields, atom economy, and the avoidance of stoichiometric metal waste.

  • For rapid analogue synthesis and situations where the starting halogenated precursor is readily available, the Buchwald-Hartwig amination (Method 2) offers a powerful and direct approach, particularly when tolerance to other functional groups is a concern.

  • The reduction with tin(II) chloride (Method 1a) remains a reliable and robust laboratory-scale method, though the generation of tin waste presents an environmental consideration.

Ultimately, the selection of the most appropriate synthetic strategy will depend on a careful evaluation of the specific requirements of the research or development program, including scale, cost, available equipment, and the chemical nature of any other functionalities present in the starting materials. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this important chemical intermediate.

References

  • Organic Syntheses, Coll. Vol. 3, p.453 (1955); Vol. 28, p.59 (1948). [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0453]
  • Rylander, P. N. Catalytic Hydrogenation over Platinum Metals; Academic Press: New York, 1967. [Link: https://www.sciencedirect.
  • Surry, J. A.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200800497]
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544. [Link: https://pubs.acs.org/doi/abs/10.1021/ar800098p]

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Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoannulen-7-amines

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated benzoannulen-7-amines, a class of compounds with significant potential in neuropharmacology. Drawing upon experimental data, we will explore how the subtle yet powerful influence of fluorine substitution modulates target affinity, selectivity, and overall pharmacological profile. This analysis is grounded in field-proven insights to provide a trustworthy and authoritative resource for researchers and drug development professionals.

The Strategic Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into a drug candidate is far from a trivial modification. Due to its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—fluorine can profoundly alter a molecule's physicochemical and pharmacological characteristics.[1][2] These alterations often manifest as improved metabolic stability, enhanced membrane permeability, and increased binding affinity to the target protein.[2][3] For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby prolonging the drug's half-life.[3] Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions within a receptor's binding pocket.[3]

Benzoannulen-7-amines: A Scaffold for CNS-Targeted Therapeutics

Benzoannulen-7-amines represent a class of conformationally restricted phenylalkylamines. This structural rigidity is a desirable trait in drug design as it can lead to higher receptor affinity and selectivity by reducing the entropic penalty of binding. The primary focus of research for this scaffold has been on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[4][5] Antagonists of the NMDA receptor, particularly those selective for the GluN2B subunit, are of significant interest for their potential neuroprotective effects in a variety of neurological and neurodegenerative disorders.[4][5]

Comparative Analysis of Biological Activity: A Focus on NMDA Receptor Affinity

Recent studies have provided valuable data directly comparing the biological activity of non-fluorinated and fluorinated benzo[6]annulen-7-amines at the GluN2B-containing NMDA receptor.

Non-Fluorinated Benzo[6]annulen-7-amines: Establishing a Baseline

Structure-activity relationship (SAR) studies on a series of non-fluorinated benzo[6]annulen-7-amines have established a baseline for understanding the key structural features required for high affinity at the GluN2B subunit.[4][7] These studies revealed that the nature of the substituent at the 7-amino position and on the benzo ring significantly influences binding affinity. For instance, N-(3-phenylpropyl) and N-(4-phenylbutyl) side chains were found to be optimal for high GluN2B affinity.[7] Furthermore, the introduction of a nitro or chloro group at the 2-position of the benzo[6]annulene core generally enhances affinity compared to the unsubstituted analog.[3][4]

Fluorinated Benzo[6]annulen-7-amines: Enhancing Potency and Enabling Imaging

The synthesis and pharmacological evaluation of fluorinated benzo[6]annulen-7-amines have demonstrated the profound impact of fluorine substitution.[5] The primary motivation for fluorination in this context was not only to potentially enhance biological activity but also to develop positron emission tomography (PET) radioligands for in vivo imaging of NMDA receptors.[5]

The data clearly indicates that the position of the fluorine atom on the phenylalkyl side chain has a dramatic effect on GluN2B receptor affinity.

Table 1: Comparison of GluN2B Receptor Binding Affinities (Ki) for Fluorinated and Non-Fluorinated Benzo[6]annulen-7-amines

CompoundR (Substitution on Amino Group)X (Substitution on Benzo Ring)Ki (nM) for GluN2BReference
Non-Fluorinated Analog 3-PhenylpropylH23[7]
Non-Fluorinated Analog 3-Phenylpropyl2-NO21.6[3][4]
Non-Fluorinated Analog 3-Phenylpropyl2-Cl2.1[4]
Fluorinated Analog 3-(4-Fluorophenyl)propylH4.6[5]
Fluorinated Analog 4-(4-Fluorophenyl)butylH2.5[5]
Fluorinated Analog 3-(2-Fluorophenyl)propylH13[5]
Fluorinated Analog 4-(2-Fluorophenyl)butylH9.4[5]

From the data presented in Table 1, several key insights emerge:

  • Impact of Fluorine Position: Fluorination at the para-position of the phenyl ring on the side chain (e.g., 3-(4-Fluorophenyl)propyl) results in high affinity, comparable to or even exceeding the unsubstituted phenylpropyl analog. In contrast, fluorination at the ortho-position (e.g., 3-(2-Fluorophenyl)propyl) leads to a noticeable decrease in affinity. This suggests that the electronic and steric properties of the fluorine atom are critical in a specific region of the binding pocket.

  • Combined Effects of Substituents: The combination of a substituent on the benzo ring and a fluorinated side chain can lead to very high affinity compounds. This highlights the modularity of this scaffold for fine-tuning pharmacological properties.

Selectivity Profile

A crucial aspect of drug development is ensuring selectivity for the intended target to minimize off-target effects. The fluorinated benzo[6]annulen-7-amines were also evaluated for their affinity at σ1 and σ2 receptors, which are common off-targets for NMDA receptor ligands.[5][8] Promisingly, several of the high-affinity fluorinated compounds showed good selectivity over these sigma receptors.[5] Interestingly, some of the fluorinated analogs also exhibited a slight affinity for the serotonin transporter (SERT), indicating a broader pharmacological profile that warrants further investigation.[5]

Experimental Methodologies: A Guide to Key Assays

To ensure the scientific integrity of the data presented, it is essential to understand the experimental protocols used to determine biological activity. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of benzoannulen-7-amines.

Radioligand Binding Assay for NMDA Receptors

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Experimental Workflow: NMDA Receptor Binding Assay

G prep Receptor Preparation (e.g., rat brain membranes) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [3H]ifenprodil) radioligand->incubation test_compound Test Compound (Fluorinated or Non-Fluorinated Benzoannulen-7-amine) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation counting Quantification of Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of the radioligand (e.g., [3H]ifenprodil) at a concentration close to its Kd.

    • 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, and a high concentration of a known non-radiolabeled ligand (e.g., 10 µM ifenprodil) for non-specific binding.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Measuring NMDA Receptor Activity

While binding assays measure affinity, functional assays determine whether a compound acts as an antagonist or agonist and its potency in modulating receptor activity. A common method for NMDA receptors is to measure changes in intracellular calcium levels or to use electrophysiology.

Experimental Workflow: Calcium Flux Assay

G cell_culture Cell Culture (Cells expressing NMDA receptors) dye_loading Loading with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_culture->dye_loading compound_addition Addition of Test Compound (Antagonist) dye_loading->compound_addition agonist_stimulation Stimulation with NMDA/Glycine (Agonist) compound_addition->agonist_stimulation measurement Measurement of Fluorescence (Plate Reader) agonist_stimulation->measurement analysis Data Analysis (IC50 determination) measurement->analysis

Caption: Workflow for a calcium flux functional assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2B) in a 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound (benzoannulen-7-amine) for a short period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and add a solution containing NMDA and glycine to stimulate the receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An antagonist will inhibit the calcium influx induced by the agonist.

  • Data Analysis: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.

Signaling Pathways: The Downstream Effects

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for predicting the physiological effects of a drug.

NMDA Receptor Signaling Pathway

G Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx CaM Calmodulin Ca_influx->CaM CaMKII CaMKII CaM->CaMKII nNOS nNOS Activation CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression NO Nitric Oxide Production nNOS->NO Antagonist Benzoannulen-7-amine (Antagonist) Antagonist->NMDAR

Caption: Simplified NMDA receptor signaling cascade.

Activation of the NMDA receptor by the binding of glutamate and a co-agonist like glycine leads to the opening of its ion channel, allowing an influx of calcium (Ca²⁺).[1] This increase in intracellular Ca²⁺ acts as a second messenger, activating a host of downstream signaling molecules such as Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1] These, in turn, can lead to the phosphorylation of transcription factors like CREB, ultimately altering gene expression related to synaptic plasticity.[1] Benzoannulen-7-amines, as antagonists, block this channel, thereby preventing these downstream effects.

Conclusion and Future Directions

The comparative analysis of fluorinated and non-fluorinated benzoannulen-7-amines clearly demonstrates the power of fluorine substitution in medicinal chemistry. The introduction of fluorine can significantly enhance the binding affinity of these compounds for the GluN2B subunit of the NMDA receptor, with the position of the fluorine atom being a critical determinant of activity. This underscores the importance of rational drug design in optimizing ligand-receptor interactions.

Future research in this area should focus on several key aspects:

  • Exploring a broader range of fluorination patterns: Investigating the effects of fluorination on the benzo ring in combination with fluorinated side chains could lead to even more potent and selective compounds.

  • In-depth analysis of off-target effects: A more comprehensive screening of the fluorinated analogs against a wider panel of receptors, including various serotonin receptor subtypes, would provide a clearer picture of their selectivity and potential side effects.

  • In vivo evaluation: The most promising fluorinated compounds should be advanced to in vivo studies to assess their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of neurological disorders.

By leveraging the unique properties of fluorine, the benzoannulen-7-amine scaffold holds significant promise for the development of novel therapeutics for a range of central nervous system disorders.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Gawaskar, S., et al. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[6]annulen-7-amine Scaffold. ChemMedChem, 12(17), 1434-1448.

  • Schepmann, D., et al. (2019). Synthesis and pharmacological evaluation of fluorinated benzo[6]annulen-7-amines as GluN2B-selective NMDA receptor antagonists. Journal of Labelled Compounds and Radiopharmaceuticals, 62(8), 354-379.

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(7), 412-421.
  • Wünsch, B., et al. (2015). Benzo[6]annulene-based GluN2B selective NMDA receptor antagonists: Surprising effect of a nitro group in 2-position. Bioorganic & medicinal chemistry letters, 25(24), 5727-5731.

  • Temme, L., et al. (2020). Negative allosteric modulators of the GluN2B NMDA receptor with phenylethylamine structure embedded in ring-expanded and ring-contracted scaffolds. European Journal of Medicinal Chemistry, 187, 111956.
  • Schepmann, D., et al. (2019). Synthesis and pharmacological evaluation of fluorinated benzo[6]annulen-7-amines as GluN2B-selective NMDA receptor antagonists. Request PDF. Retrieved from [Link]

  • Gawaskar, S., et al. (2014). Synthesis, GluN2B affinity and selectivity of benzo[6]annulen-7-amines. Bioorganic & medicinal chemistry, 22(23), 6449-6459.

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Comparative

A Comparative Analysis of Benzosuberone-Based Anticancer Agents: A Guide for Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. One such promising scaffold that has emerged is benzosuberone, a tricyclic aromatic compound. Its...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. One such promising scaffold that has emerged is benzosuberone, a tricyclic aromatic compound. Its rigid yet adaptable structure has proven to be an excellent foundation for the design of potent cytotoxic agents. This guide provides a comprehensive comparative analysis of various benzosuberone-based anticancer agents, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.

The Rise of Benzosuberone in Oncology: A Tale of a Privileged Scaffold

The benzosuberone core, a fusion of a benzene ring and a seven-membered cycloheptane ring, is not a newcomer to medicinal chemistry. It is a key structural motif in several natural products, including the well-known anti-mitotic agent colchicine.[1] This natural precedent has inspired the synthesis of a diverse library of benzosuberone derivatives with the goal of enhancing anticancer activity while minimizing off-target effects. These synthetic analogues have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, potent antitumor properties.[2][3]

The primary mechanism by which many benzosuberone-based agents exert their anticancer effects is through the disruption of microtubule dynamics.[4][5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to the breakdown of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[6][7] This targeted disruption of a fundamental process in rapidly dividing cancer cells makes the benzosuberone scaffold a highly attractive starting point for the development of novel chemotherapeutics.

Mechanism of Action: Disrupting the Cellular Scaffolding

The signaling cascade initiated by benzosuberone-based tubulin polymerization inhibitors is a well-orchestrated process culminating in cell death. The binding of these agents to the colchicine site on β-tubulin prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. The persistent activation of this checkpoint due to the inability to form a functional mitotic spindle leads to a prolonged mitotic arrest. This sustained arrest triggers a cascade of downstream signaling events, ultimately leading to the activation of the intrinsic apoptotic pathway.

Benzosuberone_Anticancer_Pathway cluster_0 Cellular Effects Benzosuberone_Derivative Benzosuberone Derivative Tubulin_Polymerization Tubulin Polymerization Inhibition Benzosuberone_Derivative->Tubulin_Polymerization Binds to Colchicine Site Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization->Microtubule_Destabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Destabilization->Mitotic_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis Induction Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of benzosuberone-based tubulin inhibitors.

Comparative Analysis of Benzosuberone Derivatives

The potency of benzosuberone-based anticancer agents is highly dependent on the nature and position of substituents on the benzosuberone core and the pendant aryl ring. Through extensive structure-activity relationship (SAR) studies, researchers have identified key modifications that significantly impact cytotoxicity. The following table summarizes the in vitro activity of a selection of notable benzosuberone derivatives against various human cancer cell lines.

CompoundModificationsCancer Cell LineCytotoxicity (GI₅₀/IC₅₀, µM)Reference
KGP18 Phenolic-based analogueNCI-H460 (Lung)0.00547 (GI₅₀)[3][8]
SK-OV-3 (Ovarian)0.033 (GI₅₀)[9]
KGP156 Amine-based congener of KGP18VariesNanomolar range (GI₅₀)[3]
Fluorobenzosuberene analogue 37 Fluorine at 1-position of fused aryl ringNCI-H460 (Lung)0.00547 (GI₅₀)[3][8]
Compound 5a Coumarin moietyA549 (Lung)3.35 (IC₅₀)[10]
HeLa (Cervical)4.89 (IC₅₀)[10]
MCF-7 (Breast)16.79 (IC₅₀)[10]
MDA-MB-231 (Breast)5.62 (IC₅₀)[10]
Compound 6g Thiazolidinone moietyMCF-7 (Breast)1.91 (IC₅₀)[11]
Compound 7d 1,2,4-Triazole moietyHeLa (Cervical)0.079 (GI₅₀)[12]

Key Structure-Activity Relationship Insights:

  • Pendant Aryl Ring Substituents: The presence of methoxy groups on the pendant aryl ring, particularly a 3,4,5-trimethoxyphenyl moiety as seen in many potent analogues like KGP18, is crucial for high activity. This configuration mimics the trimethoxyphenyl ring of colchicine, which is known to be essential for its binding to tubulin.[13]

  • Fused Aryl Ring Modifications: The incorporation of small electron-withdrawing groups, such as fluorine or chlorine, at the 1-position of the fused aryl ring can enhance cytotoxicity.[3][8]

  • Heterocyclic Moieties: The introduction of various heterocyclic rings, such as coumarins, thiazolidinones, and triazoles, to the benzosuberone scaffold has yielded compounds with potent and, in some cases, selective anticancer activity.[10][11][12] For instance, a 1,2,4-triazole derivative (compound 7d) exhibited a GI₅₀ value of 0.079 µM against the HeLa cervical cancer cell line.[12]

  • Amine vs. Phenol: The replacement of a phenolic hydroxyl group with an amino group, as in the case of KGP156, can maintain or even enhance cytotoxic potency.[3]

Experimental Protocols for Efficacy Evaluation

The in vitro evaluation of novel anticancer agents relies on a battery of standardized assays to determine their cytotoxicity, mechanism of action, and effects on the cell cycle. The following are detailed protocols for the key experiments used in the characterization of benzosuberone-based compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[16]

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation_1 2. Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition 3. Add benzosuberone derivatives Incubation_1->Compound_Addition Incubation_2 4. Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition 5. Add MTT solution Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization 7. Add solubilization buffer Incubation_3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the benzosuberone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzosuberone compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to prevent staining of RNA.[1][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.

Apoptosis Assay by Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of programmed cell death.[18][19]

Apoptosis_Assay_Workflow Cell_Treatment_A 1. Treat cells with compounds Harvesting_A 2. Harvest cells Cell_Treatment_A->Harvesting_A Washing_A 3. Wash with PBS Harvesting_A->Washing_A Resuspension_A 4. Resuspend in Annexin V binding buffer Washing_A->Resuspension_A Staining_A 5. Add Annexin V-FITC and Propidium Iodide Resuspension_A->Staining_A Incubation_A 6. Incubate in the dark Staining_A->Incubation_A Analysis_A 7. Analyze by flow cytometry Incubation_A->Analysis_A

Caption: Workflow for the Annexin V apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the benzosuberone compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI) or 7-AAD.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Conclusion and Future Directions

Benzosuberone-based compounds represent a highly promising class of anticancer agents, with many derivatives demonstrating potent cytotoxicity against a broad range of cancer cell lines. Their primary mechanism of action as tubulin polymerization inhibitors provides a solid rationale for their continued development. The extensive SAR data available offers a valuable roadmap for the design of next-generation analogues with improved efficacy and selectivity.

Future research in this area should focus on several key aspects. The development of more selective benzosuberone derivatives that preferentially target tumor cells over healthy tissues is a critical goal. This could be achieved through the conjugation of these agents to tumor-targeting moieties or the design of prodrugs that are activated specifically within the tumor microenvironment. Furthermore, a deeper understanding of the downstream signaling pathways affected by these compounds could reveal opportunities for combination therapies that synergistically enhance their anticancer effects. The continued exploration of the benzosuberone scaffold, guided by the principles of medicinal chemistry and a thorough understanding of cancer biology, holds great promise for the discovery of novel and effective cancer therapeutics.

References

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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]

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  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. NIH. [Link]

  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents. ResearchGate. [Link]

  • Synthesis of novel building blocks of benzosuberone bearing coumarin moieties and their evaluation as potential anticancer agents. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

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  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

  • Synthesis and evaluation of benzosuberone embedded with 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole moieties as new potential anti proliferative agents. PubMed. [Link]

  • Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Bentham Science. [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]

  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Potential Cancer Therapeutic Agents. BEARdocs. [Link]

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. PMC. [Link]

  • An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. PMC. [Link]

  • Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

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Sources

Validation

A Researcher's Guide to Assessing the Selectivity of Aminobenzosuberones for NMDA Receptor Subtypes

Introduction: The Imperative for Subtype Selectivity in NMDA Receptor Modulation The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, learn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Subtype Selectivity in NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2][3] However, its overactivation leads to excitotoxicity, a key pathological process in numerous neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[4][5][6][7] While blocking NMDA receptors presents a clear therapeutic strategy, the clinical application of broad-spectrum antagonists has been severely limited by debilitating side effects, such as psychotomimetic and motor impairments.[5][8]

This challenge stems from the structural and functional diversity of the NMDA receptor family. These receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[2][9][10] The specific GluN2 subunit incorporated confers distinct biophysical and pharmacological properties upon the receptor complex, including agonist affinity, deactivation kinetics, and channel conductance.[10] These subtypes have different expression patterns throughout the brain and at various stages of development.[2][9] Consequently, developing compounds that selectively target specific NMDA receptor subtypes—for instance, extrasynaptic GluN2B-containing receptors implicated in excitotoxicity while sparing synaptic GluN2A-containing receptors vital for normal function—is a paramount goal in modern neuropharmacology.[5][8][11]

Aminobenzosuberones represent a promising chemical scaffold for developing such selective modulators. This guide provides a comprehensive, field-proven framework for researchers to systematically assess the NMDA receptor subtype selectivity of novel aminobenzosuberone derivatives. We will move from high-throughput primary screening to the gold-standard biophysical validation, explaining the causality behind each experimental choice to ensure a robust and reliable selectivity profile is generated.

NMDA_Receptor_Subtypes cluster_tetramer NMDA Receptor Tetramer cluster_inputs Inputs GluN1_1 GluN1 GluN2_1 GluN2A GluN2B GluN2C GluN2D GluN1_1->GluN2_1 GluN1_2 GluN1 GluN2_2 GluN2A GluN2B GluN2C GluN2D GluN1_2->GluN2_2 Ion_Channel Ion Channel Pore (Ca²⁺, Na⁺, K⁺ permeable) GluN1_2->Ion_Channel forms GluN2_1->GluN1_2 GluN2_2->GluN1_1 Glutamate Glutamate (binds GluN2) Glutamate->GluN2_1 Glycine Glycine/D-Serine (binds GluN1) Glycine->GluN1_1 caption Fig 1: NMDA Receptor Heterotetrameric Structure.

Fig 1: NMDA Receptor Heterotetrameric Structure.

Part 1: Foundational Assays - Establishing a Platform for Selectivity Profiling

The cornerstone of any robust selectivity assessment is a panel of validated cell lines, each engineered to express a single, defined NMDA receptor subtype. This approach is essential because neurons in the brain often express multiple subtypes, making it impossible to isolate the effect of a compound on a specific receptor population.[12][13]

Generation of Stable Recombinant Cell Lines

Expert Insight: The choice of a heterologous expression system is critical. Human Embryonic Kidney (HEK293) cells are widely used due to their high transfection efficiency and low endogenous ion channel expression.[14] Establishing stable cell lines, where the receptor subunit genes are integrated into the host cell genome, is preferable to transient transfection for long-term screening campaigns as it ensures consistent receptor expression levels, reducing experimental variability. Cytotoxicity from constitutive NMDA receptor expression can be a hurdle, but inducible expression systems (e.g., tetracycline-inducible promoters) can circumvent this issue by allowing receptor expression only when needed for an experiment.[15]

Core Platforms: A minimal panel for initial selectivity screening should include cell lines stably co-expressing:

  • Human GluN1 / GluN2A

  • Human GluN1 / GluN2B

  • Human GluN1 / GluN2C

  • Human GluN1 / GluN2D

Commercially available cell lines can accelerate this setup phase.[16]

Primary Screening: High-Throughput Calcium-Flux Assay

Causality: The first step in profiling a library of aminobenzosuberone derivatives is to rapidly identify compounds that functionally inhibit NMDA receptors. A calcium-flux assay is the ideal method for this initial screen.[17][18] Since NMDA receptors are highly permeable to calcium (Ca²⁺), their activation leads to a significant and measurable increase in intracellular Ca²⁺ concentration.[19] This assay is highly scalable to 384- or 1536-well plate formats, allowing for the efficient screening of many compounds at multiple concentrations.[14][20]

HTS_Workflow A 1. Plate Cells (HEK293 expressing specific NMDA receptor subtype) B 2. Load with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubation (Add aminobenzosuberone derivatives) B->C D 4. Stimulate Receptor (Add Glutamate + Glycine) C->D E 5. Measure Fluorescence (Plate reader, e.g., FLIPR) D->E F 6. Data Analysis (Calculate % Inhibition) E->F caption Fig 2: High-Throughput Calcium-Flux Assay Workflow.

Fig 2: High-Throughput Calcium-Flux Assay Workflow.

Step-by-Step Protocol: Automated Calcium-Flux Assay

  • Cell Plating: Seed the stable HEK293 cell lines into black-walled, clear-bottom 384-well microplates at a density that achieves a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with an assay buffer (e.g., HBSS) to remove extracellular dye. Add the aminobenzosuberone test compounds, diluted to various concentrations in assay buffer, to the appropriate wells. Include wells for positive (known antagonist) and negative (vehicle) controls.

  • Receptor Activation & Signal Detection: Place the microplate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Simultaneously add an agonist solution (containing saturating concentrations of glutamate and glycine) to all wells and begin recording fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity following agonist addition corresponds to the magnitude of the Ca²⁺ influx. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit this data to a four-parameter logistic equation to determine an initial IC₅₀ value for each receptor subtype.

Part 2: The Gold Standard - Electrophysiological Validation

Expert Insight: While HTS assays are excellent for identifying active compounds, they can be prone to artifacts and do not provide detailed mechanistic information. Whole-cell patch-clamp electrophysiology is the definitive method for confirming and precisely quantifying the activity and selectivity of hit compounds.[1][13][21] This technique directly measures the flow of ions through the NMDA receptor channel in response to agonist application, providing unparalleled resolution of a compound's potency, kinetics of block, and voltage dependency.[12][19]

Patch_Clamp_Diagram cluster_setup Whole-Cell Patch-Clamp Setup cluster_output Representative Data Trace Cell HEK293 Cell (expressing one NMDA-R subtype) Amplifier Patch-Clamp Amplifier Cell->Amplifier records current Pipette Glass Micropipette (Internal Solution) Pipette->Cell forms gigaseal Trace Amplifier->Trace generates Perfusion Fast Perfusion System (Agonist/Antagonist Application) Perfusion->Cell delivers solutions caption Fig 3: Schematic of Patch-Clamp Electrophysiology.

Fig 3: Schematic of Patch-Clamp Electrophysiology.

Step-by-Step Protocol: Whole-Cell Voltage-Clamp Recordings

  • Cell Preparation: Plate cells expressing the target NMDA receptor subtype onto glass coverslips. At the time of recording, place a coverslip in a recording chamber on the stage of an inverted microscope.

  • Solutions: Continuously perfuse the chamber with an external solution (e.g., containing 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 1 mM CaCl₂, pH 7.4). The external solution should be nominally free of Mg²⁺ to measure inhibition independent of voltage-dependent Mg²⁺ block.[22][23] The patch pipette is filled with an internal solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Obtaining a Recording: Under voltage-clamp at a holding potential of -60 mV, approach a cell with the glass micropipette to form a high-resistance (>1 GΩ) seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Drug Application: Use a computer-controlled, multi-barrel fast-perfusion system to apply solutions to the recorded cell.[12][13]

    • First, apply a saturating concentration of agonist (e.g., 100 µM glutamate + 30 µM glycine) for a brief period (e.g., 2 seconds) to elicit a control inward current.

    • Next, co-apply the agonist solution with a specific concentration of the aminobenzosuberone compound.

    • Repeat this process for a range of compound concentrations to build a full concentration-response curve.

  • Data Acquisition and Analysis: Record the peak current response for each application. Normalize the current in the presence of the compound to the control current. Plot the normalized response against the compound concentration and fit the data to determine the IC₅₀ for each subtype (GluN2A, GluN2B, GluN2C, GluN2D).

Part 3: Data Synthesis and Comparative Analysis

After gathering data from both primary and secondary assays, the final step is to synthesize the results into a clear, comparative format. The selectivity ratio is the most critical parameter, calculated by dividing the IC₅₀ of a less-preferred subtype by the IC₅₀ of the most-preferred subtype.

Example Comparative Data Table:

CompoundAssay TypeGluN1/GluN2A IC₅₀ (µM)GluN1/GluN2B IC₅₀ (µM)GluN1/GluN2C IC₅₀ (µM)GluN1/GluN2D IC₅₀ (µM)Selectivity Ratio (2A/2B)
Aminobenzosuberone A Electrophysiology5.50.15> 30> 3036.7
Aminobenzosuberone B Electrophysiology2.11.815.212.81.2
Ifenprodil (Control) Electrophysiology15.00.12> 50> 50125

This table contains illustrative data. Ifenprodil is a known GluN2B-selective antagonist.[9][10]

Interpretation:

  • Aminobenzosuberone A shows a clear preference for GluN2B-containing receptors, with a 36.7-fold selectivity over GluN2A. Its profile suggests it could be a valuable tool for probing GluN2B function.

  • Aminobenzosuberone B is a non-selective antagonist, inhibiting GluN2A and GluN2B with nearly equal potency.

  • Ifenprodil serves as a benchmark for high GluN2B selectivity, validating the assay system.[10]

Conclusion: An Integrated Strategy for Confident Selectivity Assessment

Determining the NMDA receptor subtype selectivity of a novel compound series like aminobenzosuberones requires a multi-faceted, hierarchical approach. By progressing from high-throughput functional screens to meticulous electrophysiological characterization, researchers can confidently identify and prioritize candidates with desired selectivity profiles. This systematic workflow, grounded in the principles of isolating specific receptor populations and employing direct functional readouts, is essential for advancing the development of next-generation neurological therapeutics that promise enhanced efficacy and improved safety profiles.

References

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzosuberone Analogs

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of benzosuberone analogs, a promising class of compounds with significant potential in oncology. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of benzosuberone analogs, a promising class of compounds with significant potential in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their action, presents detailed experimental protocols, and offers a critical analysis of available data to inform future research and development efforts.

Introduction: The Therapeutic Potential of Benzosuberone Analogs

Benzosuberone and its analogs are synthetic compounds that have garnered considerable attention for their potent biological activities. Structurally reminiscent of natural products like colchicine and combretastatin A-4, these molecules have been primarily investigated as anti-cancer agents.[1][2] Their core mechanism of action lies in the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell shape.[3][4] By binding to the colchicine site on β-tubulin, benzosuberone analogs inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[1][3]

Furthermore, certain benzosuberone analogs have demonstrated potent vascular disrupting agent (VDA) activity, selectively targeting the immature and chaotic vasculature of tumors.[1][2][5] This dual mechanism of direct cytotoxicity to cancer cells and disruption of tumor blood supply makes them particularly attractive candidates for cancer therapy. While the majority of research has focused on their anti-cancer properties, the broader therapeutic potential of benzosuberone derivatives in areas such as inflammation and neurodegenerative diseases is an emerging field of interest.[6]

This guide will systematically compare the efficacy of these analogs in controlled laboratory settings (in vitro) with their performance in whole organisms (in vivo), providing the necessary context and detailed methodologies to critically evaluate their therapeutic promise.

In Vitro Efficacy: Unraveling the Molecular Mechanism

The in vitro evaluation of benzosuberone analogs is crucial for understanding their fundamental mechanism of action, determining their potency, and establishing structure-activity relationships (SAR). The primary assays employed focus on their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines.

Inhibition of Tubulin Polymerization

The hallmark of benzosuberone analogs' anti-cancer activity is their interference with microtubule formation. This is quantified using tubulin polymerization assays, which monitor the assembly of purified tubulin into microtubules in a cell-free system.

This protocol describes a turbidity-based spectrophotometric assay to measure the inhibition of tubulin polymerization.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP and glycerol. Keep on ice.

    • Prepare stock solutions of the benzosuberone analogs in a suitable solvent (e.g., DMSO).

    • Prepare a positive control (e.g., colchicine) and a negative control (vehicle).

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the test compounds at various concentrations.

    • Initiate the reaction by adding the ice-cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 1 hour.[2]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Diagram of Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tubulin Tubulin Solution (with GTP, Glycerol) plate 96-well Plate (37°C) tubulin->plate compounds Benzosuberone Analogs (Varying Concentrations) compounds->plate controls Controls (Colchicine, Vehicle) controls->plate reader Microplate Reader plate->reader Read Absorbance (340 nm) curves Polymerization Curves (Absorbance vs. Time) reader->curves ic50 IC50 Determination curves->ic50

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Cytotoxicity Against Cancer Cell Lines

The ultimate goal of an anti-cancer agent is to kill cancer cells. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzosuberone analogs and control compounds.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, representing the concentration at which the compound inhibits cell growth or viability by 50%.[7]

Table 1: Comparative In Vitro Efficacy of Selected Benzosuberone Analogs

CompoundTubulin Polymerization IC50 (µM)Cancer Cell LineCytotoxicity GI50 (µM)Reference
Amino-benzosuberone Analog 1.2SK-OV-3 (Ovarian)0.000033[3][7]
NCI-H460 (Lung)-[7]
DU-145 (Prostate)-[7]
KGP18 ~1VariousLow pM range[1][2]
Reference Compound 8 -Tumor cell lines"Excellent Potencies"[4]

Note: This table is a representative summary. The specific values can vary depending on the experimental conditions and cell lines used.

Induction of Apoptosis and Cell Cycle Arrest

By disrupting microtubule dynamics, benzosuberone analogs trigger a cascade of events leading to programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G2/M phase. These effects can be quantified using techniques like caspase activity assays and flow cytometry.

Principle: Caspases are key executioners of apoptosis. This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating a luminescent signal.[8]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with the benzosuberone analogs for a desired period.

  • Reagent Addition:

    • Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

  • Incubation:

    • Incubate at room temperature to allow for cell lysis and substrate cleavage.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.[8]

Principle: Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a population of cells, thereby determining the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the compounds, then harvest and wash them.

  • Fixation:

    • Fix the cells in cold ethanol to permeabilize the membranes.[10]

  • Staining:

    • Treat the cells with RNase to remove RNA and then stain with a PI solution.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.[9]

  • Data Interpretation:

    • Generate a DNA content histogram to visualize the cell cycle distribution.

Signaling Pathway: Microtubule Disruption-Induced Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptosis Cascade drug Benzosuberone Analog tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to microtubule Microtubule Polymerization Inhibited tubulin->microtubule Leads to spindle Mitotic Spindle Disruption microtubule->spindle checkpoint Mitotic Checkpoint Activation spindle->checkpoint arrest G2/M Phase Arrest checkpoint->arrest bcl2 Bcl-2 Family (e.g., Bcl-2 phosphorylation) arrest->bcl2 Triggers mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis G cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cells Human Cancer Cell Line implant Subcutaneous Implantation cells->implant mice Immunocompromised Mice mice->implant growth Tumor Growth to Palpable Size implant->growth random Randomization growth->random treatment Compound Administration random->treatment control Vehicle Control random->control measure Tumor Volume & Body Weight Measurement treatment->measure control->measure endpoint Endpoint Reached measure->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis

Caption: Workflow for an in vivo human tumor xenograft study.

Vascular Disrupting Activity

For analogs identified as potential VDAs, specific in vivo assays are conducted to assess their impact on tumor vasculature. These often involve advanced imaging techniques.

Methods:

  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging modality can measure changes in blood flow, blood volume, and vessel permeability within the tumor before and after treatment.

  • Histological Analysis: Tumors can be excised at various time points after treatment and stained for endothelial cell markers (e.g., CD31) and markers of hypoxia and necrosis to visualize the extent of vascular damage and subsequent tumor cell death.

Expected Outcome: Effective VDAs will cause a rapid shutdown of blood flow in the tumor core, leading to extensive necrosis. [5]

Challenges in In Vivo Evaluation

A significant challenge in the field is the translation of potent in vitro activity to in vivo efficacy. While numerous benzosuberone analogs exhibit remarkable picomolar to nanomolar cytotoxicity in vitro, comprehensive in vivo data across a wide range of these compounds is less readily available in the public domain. [1][7]This is often due to factors such as poor pharmacokinetics (e.g., low solubility, rapid metabolism) and potential off-target toxicities. The development of water-soluble prodrugs is one strategy to overcome some of these hurdles. [11]

Bridging the Gap: The In Vitro-In Vivo Correlation

The correlation between in vitro potency and in vivo efficacy for benzosuberone analogs is not always straightforward. A compound that is highly cytotoxic in a petri dish may not be effective in a living organism due to the aforementioned pharmacokinetic and toxicological issues.

  • Strong in vitro activity is a prerequisite for in vivo testing, but not a guarantee of success.

  • Analogs with moderate in vitro cytotoxicity but favorable pharmacokinetic profiles may demonstrate superior in vivo efficacy.

  • The VDA activity observed for some analogs adds another layer of complexity, as this effect is not fully captured by standard in vitro cytotoxicity assays.

Therefore, a multiparametric approach, considering both in vitro and in vivo data, is essential for the successful development of benzosuberone analogs as therapeutic agents.

Future Directions and Conclusion

Benzosuberone analogs represent a promising class of anti-cancer agents with a well-defined mechanism of action. The extensive in vitro data has laid a strong foundation for their development. The key to unlocking their full therapeutic potential lies in a concerted effort to:

  • Synthesize and evaluate new analogs with improved pharmacokinetic properties and reduced off-target toxicity.

  • Conduct comprehensive in vivo studies to establish clear dose-response relationships and optimal treatment schedules.

  • Explore the efficacy of these compounds in combination with other anti-cancer therapies.

  • Investigate their potential in other therapeutic areas, such as inflammatory and neurodegenerative disorders, where microtubule stability plays a role.

References

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  • Bio-protocol. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(18), e2550.
  • ResearchGate. (n.d.). Schematic representation of the apoptotic signaling pathways. Retrieved from [Link]

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  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1342, 81-89.
  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • An, H., et al. (2013). An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. ACS Medicinal Chemistry Letters, 4(5), 469-473.
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  • BEARdocs. (n.d.). Design and Synthesis of Benzosuberene Analogs as Potential Inhibitors of Tubulin Polymerization. Retrieved from [Link]

  • MedChemComm. (2013). An amino-benzosuberene analogue that inhibits tubulin assembly and demonstrates remarkable cytotoxicity. MedChemComm, 4(5), 827-831.
  • Herdman, C. A., et al. (2015). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Bioorganic & Medicinal Chemistry, 23(21), 6859-6872.
  • Chen, Z., et al. (2013). New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(24), 6688-6694.
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  • El-Sayed, M. A., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer, 5(6), 459-467.
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  • International Journal of Novel Research and Development. (2023). Synthesis and biological studies of carbonitrile derivatives from benzosuberones. International Journal of Novel Research and Development, 8(6), e384-e390.
  • Tozer, G. M., et al. (2005). Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Clinical Cancer Research, 11(24 Pt 1), 8539-8549.
  • ResearchGate. (n.d.). Chemical structures of the synthesized benzosuberone derivatives. Retrieved from [Link]

  • The Oncologist. (2011). Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents. The Oncologist, 16(10), 1459-1468.
  • AMD Book. (n.d.). Vascular disrupting agents. Retrieved from [Link]

  • Current Pharmaceutical Design. (2011). Vascular disrupting agents (VDA) in oncology: advancing towards new therapeutic paradigms in the clinic. Current Pharmaceutical Design, 17(38), 4261-4271.
  • Chen, Y. R., et al. (2019).
  • Frontiers in Oncology. (2020). In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber. Frontiers in Oncology, 10, 569.
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  • International Journal of Molecular Sciences. (2020). Vascular Disruption Therapy as a New Strategy for Cancer Treatment. International Journal of Molecular Sciences, 21(18), 6867.
  • Molecules. (2021). Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. Molecules, 26(11), 3183.
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Validation

A Researcher's Guide to Receptor Cross-Reactivity Profiling: The Case of 2-Aminotetralin Derivatives

In the landscape of central nervous system (CNS) drug discovery, certain chemical scaffolds emerge as "privileged structures" due to their inherent ability to interact with key biological targets. The 2-aminotetralin fra...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, certain chemical scaffolds emerge as "privileged structures" due to their inherent ability to interact with key biological targets. The 2-aminotetralin framework is a prime example, forming the core of numerous compounds targeting monoamine receptors. However, this structural versatility necessitates a rigorous evaluation of off-target interactions. This guide provides an in-depth, practical framework for assessing the receptor cross-reactivity of 2-aminotetralin derivatives, using the archetypal serotonin 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) , as our working example.

Understanding a compound's selectivity is not merely an academic exercise; it is fundamental to predicting its therapeutic efficacy and potential side-effect profile. Cross-reactivity, or the ability of a compound to bind to and elicit a response from receptors other than its primary target, can lead to unforeseen physiological effects. This guide will detail the experimental logic and methodologies required to build a comprehensive selectivity profile, ensuring a self-validating system of inquiry for researchers in pharmacology and drug development.

The Pharmacological Profile of 8-OH-DPAT: Beyond the Primary Target

8-OH-DPAT is renowned as a potent and full agonist at the 5-HT1A receptor, a Gi/o-coupled protein that plays a crucial role in modulating mood and anxiety.[1][2][3] Its high affinity for this receptor has made it an invaluable tool in neuroscience research for over four decades.[4][5] However, a thorough investigation reveals a more complex pharmacological signature. While its primary activity is at 5-HT1A receptors, it displays measurable affinity for several other monoaminergic receptors and transporters.[3][4][6]

A compound's cross-reactivity is quantified by comparing its binding affinity (Ki) or functional potency (EC50/IC50) at its primary target versus a panel of other receptors. The following table summarizes key binding affinity data for 8-OH-DPAT, illustrating a typical selectivity profile.

Receptor TargetRadioligand UsedTissue/Cell SourceKi (nM)Selectivity Ratio (Ki Off-Target / Ki 5-HT1A)Reference
5-HT1A [3H]8-OH-DPATRat Hippocampus2.1 -[7]
5-HT1D[3H]5-HTHuman Cloned158~75-fold[4]
5-HT2A[3H]KetanserinRat Cortex>10,000>4700-fold[7]
5-HT7[3H]5-CTHuman Cloned15~7-fold[3]
Dopamine D2[3H]RacloprideHuman Cloned759~361-fold[4][7]
α1A-Adrenergic[3H]PrazosinHuman Cloned (CHO)3,162~1500-fold[7]
α1D-Adrenergic[3H]PrazosinHuman Cloned (CHO)1,585~755-fold[7]
Serotonin Transporter (SERT)[3H]CitalopramRat Raphe~300~143-fold[4]

Note: Ki values can vary based on experimental conditions, radioligand, and tissue source. The data presented are representative values from the cited literature.

This profile demonstrates that while 8-OH-DPAT is highly selective for the 5-HT1A receptor over many others (e.g., 5-HT2A, α1-adrenergic), it possesses significant affinity for the 5-HT7 receptor and the serotonin transporter.[3][4] Furthermore, functional studies have confirmed that 8-OH-DPAT can act as a dopamine agonist, albeit with much lower potency than its 5-HT1A agonism.[6][8][9] This illustrates the critical need to progress from simple binding assays to functional assessments to understand the true biological impact of these off-target interactions.

Experimental Workflows for Cross-Reactivity Profiling

A systematic approach is essential for reliably determining a compound's selectivity. The process typically begins with assessing binding affinity at the primary target and then expands to a broad panel of receptors. Hits from the binding screen are then validated in functional assays.

G cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Functional Validation a Saturation Binding Assay (Determine Kd of Radioligand) b Competition Binding Assay (Determine Ki of Test Compound) a->b informs c Broad Panel Radioligand Binding Screen (e.g., 40+ GPCRs, Ion Channels) b->c Proceed with validated compound d Identify Off-Target 'Hits' (e.g., >50% inhibition at 1µM) c->d e Functional Assays for Hits (e.g., cAMP, Ca2+ flux, IP1) d->e Validate binding with function f Determine Functional Potency (EC50 / IC50) & Efficacy (% of Max) e->f g Integrated Pharmacological Profile (On-Target vs. Off-Target Activities) f->g Build comprehensive selectivity profile

Figure 1. A typical experimental workflow for receptor cross-reactivity profiling.

I. Radioligand Competition Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound for a specific receptor. It measures the ability of a test compound to compete with a radioactively labeled ligand ([3H]-, [125I]-) that has a known high affinity and specificity for the target receptor.

Protocol: Competition Binding Assay for 5-HT1A Receptor

This protocol is adapted from established methodologies for characterizing ligands at the 5-HT1A receptor.[10]

1. Materials:

  • Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.
  • Radioligand: [3H]8-OH-DPAT (Specific Activity: 100-200 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
  • Test Compound: 8-OH-DPAT (or other 2-aminotetralin derivative) dissolved in an appropriate vehicle (e.g., DMSO), serially diluted.
  • Non-Specific Binding (NSB) Agent: 10 µM Serotonin (5-HT) or Metergoline.
  • Equipment: 96-well plates, multichannel pipettes, cell harvester, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.

2. Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
  • Plate Setup: To each well of a 96-well plate, add reagents in the following order:
  • Total Binding: 50 µL Assay Buffer.
  • Non-Specific Binding (NSB): 50 µL of 10 µM 5-HT.
  • Test Compound: 50 µL of each serial dilution of the test compound.
  • Add Radioligand: Add 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, typically 0.25-1.0 nM) to all wells.[10]
  • Add Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
  • Incubation: Incubate the plate for 60 minutes at room temperature (25°C) with gentle agitation.[10][11] The choice of time and temperature is critical to ensure the binding reaction has reached equilibrium.
  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
  • Washing: Immediately wash each filter 3-4 times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.
  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
  • Generate Inhibition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
  • Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
II. Functional Assay: cAMP Inhibition

Binding does not always equate to function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the biological activity of off-target interactions. Since the 5-HT1A receptor is coupled to the Gαi/o protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G receptor 5-HT1A Receptor G-Protein Coupled g_protein Heterotrimeric G-Protein Gαi Gβγ receptor:g->g_protein:alpha activates ac Adenylyl Cyclase g_protein:alpha->ac inhibits camp cAMP ac->camp conversion blocked atp ATP atp->ac pka Protein Kinase A camp->pka activates response Cellular Response pka->response phosphorylates agonist 8-OH-DPAT (Agonist) agonist->receptor:g

Figure 2. Canonical Gαi signaling pathway of the 5-HT1A receptor.

Protocol: Forskolin-Stimulated cAMP Inhibition Assay

This protocol describes a common method for measuring Gαi/o-coupled receptor activation using a luminescent or fluorescent cAMP detection kit.[12][13][14]

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.
  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
  • Assay Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
  • Stimulant: Forskolin (to artificially raise basal cAMP levels).
  • Test Compound: 8-OH-DPAT (or other test ligand), serially diluted.
  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or bioluminescence (e.g., Promega GloSensor™).[12][13][15]

2. Procedure:

  • Cell Plating: Seed the cells into white, opaque 96- or 384-well plates at an appropriate density and grow overnight to form a near-confluent monolayer.
  • Compound Addition: Remove the culture medium and add the serially diluted test compound in Assay Buffer. Incubate for 15-30 minutes at 37°C.
  • Stimulation: Add forskolin to all wells (except for a negative control) at a concentration that elicits a submaximal response (typically an EC80 concentration, e.g., 1-10 µM). This elevates cAMP levels, creating a window to measure inhibition.
  • Incubation: Incubate for a further 15-30 minutes at 37°C.
  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves adding a lysis buffer containing the detection reagents.
  • Signal Reading: Read the plate on a suitable plate reader (e.g., luminometer, HTRF-compatible reader).

3. Data Analysis:

  • Normalization: Normalize the data by setting the signal from forskolin-only treated cells as 100% and the signal from buffer-only treated cells as 0%.
  • Generate Inhibition Curve: Plot the normalized response (%) against the log concentration of the test compound.
  • Determine IC50: Use non-linear regression to fit an inhibition curve and determine the IC50 value, which in this context represents the functional potency of the agonist.

Conclusion: Building a Self-Validating Narrative

The systematic profiling of a compound like 8-OH-DPAT, moving from high-affinity binding at its primary target to a broad screening panel and finally to functional validation of off-target hits, constitutes a robust, self-validating workflow. The data from binding assays provide a quantitative measure of affinity (Ki), which is then given biological context by functional assays that reveal potency (EC50/IC50) and efficacy (the magnitude of the response).

For the 2-aminotetralin scaffold, this process reveals a nuanced pharmacology where high affinity for one receptor does not preclude functionally relevant interactions with others. The ~7-fold selectivity of 8-OH-DPAT for 5-HT1A over 5-HT7, for instance, implies that at therapeutic doses intended to saturate 5-HT1A receptors, significant 5-HT7 receptor occupancy is likely. This knowledge is critical, allowing researchers to design more selective compounds or to anticipate and study the polypharmacology that may contribute to both the therapeutic effects and the side-effect profile of a drug candidate. By rigorously applying these methodologies, scientists can construct an authoritative and trustworthy pharmacological narrative for any new chemical entity.

References

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  • Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT - Ligand Activity. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Mongeau, R., et al. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(4), 433-442. Available at: [Link]

  • Dabrowska, J., & Brylinski, M. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498-511. Available at: [Link]

  • Conway, P. G., et al. (1989). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 174(2-3), 283-287. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. Available at: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Dabrowska, J., & Brylinski, M. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498-511. Available at: [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Wikipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Dunne, J. A., et al. (1989). Dopamine agonist activity of 8-OH-DPAT. Journal of Pharmacy and Pharmacology, 41(8), 578-580. Available at: [Link]

  • Dourish, C. T., et al. (1988). The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(5), 463-471. Available at: [Link]

  • Vanover, K. E. (2000). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 66(2), 315-320. Available at: [Link]

  • Hull, E. M., et al. (1998). 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats. Brain Research, 792(2), 259-268. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide to Aminobenzosuberone Derivatives as Novel Tubulin Inhibitors

This guide provides a comprehensive technical comparison of emerging aminobenzosuberone derivatives against established tubulin inhibitors. It is designed for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of emerging aminobenzosuberone derivatives against established tubulin inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in oncology and cytoskeletal research. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental methodologies required for a rigorous evaluation of this promising class of anti-cancer agents.

The Dynamic Microtubule: A Prime Oncological Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to several critical cellular functions, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[3] This pivotal role in mitosis makes microtubules an exceptionally attractive target for cancer therapeutics.[1][3] Disrupting their dynamic equilibrium can halt the cell cycle, primarily in the G2/M phase, and trigger programmed cell death (apoptosis) in rapidly proliferating cancer cells.[4][5]

Tubulin-targeting agents are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: These compounds, such as Paclitaxel (Taxol®), bind to tubulin and prevent the disassembly of microtubules. This leads to the formation of abnormal, non-functional microtubule bundles, causing mitotic arrest.[4][6][7]

  • Microtubule Destabilizing Agents: This larger class inhibits tubulin polymerization, leading to the collapse of the microtubule network. They typically bind at one of two main sites on β-tubulin: the vinca alkaloid binding site or the colchicine binding site.[8]

Aminobenzosuberone derivatives have emerged as potent inhibitors that bind at the colchicine site, demonstrating a mechanism analogous to well-known natural products like colchicine and combretastatin A-4 (CA-4).[9] This guide will benchmark their performance against these established inhibitors.

Mechanisms of Action: A Tale of Two Binding Sites

To appreciate the nuances of these compounds, one must first understand their molecular interactions with tubulin.

  • Colchicine and Combretastatin A-4 (CA-4): These are classic examples of colchicine-site binding agents.[10][11] They bind to soluble, unpolymerized β-tubulin, inducing a conformational change that prevents its incorporation into growing microtubules.[10][12] This effectively "poisons" the polymerization process, leading to microtubule depolymerization and mitotic arrest.[10][13] CA-4, in particular, is also a potent vascular disrupting agent (VDA), targeting the immature vasculature of tumors.[14][15][16]

  • Paclitaxel (Taxol®): In contrast, paclitaxel has a unique mechanism. It binds to the β-tubulin subunit within the assembled microtubule polymer.[4][6][7] This binding event stabilizes the microtubule, rendering it resistant to depolymerization.[4][5] The cell is flooded with hyper-stable, non-functional microtubules, which disrupts the mitotic spindle and induces G2/M arrest and apoptosis.[4][5][17]

  • Aminobenzosuberone Derivatives: Inspired by the structures of colchicine and CA-4, these synthetic compounds were designed to interact with the colchicine binding site.[9] Studies confirm that they are potent inhibitors of tubulin polymerization.[9][18] A key 6-amino analogue, for instance, was shown to be a strong inhibitor of tubulin assembly, leading to the disruption of capillary-like networks and potent cytotoxicity.[18]

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization (GTP-dependent) Microtubule Polymer->Tubulin Dimers Depolymerization Aminobenzosuberone Aminobenzosuberone Aminobenzosuberone->Tubulin Dimers Binds & Prevents Polymerization Colchicine / CA-4 Colchicine / CA-4 Colchicine / CA-4->Tubulin Dimers Binds & Prevents Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Polymer Binds & Prevents Depolymerization

Figure 1: Mechanism of tubulin inhibitors.

Comparative Efficacy: A Quantitative Analysis

The potency of a tubulin inhibitor is assessed through its ability to inhibit tubulin polymerization in vitro and its cytotoxicity against cancer cell lines. The tables below summarize publicly available data for a representative aminobenzosuberone analogue against benchmark inhibitors.

In Vitro Tubulin Polymerization Inhibition

The half-maximal inhibitory concentration (IC50) reflects the concentration of a compound required to inhibit the rate of tubulin polymerization by 50%. Lower values indicate higher potency.

CompoundBinding SiteTubulin Polymerization IC50 (µM)Reference
6-Amino Aminobenzosuberone Colchicine1.2
Combretastatin A-4 (CA-4) Colchicine~1.2 - 2.0[18]
Colchicine Colchicine~2.0 - 3.0[19]
Paclitaxel TaxolN/A (Enhances Polymerization)[2][4]

Table 1: Comparison of in vitro tubulin polymerization inhibition.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundSK-OV-3 (Ovarian) GI50MCF-7 (Breast) IC50Reference
6-Amino Aminobenzosuberone 33 pM12 nM[18][20]
Combretastatin A-4 (CA-4) 0.64 nM~1 nM[9]
Paclitaxel ~1-5 nM~2-10 nM[5]

Table 2: Comparison of in vitro cytotoxicity.

The data reveals that the 6-amino aminobenzosuberone derivative demonstrates remarkable potency, with an IC50 for tubulin polymerization comparable to CA-4 and cytotoxicity that is orders of magnitude greater against certain cell lines, such as the SK-OV-3 ovarian cancer line.[18] This highlights its potential as a highly effective anti-cancer agent.

Essential Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison, standardized assays are critical. The following sections detail the core methodologies.

A. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is fundamental for directly measuring a compound's effect on tubulin assembly.[2] The fluorescence-based method offers higher sensitivity compared to turbidity measurements.

Causality: The principle lies in monitoring the increase in fluorescence of a reporter molecule that specifically binds to polymerized microtubules. An inhibitory compound will prevent this increase in fluorescence.

G cluster_workflow Tubulin Assay Workflow Start Start Prep Prepare Tubulin Reaction Mix (Tubulin, GTP, Buffer, Reporter) Start->Prep Dispense Dispense Test Compounds & Controls into 96-well plate Prep->Dispense Initiate Add Reaction Mix to wells to initiate polymerization Dispense->Initiate Incubate Incubate at 37°C in fluorescence plate reader Initiate->Incubate Measure Measure Fluorescence (e.g., every 60s for 60 min) Incubate->Measure Analyze Plot Fluorescence vs. Time Calculate IC50 values Measure->Analyze End End Analyze->End

Figure 2: Workflow for Tubulin Polymerization Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (>99%), GTP, a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA), and a fluorescent reporter.[2][19] Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and a vehicle control (e.g., DMSO).[2]

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of the 10x test compounds or controls to the appropriate wells.

  • Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.[2]

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths every minute for 60-90 minutes.[19]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Calculate the initial rate of polymerization for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

B. MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for assessing the cytotoxic effects of potential drugs.[21]

Causality: Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[22] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.[22]

G cluster_workflow MTT Assay Workflow Start Start Seed Seed cancer cells in 96-well plate (24h) Start->Seed Treat Treat cells with serial dilutions of compound (48-72h) Seed->Treat Add_MTT Add MTT reagent to each well (4h incubation) Treat->Add_MTT Solubilize Aspirate medium & add solubilization solution (e.g., DMSO) Add_MTT->Solubilize Shake Shake plate to dissolve formazan crystals Solubilize->Shake Read Measure Absorbance at ~570 nm Shake->Read Analyze Calculate % Viability Determine GI50/IC50 Read->Analyze End End Analyze->End G cluster_workflow Cell Cycle Analysis Workflow Start Start Culture Culture & treat cells with compound for 24h Start->Culture Harvest Harvest cells (trypsinize & wash) Culture->Harvest Fix Fix cells in cold 70% Ethanol Harvest->Fix Stain Wash & resuspend in PI/RNase A solution Fix->Stain Acquire Acquire data on Flow Cytometer Stain->Acquire Analyze Gate on single cells & analyze DNA content histogram Acquire->Analyze End End Analyze->End

Figure 4: Workflow for Cell Cycle Analysis.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with the test compound at its IC50 concentration for a suitable duration (e.g., 24 hours).

  • Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. [23][24]Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA) in PBS. [25][24]Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3). Collect at least 10,000 single-cell events.

  • Data Analysis: Use appropriate software to generate a DNA content histogram. Gate out doublets and analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated controls.

Conclusion and Future Perspectives

The comparative data strongly support the continued investigation of aminobenzosuberone derivatives as a formidable new class of tubulin polymerization inhibitors. Their mechanism of action, which mirrors that of CA-4, combined with picomolar to low-nanomolar cytotoxicity, positions them as highly promising candidates for further preclinical development. [18][20] The potent activity of these compounds also suggests their potential utility as vascular disrupting agents, a therapeutic strategy aimed at collapsing tumor blood supply. [9]Future research should focus on optimizing their pharmacological properties, including improving aqueous solubility through the development of phosphate prodrugs—a strategy that proved successful for combretastatin A-4. [11][14]Furthermore, their exceptional potency makes them ideal payloads for antibody-drug conjugates (ADCs) or other targeted delivery systems, which could enhance their therapeutic index by selectively delivering the cytotoxic agent to tumor cells. [20]Rigorous in vivo studies are the necessary next step to validate the remarkable in vitro potential of these aminobenzosuberone derivatives.

References

  • Taxol (paclitaxel): mechanisms of action. Annals of Oncology.
  • Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. PubMed.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Interactions of colchicine with tubulin. PubMed.
  • An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstr
  • Cytotoxicity MTT Assay Protocols and Methods.
  • What is the mechanism of Paclitaxel?
  • An update on the development on tubulin inhibitors for the treatment of solid tumors. Taylor & Francis Online.
  • The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4.
  • What is the mechanism of Colchicine?
  • Combretastatin A4 phosph
  • In Vitro Tubulin Polymeriz
  • What is the mechanism of action of paclitaxel? Dr.Oracle.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC.
  • Propidium Iodide Staining of Cells for FACS Analysis. Bio-protocol.
  • Mechanisms of paclitaxel mode of actions.
  • The mechanism of action of colchicine. Colchicine binding properties of sea urchin sperm tail outer doublet tubulin. PubMed.
  • Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
  • Possible mechanism of paclitaxel action.
  • Understanding Colchicine Mechanism: Study Breakdown. YouTube.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PubMed.
  • In Vitro Tubulin Polymeriz
  • A review of research progress of antitumor drugs based on tubulin targets. PMC.
  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility.
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy.
  • In Vitro Tubulin Polymeriz
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  • Combretastatin a4 – Knowledge and References. Taylor & Francis.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.
  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applic
  • MTT assay protocol. Abcam.
  • MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. BenchChem.
  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Structural interrogation of benzosuberene-based inhibitors of tubulin polymeriz
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  • Substituted 2-(3',4',5'-trimethoxybenzoyl)
  • Synthesis of benzosuberene-based compounds designed to function as inhibitors of tubulin polymerization and development of drug linker constructs for selective targeting. American Chemical Society.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Wiley Online Library.
  • Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

A Comprehensive Guide to the Safe Disposal of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents, particularly novel or specialized compounds, are paramount to ensuring a safe, compliant, and environmentally responsible research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS No: 3470-55-1), a key intermediate in pharmaceutical synthesis.[2][3] Adherence to these procedures is critical for mitigating risks, preventing environmental contamination, and upholding the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Inferred Hazard Profile:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Aromatic amines, as a class, require careful handling to control for potential skin contamination and exposure.[6] Therefore, all personnel must treat this compound with a high degree of caution.

Key Safety and Chemical Data

PropertyValue / InformationSource(s)
CAS Number 3470-55-1[2]
Molecular Formula C₁₁H₁₃NO[3]
Inferred Hazards Harmful if swallowed/inhaled, Skin/Eye Irritant, Respiratory Irritant[4][5]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, lab coat[4][7]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration[4]
Incompatible Materials Strong oxidizing agents, acidsInferred

Standard Operating Protocol for Disposal

The guiding principle for the disposal of this compound is to prevent its release into the environment.[8] Do not discharge into sewer systems or waterways.[4] All waste, including empty containers and contaminated materials, must be managed as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.[9]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before use.[4]

  • Eye and Face Protection: Use chemical safety goggles and a face shield where splashing is a possibility.[7][9]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[4]

Step 2: Waste Segregation and Containment

Proper segregation is the foundation of safe laboratory waste management.[10][11]

  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The original product container is often a suitable choice.[12][13]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one"), the CAS number (3470-55-1), and the date of waste accumulation.[10][14]

  • Segregation:

    • Keep solid and liquid waste separate.[12]

    • Do not mix this waste stream with other chemical wastes to avoid unintended reactions.[12]

    • Collect any contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads) in a separate, clearly labeled container for solid hazardous waste.[13]

Step 3: On-Site Storage and Accumulation

Waste must be stored safely pending collection by a licensed disposal service, following EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[15]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[16]

  • Storage Conditions: The SAA should be a dry, cool, and well-ventilated area, away from sources of ignition.[4]

  • Container Management: Keep the container tightly closed except when adding waste.[4] Ensure regular inspection for any signs of leakage.

Step 4: Professional Disposal

Final disposal must be conducted by a licensed and qualified hazardous waste management company.[10][11]

  • Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.

  • Recommended Disposal Method: The preferred method of disposal for this type of compound is controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful emissions.[4] Alternatively, disposal at a licensed chemical destruction plant is acceptable.[4]

Emergency Procedures: Spill and Decontamination

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area. Notify the laboratory supervisor and the institutional EHS office.

  • Secure the Area: Prevent entry into the spill zone. Ensure adequate ventilation, but avoid creating drafts that could disperse the material.[4]

  • Don PPE: Before attempting any cleanup, personnel must don the full PPE detailed in Section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[4]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container, properly sealed and labeled for disposal.[14]

  • Decontaminate:

    • Clean the spill area thoroughly with a cleaning solution.[6]

    • For aromatic amines, a specialized decontamination solution may be required to neutralize residues.[6][17] A common approach involves a solution containing glutaraldehyde, which should be allowed to react for at least five minutes before rinsing the area with water.[6]

    • Wash the area again with soap and water.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

G start Waste Generation (Unused chemical, contaminated labware, or spill residue) assess Hazard Assessment: Treat as Hazardous (Based on structural analogs) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste Streams (Solid vs. Liquid) ppe->segregate contain Contain & Label Waste - Leak-proof, compatible container - 'Hazardous Waste' label - Full Chemical Name & CAS - Accumulation Start Date segregate->contain store Store in Designated SAA (Cool, Dry, Ventilated) contain->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Professional Disposal (Licensed Vendor - Incineration) contact_ehs->dispose

Caption: Disposal workflow for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Regulatory and Compliance Framework

All disposal procedures must align with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA's RCRA provides a comprehensive framework for managing hazardous waste from "cradle to grave."[1][15] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262 Subpart K, which provides specific standards for managing hazardous waste in these settings.[16]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, including the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about chemical hazards in the workplace and the necessary protective measures.[7][18]

By adhering to the protocols outlined in this guide, your laboratory can ensure the safe and compliant disposal of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, protecting both your personnel and the environment.

References

  • SKC Ltd.
  • ChemicalBook. 6,7,8,9-TETRAHYDRO-5H-BENZO[1]ANNULEN-5-OL Safety Data Sheet.

  • PubMed. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes)
  • ChemicalBook. 2-amino-6,7,8,9-tetrahydrobenzo[1]annulen-5-one | 3470-55-1.

  • ResearchGate.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • BenchChem.
  • SKC Inc.
  • Stericycle UK.
  • MCF Environmental Services.
  • Ace Waste.
  • KI Staff Portal.
  • Guidechem. 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • BenchChem.
  • PubChem - NIH. 2-Chloro-6.7.8.9-tetrahydrobenzo(7)annulen-5-one.
  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.
  • Occupational Safety and Health Administration.
  • New Jersey Department of Health. 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY.
  • OSHA Safety Manuals. Acetone Use and Care.

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Handling

A Comprehensive Guide to the Safe Handling of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

A Comprehensive Guide to the Safe Handling of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Triage: Understanding the Risks Due...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Handling of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage: Understanding the Risks

Due to the absence of a comprehensive toxicological profile for 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a cautious approach is paramount. The molecule incorporates an aromatic amine and a ketone within a fused ring system. Aromatic amines, as a class, are known for potential health hazards, including skin irritation, respiratory issues, and in some cases, more severe long-term effects.[2][3] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

A related compound, 2-Chloro-6,7,8,9-tetrahydrobenzo[1]annulen-5-one, is reported to cause skin and eye irritation and may be harmful if swallowed or inhaled.[4] This suggests that the core benzocycloheptenone structure warrants careful handling. The primary routes of potential exposure are inhalation, skin contact, and eye contact.

Potential Hazard Rationale Primary Exposure Route
Skin Irritation/AbsorptionAromatic amines can be readily absorbed through the skin and may cause irritation.[3]Dermal
Eye IrritationAs with many fine chemicals, direct contact with the eyes is likely to cause irritation.[4]Ocular
Respiratory Tract IrritationInhalation of airborne powder or aerosols may irritate the respiratory system.[2][4]Inhalation
Unknown Long-Term EffectsThe toxicological properties of this specific compound have not been fully elucidated.Inhalation, Dermal, Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following recommendations are based on general guidelines for handling hazardous chemicals and aromatic amines.[2][3][5]

Hand Protection

Standard disposable nitrile gloves provide a good initial barrier for incidental contact.[6] However, for prolonged handling or in the event of a spill, it is advisable to consult a glove manufacturer's chemical resistance guide. Given the presence of a ketone and an amine, butyl or fluoroelastomer (Viton™) gloves may offer enhanced protection, though these are often more expensive and less dexterous.[7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[6]

Eye and Face Protection

Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6] When there is a risk of splashing or if handling larger quantities, a face shield worn over safety glasses is required to provide an additional layer of protection.[6]

Body Protection

A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to protect the skin and personal clothing.[6] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[6]

Respiratory Protection

If there is a potential for generating dust or aerosols, and engineering controls such as a fume hood are not sufficient to control exposure, respiratory protection is necessary.[2][6] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6]

Operational Plan: From Receipt to Experiment

A systematic workflow is critical for the safe handling of this compound.

operational_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt_and_Storage Receipt and Storage (Cool, Dry, Well-Ventilated) Risk_Assessment Conduct Risk Assessment (Review this guide) Receipt_and_Storage->Risk_Assessment Before Use PPE_Donning Don PPE Risk_Assessment->PPE_Donning Proceed if Safe Handling_in_Hood Handle in Fume Hood PPE_Donning->Handling_in_Hood Enter Lab Controlled_Dispensing Controlled Dispensing (Minimize dust/aerosol) Handling_in_Hood->Controlled_Dispensing Reaction_Setup Reaction Setup Controlled_Dispensing->Reaction_Setup Decontamination Decontaminate Work Area Reaction_Setup->Decontamination Experiment Complete Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Doffing Doff PPE Waste_Segregation->PPE_Doffing Secure_Storage Secure Unused Compound PPE_Doffing->Secure_Storage

Experimental Workflow for Handling 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Step-by-Step Handling Protocol:
  • Preparation: Before handling, conduct a thorough risk assessment and ensure all necessary PPE is readily available and in good condition.[5]

  • Engineering Controls: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation, such as careful scooping and gentle handling.

  • Spill Management: In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures. Have a spill kit rated for chemical spills readily accessible.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

Waste Segregation and Labeling:

All waste contaminated with 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one must be segregated into appropriate, clearly labeled hazardous waste containers. This includes:

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted compound.

  • Liquid Waste: Solutions containing the compound and any solvent used for rinsing contaminated glassware.

Follow your institution's and local regulations for hazardous waste disposal.[2]

disposal_plan Start Waste Generated Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Waste Containers (Full Chemical Name) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Dispose via Institutional Environmental Health & Safety Store->Dispose End Proper Disposal Dispose->End

Chemical Waste Disposal Workflow

Emergency Procedures

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.

This guide is intended to provide a framework for the safe handling of 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. It is not a substitute for a formal risk assessment and adherence to your institution's specific safety protocols. By combining a thorough understanding of the potential hazards with meticulous laboratory practice, you can ensure a safe and productive research environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • 2-amino-6,7,8,9-tetrahydrobenzo[1]annulen-5-one | 3470-55-1. (n.d.). ChemicalBook. Retrieved January 2, 2026, from

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville.
  • 2-Chloro-6.7.8.9-tetrahydrobenzo(7)annulen-5-one. (n.d.). PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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